molecular formula C11H9ClN2O B1367800 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 925142-81-0

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B1367800
CAS No.: 925142-81-0
M. Wt: 220.65 g/mol
InChI Key: ZSSJNSCNNBHHQV-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(3-chlorophenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-3-10(12)5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJNSCNNBHHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586338
Record name 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
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Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925142-81-0
Record name 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Properties, Synthesis, and Therapeutic Context

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, outlines a robust synthetic strategy, and situates its relevance within the broader context of the diverse biological activities exhibited by pyrazole derivatives.

Core Molecular Identity and Physicochemical Properties

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[1][2] The structure is characterized by a 3-chlorophenyl group attached to the N1 position of the pyrazole ring and an acetyl group (ethanone) at the C4 position. This specific arrangement of substituents dictates its chemical reactivity and potential for biological interactions.

The fundamental properties of the compound are summarized below, providing a baseline for experimental design and application.

PropertyValueSource
CAS Number 925142-81-0[3][4][5]
Molecular Formula C₁₁H₉ClN₂O[3]
Molecular Weight 220.65 g/mol [3]
Physical Form Solid
SMILES String O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1[3]
InChI Key ZSSJNSCNNBHHQV-UHFFFAOYSA-N
LogP 2.89[4]

Synthesis and Mechanistic Rationale

While specific synthesis data for this exact molecule is not detailed in the provided literature, a robust and logical synthetic route can be designed based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and subsequent functionalization represent a common and effective approach. The rationale behind this multi-step process is to first construct the core pyrazole ring and then introduce the desired acetyl group.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors: 3-chlorophenylhydrazine and a suitable three-carbon building block for the pyrazole ring, followed by acylation.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Friedel-Crafts Acylation R1 3-Chlorophenylhydrazine R2 1,1,3,3-Tetramethoxypropane I1 1-(3-Chlorophenyl)-1H-pyrazole R1->I1  Acid Catalyst (e.g., HCl) Heat R2->I1 R3 Acetyl Chloride P1 This compound I1->P1  DCM (Solvent) R3->P1 C1 AlCl₃ (Lewis Acid) C1->P1

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of hydrazine).

  • Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (1.1 eq), a stable precursor to malondialdehyde, to the solution. Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Causality Insight: The acidic environment facilitates the condensation between the hydrazine and the in-situ generated malondialdehyde. The subsequent intramolecular cyclization and dehydration form the stable aromatic pyrazole ring.

  • Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-1H-pyrazole intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(3-chlorophenyl)-1H-pyrazole intermediate (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Friedel-Crafts Acylation: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains low. Stir for 15 minutes, then add acetyl chloride (1.1 eq) dropwise via a syringe.

    • Causality Insight: This is a classic Friedel-Crafts acylation. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions in N1-substituted pyrazoles. AlCl₃ acts as a Lewis acid to generate the highly electrophilic acylium ion from acetyl chloride.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching and Purification: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Product: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific experimental data for this molecule is not available from the search results, the expected outcomes from standard analytical techniques can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the acetyl protons (a singlet around δ 2.5 ppm), the two pyrazole ring protons (two singlets between δ 7.5-8.5 ppm), and the four aromatic protons of the 3-chlorophenyl ring (multiplets in the δ 7.2-7.8 ppm region).

  • ¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the acetyl carbonyl carbon (~190 ppm), the methyl carbon (~25 ppm), and the various aromatic and heterocyclic carbons in the 110-150 ppm range.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone (C=O) stretch is expected around 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (220.65 g/mol ), with a characteristic isotopic pattern ([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak) due to the presence of the chlorine atom.

Reactivity and Potential for Derivatization

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable scaffold in drug discovery.

  • Ketone Group: The acetyl group is a versatile handle for reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol or Claisen-Schmidt) to build more complex structures.

  • Pyrazole Ring: While the ring itself is aromatic and relatively stable, the C5 position could potentially be functionalized through lithiation followed by electrophilic quench.

  • Chlorophenyl Ring: The chlorine atom can be replaced or modified using advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, allowing for extensive Structure-Activity Relationship (SAR) studies.[6][7]

Biological Context and Therapeutic Potential

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities.[1] While the specific activity of the title compound is not widely reported, its structural class is associated with significant therapeutic potential.

G center Pyrazole Scaffold (e.g., 1-Aryl Pyrazoles) act1 Anti-inflammatory center->act1 act2 Antimicrobial center->act2 act3 Anticancer center->act3 act4 Analgesic center->act4 act5 Antitubercular center->act5 act6 Antiviral center->act6

Caption: Biological activities associated with the pyrazole core.

  • Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern on the N-phenyl ring is crucial for this activity.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various agents developed to combat bacterial and fungal infections.[1][8]

  • Anticancer Properties: Certain pyrazole-containing molecules have shown promise as anticancer agents by interfering with cell proliferation and signaling pathways.[1][9]

  • Antiparasitic Activity: Notably, 1-aryl-1H-pyrazole derivatives have been identified as promising candidates against parasites like Trypanosoma cruzi, with chloro-substituted compounds showing significant trypanocidal activity.[10]

The presence of the 3-chlorophenyl group on the title compound is particularly noteworthy, as halogen substituents are often incorporated into drug candidates to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[10]

Conclusion

This compound is a well-defined chemical entity with a clear synthetic pathway and significant potential as a building block for drug discovery. Its physicochemical properties are established, and its structure contains multiple functional handles for chemical diversification. Grounded in the rich therapeutic history of the pyrazole scaffold, this compound serves as a valuable starting point for developing novel agents targeting a range of diseases, from inflammatory disorders to infectious diseases and cancer. Further investigation into its specific biological profile is a logical and promising next step for any research program in this area.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Amerigo Scientific. This compound. [Link]

  • de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(10), 1045. [Link]

  • Reem, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 611-617. [Link]

  • Jasinski, J. P., et al. (2011). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Current status of pyrazole and its biological activities. Journal of Chemistry, 2016, 1-2. [Link]

  • Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3246. [Link]

  • Shitole, P. D., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4946. [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

Sources

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a vast spectrum of pharmacological activities.[1][2] These five-membered heterocyclic systems, featuring two adjacent nitrogen atoms, are cornerstones in the design of therapeutic agents, demonstrating anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and intermolecular interaction potential, which in turn governs its biological function.

This guide provides a comprehensive technical examination of the molecular structure of This compound . We will delve into its synthesis, the analytical techniques used for its structural elucidation, and the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important molecular class.

Molecular Profile and Key Structural Features

This compound is a disubstituted pyrazole derivative. Its structure is characterized by a 3-chlorophenyl group attached to the N1 position of the pyrazole ring and an acetyl group (ethanone) at the C4 position.

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₁₁H₉ClN₂O[5][6]
Molecular Weight 220.65 g/mol [5]
CAS Number 925142-81-0[5][6]
SMILES O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1[5]
InChI Key ZSSJNSCNNBHHQV-UHFFFAOYSA-N[5]

The molecule's architecture combines the aromatic, electron-rich pyrazole core with an electron-withdrawing acetyl group and a sterically influential 3-chlorophenyl ring. This specific substitution pattern is critical for defining its chemical reactivity and its potential interactions with biological targets.

Synthesis Pathway and Mechanistic Considerations

An efficient and modular synthesis of 3,4-disubstituted pyrazoles can be achieved through palladium-catalyzed cross-coupling reactions, which offer broad functional group tolerance.[7][8] A plausible and robust synthetic route starting from a common precursor, 1-phenyl-1H-pyrazol-3-ol, allows for the strategic introduction of substituents.

Proposed Synthetic Workflow

The synthesis involves the initial protection of the pyrazole, followed by acylation and subsequent functionalization via a triflate intermediate. The triflate is an excellent leaving group, making it ideal for palladium-catalyzed reactions like the Suzuki coupling to introduce the 3-chlorophenyl group.

G A 1-Phenyl-1H-pyrazol-3-ol B 3-(Benzyloxy)-1-phenyl-1H-pyrazole A->B C 1-[3-(Benzyloxy)-1-phenyl-1H-pyrazol-4-yl]ethanone D 1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone C->D  Debenzylation (e.g., H2, Pd/C) E Triflate Intermediate (1-(1-Phenyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazol-4-yl)ethanone) D->E  Tf2O, Base F Target Molecule (this compound) E->F  (3-Chlorophenyl)boronic acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki Cross-Coupling

This protocol is adapted from established methods for the synthesis of related aryl-substituted pyrazoles.[7][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole triflate intermediate (1.0 equiv), (3-chlorophenyl)boronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent, typically a mixture like dioxane/water.

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.

Trustworthiness Pillar : The use of a triflate intermediate is a self-validating choice. Its high reactivity in Pd-catalyzed cross-coupling ensures a directed and efficient carbon-carbon bond formation, minimizing side products that could arise from less specific activation methods. The progress of the reaction can be unequivocally monitored by LC-MS, watching for the disappearance of the triflate starting material and the appearance of the product mass.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic and analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H Chemical Shift (δ, ppm), Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Acetyl -CH₃2.5 - 2.7 (singlet, 3H)25 - 30
Acetyl C=O-190 - 195
Pyrazole H-38.0 - 8.3 (singlet, 1H)138 - 142
Pyrazole H-58.5 - 8.8 (singlet, 1H)125 - 130
Pyrazole C-4-115 - 120
Chlorophenyl H-2'7.8 - 8.0 (triplet)130 - 132
Chlorophenyl H-4'7.4 - 7.6 (triplet)128 - 130
Chlorophenyl H-5'7.5 - 7.7 (doublet of doublets)120 - 123
Chlorophenyl H-6'7.4 - 7.6 (doublet of doublets)133 - 135
Chlorophenyl C-1'-139 - 141
Chlorophenyl C-3'-135 - 137

Note: Predictions are based on analysis of similar structures reported in the literature.[7][9][10]

Expertise & Experience Pillar : In the ¹H NMR spectrum, the two pyrazole protons are expected to appear as sharp singlets at high chemical shifts (downfield) due to the aromatic and electron-deficient nature of the ring. The proton at the H-5 position is typically further downfield than the H-3 proton. The protons on the 3-chlorophenyl ring will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring. The acetyl protons will appear as a sharp singlet integrating to three protons in the upfield region.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

  • Expected Molecular Ion Peak (M⁺): For C₁₁H₉ClN₂O, the monoisotopic mass is approximately 220.04. High-resolution mass spectrometry (HRMS) should detect this peak with high accuracy.

  • Isotope Pattern: A characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

  • Key Fragmentation: A primary fragmentation pathway would be the loss of the acetyl group (•COCH₃, 43 Da), leading to a significant fragment ion.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1670 - 1680[7]
Aromatic C=CStretch1500 - 1600[7]
Pyrazole C-NStretch1450 - 1530[7]
Aromatic C-HStretch3050 - 3150[7]
C-ClStretch750 - 800

3D Molecular Architecture: X-ray Crystallography

While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.[11] This technique is paramount for understanding structure-activity relationships (SAR) in drug design.

Anticipated Crystallographic Features

Based on extensive studies of related pyrazole derivatives, the following features are anticipated:[9][11][12][13]

  • Planarity: The pyrazole ring itself is expected to be essentially planar.

  • Dihedral Angles: The key conformational feature will be the dihedral angle between the plane of the pyrazole ring and the plane of the 3-chlorophenyl ring. This angle is influenced by steric hindrance and crystal packing forces.

  • Intermolecular Interactions: The crystal packing will likely be stabilized by a network of weak intermolecular forces. Given the presence of the ketone oxygen and aromatic C-H bonds, C-H···O hydrogen bonds are probable. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are commonly observed in this class of compounds.[12][13][14]

Generalized Protocol for Single-Crystal X-ray Diffraction

G A Crystal Growth (Slow evaporation) B Crystal Selection & Mounting (Under microscope) A->B C Data Collection (Diffractometer, cold N2 stream) B->C D Structure Solution (e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL) D->E F Data Analysis & Visualization (Bond lengths, angles, packing) E->F

Caption: Standard workflow for single-crystal X-ray crystallography analysis.[11][15]

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent (e.g., ethanol, DMF) by slow evaporation.[12]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled in a nitrogen stream (typically 100-120 K) to minimize thermal vibration.[11] X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates.

  • Analysis: The final refined structure provides accurate bond lengths, bond angles, torsional angles, and details of intermolecular interactions that define the crystal lattice.

Conclusion

The molecular structure of this compound is a precisely defined architecture that can be unambiguously characterized through a synergistic application of modern analytical techniques. Its synthesis is accessible through robust, well-established chemical methodologies like palladium-catalyzed cross-coupling. Spectroscopic analysis (NMR, MS, IR) confirms the atomic connectivity and functional groups, while single-crystal X-ray crystallography provides the ultimate insight into its three-dimensional conformation and intermolecular packing. A thorough understanding of these structural details is the foundation upon which its potential as a pharmacologically active agent can be explored and optimized by drug development professionals.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC, PubMed Central.
  • Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research.
  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. National Institutes of Health.
  • This compound DiscoveryCPR 925142-81-0. Sigma-Aldrich.
  • This compound. Hit2Lead.
  • Current status of pyrazole and its biological activities. PMC, PubMed Central.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
  • 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. PDF.

Sources

An In-depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of medicinal chemistry. This designation stems from its remarkable versatility as a scaffold in the design of a wide array of therapeutic agents. The unique electronic and steric properties of the pyrazole core allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities. Numerous approved drugs, spanning indications from anti-inflammatory agents like celecoxib to anti-cancer and anti-obesity medications, feature this versatile heterocyclic motif.[1]

This technical guide focuses on a specific, yet largely unexplored, pyrazole derivative: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS Number: 925142-81-0). While this compound itself does not have an extensive body of published biological data, its structural features—a 1-aryl-substituted pyrazole with an acetyl group at the 4-position—position it as a highly promising lead compound for drug discovery programs. The presence of the 3-chlorophenyl substituent is of particular interest, as halogenated phenyl rings are common in many active pharmaceutical ingredients, often enhancing binding affinity and modulating metabolic stability.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's chemical identity, a plausible and detailed synthetic route with characterization data, and an in-depth exploration of its potential pharmacological activities based on the well-established biological profiles of structurally related pyrazole analogues. Furthermore, we will propose robust experimental workflows for the biological evaluation of this promising molecule.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in any research and development endeavor. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 925142-81-0[2]
Molecular Formula C₁₁H₉ClN₂O[2]
Molecular Weight 220.65 g/mol [2]
IUPAC Name This compound
SMILES String O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1[2]
InChI Key ZSSJNSCNNBHHQV-UHFFFAOYSA-N
Physical Form Solid
Storage Class 11 - Combustible Solids

Synthesis and Characterization: A Proposed Route

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be devised based on established pyrazole synthesis methodologies. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles, provides a reliable pathway to the key 4-formyl pyrazole intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from the reaction of 3-chlorophenylhydrazine with a suitable three-carbon synthon to form the pyrazole core, followed by functionalization at the 4-position. A common and effective strategy involves the Vilsmeier-Haack formylation of a 1-arylpyrazole, followed by reaction of the resulting aldehyde with an organometallic reagent to install the acetyl group.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Grignard Reaction & Oxidation 3-chlorophenylhydrazine 3-Chlorophenylhydrazine 1-(3-chlorophenyl)-1H-pyrazole 1-(3-chlorophenyl)-1H-pyrazole 3-chlorophenylhydrazine->1-(3-chlorophenyl)-1H-pyrazole Acid catalyst, Heat malondialdehyde_tetraacetal Malondialdehyde tetraacetal malondialdehyde_tetraacetal->1-(3-chlorophenyl)-1H-pyrazole 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde 1-(3-chlorophenyl)-1H-pyrazole->1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde POCl3_DMF POCl₃, DMF POCl3_DMF->1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde Intermediate_alcohol Intermediate secondary alcohol 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde->Intermediate_alcohol MeMgBr 1. MeMgBr, THF 2. H₂O workup MeMgBr->Intermediate_alcohol Final_Product This compound Intermediate_alcohol->Final_Product Oxidation Oxidation PCC or DMP (Oxidation) Tier1_Screening Compound This compound Screening Anticancer Anti-inflammatory Antimicrobial Compound->Screening Anticancer_Assay NCI-60 Cell Line Screen (or similar panel) Screening:f0->Anticancer_Assay Antiinflammatory_Assay COX-1/COX-2 Inhibition Assay (Enzymatic) Screening:f1->Antiinflammatory_Assay Antimicrobial_Assay MIC Determination (Panel of Bacteria/Fungi) Screening:f2->Antimicrobial_Assay Tier2_Assays Hit_from_Tier1 Active Compound (from Tier 1) Mechanistic_Studies Apoptosis Assays (Annexin V/PI staining) Kinase Profiling (Panel of relevant kinases) Cell Cycle Analysis (Flow Cytometry) Hit_from_Tier1->Mechanistic_Studies

Sources

An In-depth Technical Guide to the Hypothetical Mechanism of Action of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: There is currently no publicly available scientific literature detailing the specific mechanism of action for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is a scientifically-informed, hypothetical exploration of a plausible mechanism based on the compound's structural features. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known to interact with a wide range of biological targets, including kinases.[1][2][3] This document will therefore propose and detail a potential mechanism of action—inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)—and outline the rigorous experimental strategy required to validate this hypothesis.

Introduction: The Pyrazole Scaffold and a Plausible Kinase Target

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase enzymes, a critical component of their ATP-binding pocket.[3] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) feature this core structure, highlighting its therapeutic importance.[1][2]

Given the structural motifs of this compound—a substituted phenyl ring appended to a pyrazole core—we hypothesize a mechanism of action centered on the inhibition of a key signaling kinase. A prime candidate is the p38 Mitogen-Activated Protein Kinase (MAPK), a serine/threonine kinase central to the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a high-value target for therapeutic intervention.

This guide will proceed under the hypothesis that This compound (hereinafter referred to as "Compound-X") functions as a Type I ATP-competitive inhibitor of p38 MAPK . We will detail the in-silico, in-vitro, and cell-based experimental workflows required to rigorously test this hypothesis.

Part 1: In Silico Modeling and Initial Target Validation

The initial phase of investigation involves computational methods to predict the binding affinity and mode of Compound-X to the p38 MAPK active site. This provides a foundational, cost-effective rationale for proceeding with resource-intensive wet lab experiments.

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation of Compound-X when bound to the ATP-binding pocket of p38 MAPK. The primary objective is to determine if the compound can adopt a conformation that allows for favorable interactions with key residues.

Expected Outcome: A successful docking simulation would show the pyrazole core of Compound-X forming hydrogen bonds with the hinge region of p38 MAPK, specifically with the backbone amide of Met109 and the side chain of Gly110. The 3-chlorophenyl group would likely be oriented towards the hydrophobic pocket, while the ethanone moiety could form additional interactions.

Experimental Protocol: Molecular Docking of Compound-X into p38 MAPK
  • Preparation of the Receptor: Obtain the crystal structure of human p38 MAPK (e.g., PDB ID: 1A9U) from the Protein Data Bank. Remove water molecules, ligands, and any co-factors. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

  • Preparation of the Ligand: Generate the 3D structure of Compound-X using a chemical drawing tool. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined ATP-binding site of the receptor.

  • Analysis: Analyze the resulting poses based on their predicted binding energy (docking score). The top-scoring poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Part 2: In Vitro Biochemical Assays for Direct Target Engagement

Following promising in silico results, the next critical step is to confirm direct interaction and inhibition of the purified p38 MAPK enzyme in a controlled, cell-free environment.

Kinase Inhibition Assay

The primary biochemical assay measures the ability of Compound-X to inhibit the phosphorylation of a specific p38 substrate by the purified p38 MAPK enzyme. A common method is a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.

Expected Outcome: A dose-dependent decrease in kinase activity with increasing concentrations of Compound-X. This data is used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound Target Hypothetical IC50 (nM)
Compound-Xp38α MAPK75
BIRB 796 (Control)p38α MAPK10
Experimental Protocol: Luminescence-Based Kinase Assay
  • Reagents: Recombinant human p38α MAPK enzyme, biotinylated substrate peptide (e.g., ATF2), ATP, kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Assay Plate Preparation: Serially dilute Compound-X in DMSO and add to a 384-well assay plate. Include controls: no enzyme (background), no inhibitor (100% activity), and a known p38 MAPK inhibitor (e.g., BIRB 796).

  • Kinase Reaction: Add the p38α MAPK enzyme and the substrate peptide to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and add the ATP detection reagent. This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to controls and plot the dose-response curve to determine the IC50 value.

Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

To complement the IC50 data, SPR is used to measure the direct binding of Compound-X to p38 MAPK and determine the kinetics of the interaction (association rate, dissociation rate, and affinity).

Expected Outcome: Real-time sensorgram data showing concentration-dependent binding of Compound-X to the immobilized p38 MAPK protein. This allows for the calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Parameter Hypothetical Value
ka (1/Ms)1.5 x 10^5
kd (1/s)1.0 x 10^-2
KD (nM)67

Part 3: Cellular Mechanism of Action and Pathway Analysis

Confirming that Compound-X inhibits p38 MAPK in a test tube is essential, but it is equally critical to demonstrate that it can engage its target in a complex cellular environment and produce the expected downstream biological effects.

Target Engagement in Cells: Western Blot Analysis

This experiment aims to show that Compound-X inhibits the phosphorylation of a direct downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2), in cells.

Expected Outcome: In cells stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS), there will be a strong signal for phosphorylated MK2 (p-MK2). Treatment with Compound-X should lead to a dose-dependent reduction in the p-MK2 signal, while the total MK2 levels remain unchanged.

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cell Culture & Stimulation cluster_1 Protein Analysis cluster_2 Data Interpretation A Seed RAW 264.7 Macrophages B Pre-treat with Compound-X (various concentrations) A->B C Stimulate with LPS (100 ng/mL) B->C D Lyse Cells & Quantify Protein C->D Harvest Cells E SDS-PAGE D->E F Western Blot Transfer E->F G Probe with Antibodies (p-MK2, Total MK2, β-Actin) F->G H Imaging & Densitometry G->H I Reduced p-MK2 signal with increasing [Compound-X] H->I

Caption: Workflow for Western Blot analysis of p38 MAPK target engagement.

Functional Outcome: Cytokine Production Assay

The functional consequence of p38 MAPK inhibition is a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). An ELISA or a multiplex bead array can be used to measure the levels of these cytokines in the supernatant of stimulated cells.

Expected Outcome: LPS-stimulated cells will secrete high levels of TNF-α. Pre-treatment with Compound-X should result in a dose-dependent decrease in the concentration of secreted TNF-α.

Signaling Pathway: p38 MAPK Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation TNFa_mRNA TNF-α mRNA (unstable) MK2->TNFa_mRNA Stabilization TNFa_Protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_Protein Translation CompoundX Compound-X CompoundX->p38 Inhibition

Sources

An In-depth Technical Guide to the Biological Activity of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. This technical guide focuses on a specific pyrazole derivative, 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone , providing a comprehensive overview of its inferred biological activities based on the extensive research into structurally related compounds. This document serves as a roadmap for researchers, detailing the scientific rationale and step-by-step experimental protocols for evaluating its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Introduction: The Significance of the Pyrazole Scaffold

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a versatile template for drug design.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of successful drugs such as the anti-inflammatory agent Celecoxib, the anti-psychotic CDPPB, and the anti-obesity drug Rimonabant.[2][3][4] The structural rigidity and the ability of the pyrazole ring to participate in various non-covalent interactions contribute to its ability to bind with high affinity to a diverse range of biological targets.[5]

The subject of this guide, This compound , with the chemical formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol , is a member of this important class of compounds.[6][7] While specific biological data for this exact molecule is emerging, its structural components—the pyrazole core, the 3-chlorophenyl substituent, and the ethanone group—suggest a strong potential for significant pharmacological activity. This guide will explore these potential activities and provide the necessary experimental frameworks for their validation.

Potential Biological Activity: An Evidence-Based Exploration

Based on the extensive literature on pyrazole derivatives, we can infer several key biological activities for this compound.

Anti-inflammatory Activity

Given that the pyrazole scaffold is central to selective COX-2 inhibitors like Celecoxib, it is highly probable that this compound exhibits anti-inflammatory activity.[3] The 3-chlorophenyl group may further enhance this activity and influence its selectivity for COX-2.

Anticancer Activity

A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[11][12][13] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms of action, including:[11]

  • Inhibition of Protein Kinases: Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial for cell cycle progression and proliferation.[5][14]

  • Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[15]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS).[16]

The presence of the pyrazole core in this compound suggests its potential as a cytotoxic agent against various cancer cell types.

Antimicrobial Activity

The pyrazole nucleus is also a key feature in many compounds with potent antimicrobial properties.[17][18][19] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][20] The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The chlorophenyl substituent in this compound may contribute to its antimicrobial efficacy, as halogenated phenyl rings are known to enhance the biological activity of many heterocyclic compounds.[21]

Experimental Protocols for Biological Evaluation

To empirically validate the inferred biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro COX-1/COX-2 Inhibition Assay

This assay will determine the compound's ability to inhibit the COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound: this compound

  • Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compound or reference compounds to the wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction and add the colorimetric substrate.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solution of test compound in DMSO A2 Add test compound or reference drug P1->A2 P2 Prepare enzyme solutions (COX-1 and COX-2) A1 Add buffer, heme, and enzyme to 96-well plate P2->A1 A1->A2 A3 Incubate at 37°C for 15 min A2->A3 A4 Add arachidonic acid to initiate reaction A3->A4 A5 Incubate at 37°C for 10 min A4->A5 A6 Add colorimetric substrate A5->A6 A7 Read absorbance A6->A7 D1 Calculate % inhibition A7->D1 D2 Determine IC50 values D1->D2

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

In Vitro Cytotoxicity (MTT) Assay

This assay will assess the cytotoxic effects of the compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[15][22]

  • Normal human cell line (e.g., BEAS-2B for bronchial epithelium) to assess selectivity[15]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Test compound: this compound

  • Positive control: Doxorubicin or Cisplatin[22]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compound or positive control for 48 hours.[15]

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis C1 Seed cells in 96-well plates C2 Incubate overnight C1->C2 T1 Add various concentrations of test compound C2->T1 T2 Incubate for 48 hours T1->T2 A1 Add MTT solution T2->A1 A2 Incubate for 4 hours A1->A2 A3 Add DMSO to dissolve formazan A2->A3 A4 Read absorbance at 570 nm A3->A4 D1 Calculate % cell viability A4->D1 D2 Determine IC50 values D1->D2

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound: this compound

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[20]

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compound and reference antibiotics in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow Diagram:

MIC_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compound I1 Add inoculum to each well P1->I1 P2 Prepare standardized microbial inoculum P2->I1 I2 Incubate at 37°C (24-48 hours) I1->I2 A1 Visually inspect for microbial growth I2->A1 A2 Determine the MIC A1->A2

Caption: Workflow for the antimicrobial susceptibility testing (broth microdilution).

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)>1000.04>2500
Indomethacin (Reference)0.11.50.07

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundIC₅₀ (µM)
MCF-7 (Breast) A549 (Lung) HCT-116 (Colon) BEAS-2B (Normal)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Reference)0.50.80.65.2

Table 3: Antimicrobial Activity (MIC)

CompoundMIC (µg/mL)
S. aureus E. coli C. albicans A. niger
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Reference)0.50.25--
Amphotericin B (Reference)--12

Conclusion

While direct biological data for this compound is still to be fully elucidated, its chemical structure, rooted in the pharmacologically significant pyrazole scaffold, strongly suggests its potential as a valuable lead compound in drug discovery. The evidence-based inference of its anti-inflammatory, anticancer, and antimicrobial activities provides a solid foundation for further investigation. The detailed experimental protocols and data presentation frameworks provided in this guide offer a clear and structured approach for researchers to systematically evaluate the biological profile of this promising molecule and unlock its therapeutic potential.

References

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  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

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  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - NIH. Available at: [Link]

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Sources

A Technical Guide to Investigating the Therapeutic Potential of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its synthetic accessibility and versatile bioisosteric properties have established it as a "privileged scaffold," particularly in the development of targeted anticancer therapies.[3] This guide focuses on the specific, yet under-investigated compound, 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone . While direct biological data for this molecule is sparse, its structure embodies key pharmacophoric features common to a class of potent bioactive agents. This document synthesizes existing literature on structurally related pyrazole derivatives to hypothesize potential therapeutic targets and outlines a comprehensive, multi-stage research workflow for their validation. We present a rationale for prioritizing oncological and inflammatory pathways, detailing the in silico, in vitro, and mechanistic studies required to elucidate the compound's therapeutic promise. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel pyrazole-based chemical entities.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmacologically active compounds.[4] Its unique physicochemical properties, including its role as an aryl bioisostere, enhance drug-like characteristics such as lipophilicity and solubility, facilitating favorable interactions with biological targets.[2] The clinical success of pyrazole-containing drugs is extensive, ranging from the anti-inflammatory celecoxib to a multitude of tyrosine kinase inhibitors (TKIs) that have revolutionized cancer treatment.[1][2]

The power of the pyrazole scaffold lies in its amenability to substitution at various positions, which profoundly influences its biological activity.[3] This allows for the fine-tuning of selectivity and potency against specific targets. A vast body of research demonstrates that pyrazole derivatives exhibit potent inhibitory activity against a wide range of enzyme families and cellular processes, including protein kinases, inflammatory enzymes, and pathways regulating cell cycle and apoptosis.[5][6][7] It is within this rich context that we propose an investigative framework for this compound, a compound poised for discovery.

Compound Profile: this compound

This technical guide centers on the investigative potential of This compound .

PropertyValueSource
CAS Number 925142-81-0
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Structure
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Key Features - 1-phenylpyrazole core: A common feature in many kinase inhibitors.
- 3-chlorophenyl group: An electron-withdrawing group that can influence binding affinity and metabolic stability. Halogen substitutions are common in potent anticancer pyrazoles.
- 4-acetyl group: A potential hydrogen bond acceptor and a site for further chemical modification.

Given the established precedent set by its chemical relatives, we can formulate a data-driven hypothesis regarding its most probable biological targets.

Hypothesized Therapeutic Targets & Rationale

Based on extensive literature review of structurally analogous pyrazole compounds, the most promising therapeutic avenues for this compound are in oncology and anti-inflammatory applications.

Primary Target Class: Protein Kinase Inhibition in Oncology

The pyrazole scaffold is a key building block in the development of protein kinase inhibitors (PKIs).[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them high-value therapeutic targets.[6]

Many pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2, which are key drivers of tumor growth, proliferation, and angiogenesis.[8] The dual inhibition of these pathways can offer a synergistic anticancer effect and potentially overcome resistance mechanisms.[8] The phenylpyrazole core of our target compound is a common feature in molecules designed to fit into the ATP-binding pocket of these kinases.

CDKs are essential for cell cycle progression, and their inhibition is a validated strategy for cancer therapy. Several novel pyrazoline and pyrazole derivatives have demonstrated the ability to arrest the cell cycle and induce apoptosis by inhibiting CDKs, particularly CDK2.[5][9]

The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide range of other cancer-relevant kinases.

  • BRAF Kinase: Certain pyrazole derivatives show potent activity against BRAF, a key component of the MAPK signaling pathway, particularly in melanoma.[9]

  • PI3 Kinase: Pyrazole-based compounds have been identified as potent PI3K inhibitors, targeting the PI3K/AKT signaling pathway crucial for cell survival and proliferation.[6][10]

  • c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in both inflammation and cancer. Pyrazole amides have been shown to be effective JNK-1 inhibitors.[11]

The following table summarizes the activity of various pyrazole derivatives against cancer cell lines, underscoring the rationale for investigating this compound as an anticancer agent.

Compound TypeCancer Cell LineIC₅₀ (µM)Potential Target(s)Source
Pyrazole-benzamide derivativeMCF-7 (Breast)4.98Not specified[5]
Polysubstituted pyrazoleHepG2 (Liver)2.0DNA binding[6]
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25PI3 Kinase[10]
Pyrazolo[1,5-a]pyrimidineHCT116 (Colon)1.51PIM-1 Kinase[10]
Pyrazole derivativeA549 (Lung)8.0Not specified[5]
Pyrazole derivativeHeLa (Cervical)9.8Not specified[5]
Secondary Target Class: Enzymes in Inflammatory Pathways

Pyrazole derivatives, most famously Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][12] Beyond COX, pyrazoles have been shown to inhibit inflammatory mediators such as TNF-α and IL-6, suggesting a broader immunomodulatory role.[12] Given this strong precedent, investigating the anti-inflammatory potential of this compound is a logical secondary objective.

Proposed Research & Validation Workflow

To systematically evaluate the therapeutic potential of this compound, we propose a phased approach, beginning with computational screening and progressing to detailed in vitro validation. This workflow is designed to be a self-validating system, where the results of each stage inform the experimental design of the next.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanism of Action docking Molecular Docking (Kinase & COX Panels) admet ADMET Prediction docking->admet synthesis Compound Acquisition / Synthesis synthesis->docking Input Structure enzymatic Enzymatic Assays (Kinase/COX Inhibition) admet->enzymatic Prioritize Targets cytotoxicity Antiproliferative Assays (MTT/MTS on Cancer Cell Lines) enzymatic->cytotoxicity Confirm Cellular Activity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle Investigate MOA apoptosis Apoptosis Assays (Annexin V/PI Staining) cell_cycle->apoptosis western_blot Target Engagement (Western Blot for Signaling Pathways) apoptosis->western_blot Confirm Pathway Modulation

Proposed workflow for target validation.
Causality of the Workflow:

This experimental pipeline is structured to maximize efficiency and confidence in the results.

  • In Silico First: Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are rapid, low-cost methods to generate initial hypotheses and prioritize which expensive in vitro assays to pursue. They provide a theoretical basis for potential binding interactions.

  • Biochemical Confirmation: In vitro enzymatic assays provide the first direct evidence of molecular interaction. A positive result here (e.g., inhibition of a specific kinase) validates the in silico prediction.

  • Cellular Context: A compound can be a potent enzyme inhibitor but have poor cellular activity due to issues like membrane permeability. Antiproliferative assays (e.g., MTT) confirm that the biochemical activity translates to a functional effect in a relevant biological system (i.e., killing cancer cells).

  • Mechanistic Deep Dive: Once cellular activity is confirmed, mechanism of action (MOA) studies are essential. Cell cycle and apoptosis assays reveal how the compound affects the cells, and Western blotting can confirm that the intended signaling pathway is being modulated, directly linking the biochemical activity to the cellular outcome.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase (e.g., from SignalChem)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Erlotinib (a known EGFR inhibitor)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well white assay plates

Methodology:

  • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 1 nM. Prepare similar dilutions for the positive control, Erlotinib.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 10 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of a 4x solution of the EGFR enzyme and substrate peptide mixture to all wells.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at the Michaelis constant (Km) for the enzyme to ensure competitive binding can be accurately measured.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Antiproliferative MTT Assay

Objective: To assess the cytotoxic or cytostatic effects of the test compound on a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).[5]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test Compound and Positive Control (e.g., Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound and Doxorubicin in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control (medium with DMSO) to the wells. Include wells with medium only as a background control.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log[compound concentration] to determine the IC₅₀ value.

Protocol 5.3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the test compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • Cancer cell line of interest

  • Test compound at its IC₅₀ and 2x IC₅₀ concentrations

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Seed cells in 6-well plates and grow until they reach ~60% confluency.

  • Treat the cells with the test compound at the desired concentrations or with DMSO (vehicle control) for 24 or 48 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells.

Visualization of a Key Target Pathway

To contextualize the potential mechanism of action, the following diagram illustrates the PI3K/AKT signaling pathway, a critical regulator of cell survival and a promising target for pyrazole-based inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibitor Pyrazole Inhibitor (Hypothesized Target) Inhibitor->PI3K Inhibition

The PI3K/AKT signaling pathway.

Conclusion and Future Directions

The compound This compound represents a promising starting point for a drug discovery program. Its chemical structure is highly analogous to other pyrazole derivatives that have demonstrated significant anticancer and anti-inflammatory activities.[5][9][12] The proposed research workflow provides a robust and logical framework for systematically identifying its primary biological targets and elucidating its mechanism of action. Initial efforts should focus on screening against a panel of oncologically-relevant protein kinases, with a secondary focus on inflammatory enzymes. Positive hits from these screens will pave the way for more detailed mechanistic studies and potential lead optimization efforts, ultimately defining the therapeutic niche for this intriguing molecule.

References

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • Zhang, Y., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Indian Journal of Heterocyclic Chemistry. (2024, December 25). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PubMed. (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Sigma-Aldrich. (n.d.). This compound.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

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Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Synthesis, Properties, and Therapeutic Potential

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." This means that the pyrazole core is present in a wide array of pharmacologically active compounds, including FDA-approved drugs for diverse therapeutic areas.[3][4] Molecules built around this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][5][6][7]

This guide focuses on a specific, synthetically accessible derivative: This compound . This compound serves as an exemplary model of a decorated pyrazole scaffold, featuring key substituents that position it as a valuable lead compound for further optimization, particularly in oncology and inflammation research. The 1-(3-chlorophenyl) group provides a lipophilic anchor with specific electronic properties conferred by the chlorine atom, while the 4-acetyl moiety offers a crucial point for hydrogen bonding and further chemical elaboration.

This document provides a comprehensive overview of its synthesis, characterization, and potential biological significance, aimed at researchers and scientists in the field of drug development.

PropertyDataSource
Chemical Name This compoundN/A
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
CAS Number 925142-81-0
Physical Form Solid
SMILES String O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1
InChI Key ZSSJNSCNNBHHQV-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted pyrazoles like the title compound can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent and mechanistically distinct approaches are the classical condensation method and modern cross-coupling strategies.

Methodology 1: Classical Knorr Pyrazole Synthesis (Condensation Approach)

This foundational method in heterocyclic chemistry involves the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its synthetic equivalent. For the target molecule, this would involve the reaction of (3-chlorophenyl)hydrazine with a derivative of 4,4-dimethoxy-2-butanone or a similar 1,3-dielectrophile.

  • Hydrazine Formation: To a solution of 3-chloroaniline in concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite dropwise to form the corresponding diazonium salt. Subsequently, reduce the diazonium salt in situ using a solution of tin(II) chloride in concentrated HCl to yield (3-chlorophenyl)hydrazine hydrochloride.

  • Cyclocondensation: In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride and 3-acetyl-2,4-pentanedione (or a suitable equivalent) in glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Methodology 2: Palladium-Catalyzed Cross-Coupling (Modern Approach)

A more versatile and often higher-yielding approach involves the functionalization of a pre-formed pyrazole ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions.[8][9] This strategy allows for the late-stage introduction of the aryl group, which is highly advantageous for creating libraries of analogues.

  • Starting Material Synthesis: Synthesize 1-(1H-pyrazol-4-yl)ethanone. This can be achieved by reacting 4-iodo-1H-pyrazole with a suitable acetylating agent under appropriate conditions.

  • Suzuki Coupling Reaction:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine 1-(1H-pyrazol-4-yl)ethanone, (3-chlorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent mixture like dioxane/water.[9]

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to yield the final product.

Synthesis_Workflow cluster_0 Method 1: Knorr Synthesis cluster_1 Method 2: Pd-Catalyzed Coupling A1 3-Chloroaniline B Cyclocondensation (Reflux in Acid/Alcohol) A1->B A2 1,3-Dicarbonyl (e.g., Acetylacetone derivative) A2->B P 1-[1-(3-chlorophenyl)-1H- pyrazol-4-yl]ethanone B->P High Atom Economy C1 1H-Pyrazol-4-yl ethanone D Suzuki Coupling (Pd Catalyst, Base) C1->D C2 3-Chlorophenylboronic acid C2->D D->P High Versatility

Caption: Synthetic routes to this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively published, the pyrazole scaffold it is built upon is a wellspring of pharmacological activity. By examining structurally related compounds, we can infer its therapeutic potential with a high degree of confidence.

Anticancer Activity and Kinase Inhibition

The most prominent application of novel pyrazole derivatives is in oncology.[10][11][12] Many pyrazole-containing compounds function as potent inhibitors of protein kinases, which are critical enzymes that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers.

  • Aurora Kinase Inhibition: The pyrazole core is central to multi-targeted kinase inhibitors like AT9283, which shows potent activity against Aurora kinases A and B.[13] These kinases are essential for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. A series of pyrazole-thiazolidinone derivatives have also been designed as Aurora-A kinase inhibitors, with some compounds showing potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines.[14]

  • Other Kinase Targets: Research has also shown that 1,3,5-trisubstituted-1H-pyrazole derivatives can inhibit other important cancer-related kinases such as ERK and RIPK3.[15]

The structure of this compound, with its specific aryl substitution and acetyl group, makes it an excellent candidate for targeting the ATP-binding pocket of various kinases. The acetyl group can act as a key hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole Derivative (e.g., Topic Compound) Inhibitor->ERK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Anti-inflammatory and Analgesic Properties

The pyrazole ring is famously a component of the COX-2 inhibitor Celecoxib, a widely used anti-inflammatory drug. Many other pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[2][5][7] This activity is often mediated through the inhibition of inflammatory enzymes or signaling pathways like TNF-α and IL-6.[7] The structural features of this compound are consistent with those of other pyrazoles that exhibit anti-inflammatory effects, suggesting this as another promising avenue for investigation.

Antimicrobial Activity

Various pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[6][16] They can act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. The combination of the pyrazole core with a halogenated phenyl ring, as seen in the title compound, is a common strategy in the design of potent antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.

  • N1-Substitution: The 1-(3-chlorophenyl) group is crucial. The phenyl ring provides a scaffold for van der Waals interactions within a protein's binding pocket. The position and electronic nature of the chloro substituent can fine-tune binding affinity, selectivity, and metabolic stability. Derivatives with different halogen substitutions (e.g., fluoro, bromo) or substitutions at other positions (ortho, para) would likely exhibit different biological profiles.[12]

  • C4-Substitution: The 4-acetyl group is a key interaction point. As a hydrogen bond acceptor, it is vital for anchoring the molecule to target proteins. This group can also be used as a synthetic handle for further derivatization to explore the surrounding binding site, for instance, by converting it to an oxime or a larger side chain.[17]

Conclusion and Future Directions

This compound represents a synthetically tractable and highly promising chemical scaffold for drug discovery. Its structure embodies the key features that have made pyrazoles a privileged class in medicinal chemistry. Based on extensive literature on related compounds, this molecule holds significant potential as a starting point for the development of novel kinase inhibitors for cancer therapy, as well as for agents targeting inflammation, pain, and microbial infections.

Future research efforts should focus on:

  • Broad Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and kinase enzymes to identify primary targets.

  • Analogue Synthesis: Generating a focused library of derivatives by modifying the N1-phenyl ring and the C4-acetyl group to establish a clear structure-activity relationship and optimize potency and selectivity.

  • Mechanism of Action Studies: For any identified activities, performing detailed biochemical and cellular assays to elucidate the precise mechanism of action.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds to evaluate their drug-likeness.

By leveraging the rich chemical and pharmacological history of the pyrazole nucleus, researchers can effectively utilize this compound as a foundational block for creating next-generation therapeutics.

References

  • Anonymous. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis. [Link]

  • Anonymous. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. RSC Publishing. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Anonymous. (n.d.). synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Geronikaki, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anonymous. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • Patel, P. H., et al. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. OMICS International. [Link]

  • Anonymous. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Anonymous. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Malinauskas, T., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Jasinski, J. P., et al. (2011). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Çakmak, O., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Malinauskas, T., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PeerJ. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. [Link]

  • Kale, P. D., & Jadhav, V. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Dhingra, A. K., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Bioinorganic Chemistry and Applications. [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry. [Link]

  • Abbas, S. Y., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Demchuk, I., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports. [Link]

  • Khan, I., et al. (2009). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. While the specific initial synthesis and discovery of this molecule are not prominently documented in publicly accessible literature, its structural motifs are well-represented in a vast body of scientific research and patent literature, pointing to its role as a valuable building block in the development of novel chemical entities. This guide will delve into the historical context of the pyrazole scaffold, detail established synthetic routes for analogous compounds, discuss its physicochemical properties, and explore its potential applications based on structure-activity relationship (SAR) studies of related molecules.

Introduction: The Prominence of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its prevalence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in drug discovery.[2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The inherent stability of the pyrazole ring and its capacity for diverse substitutions at various positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal framework for the design of targeted therapeutics.

The subject of this guide, this compound, with the CAS number 925142-81-0, embodies the key features of this versatile class of compounds.[4] Its structure, featuring a substituted phenyl ring at the 1-position and an ethanone group at the 4-position, is a common motif in molecules designed to interact with various biological targets.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 925142-81-0[4]
Molecular Formula C₁₁H₉ClN₂O[4]
Molecular Weight 220.65 g/mol [4]
Appearance Solid[4]
InChI 1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-3-10(12)5-11/h2-7H,1H3[4]
SMILES O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1[4]

Characterization of this and similar compounds typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of functional groups, notably the carbonyl (C=O) of the ethanone moiety. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Synthesis and Mechanistic Insights

While a singular, seminal paper detailing the first synthesis of this compound is not readily identifiable, established synthetic methodologies for structurally similar 1-aryl-4-acylpyrazoles provide a clear and reliable pathway for its preparation. A common and efficient approach involves the construction of the pyrazole ring followed by acylation at the C4 position.

General Synthetic Strategy: A Step-by-Step Protocol

A plausible and widely adopted synthetic route is a multi-step process commencing with the formation of a pyrazolone intermediate. The following protocol is a representative example based on well-established chemical transformations for this class of compounds.

Step 1: Synthesis of 1-(3-chlorophenyl)pyrazolidin-3-one

This initial step involves a Michael addition followed by cyclization.

  • Reaction: 3-chlorophenylhydrazine is reacted with an acrylic acid ester (e.g., methyl acrylate) in the presence of a base.

  • Reagents and Conditions:

    • 3-chlorophenylhydrazine hydrochloride

    • Methyl acrylate

    • Base (e.g., sodium methoxide in methanol or a non-nucleophilic base like triethylamine)

    • Solvent: Methanol or ethanol

    • Temperature: Reflux

  • Mechanism: The hydrazine undergoes a Michael addition to the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, followed by elimination of methanol to yield the pyrazolidinone ring.

Step 2: Oxidation to 1-(3-chlorophenyl)-1H-pyrazol-3-ol

The pyrazolidinone is then oxidized to introduce the double bond, forming the aromatic pyrazole ring.

  • Reagents and Conditions:

    • Oxidizing agent (e.g., bromine in acetic acid, or sulfuryl chloride)

    • Solvent: Acetic acid or a chlorinated solvent

    • Temperature: Room temperature to gentle heating

  • Mechanism: The oxidizing agent facilitates the removal of two hydrogen atoms from the pyrazolidinone ring, resulting in the formation of the more stable aromatic pyrazolol.

Step 3: Vilsmeier-Haack or Friedel-Crafts Acylation at the C4 Position

The final step introduces the ethanone group at the 4-position of the pyrazole ring.

  • Vilsmeier-Haack Reaction (for a formyl group, which can be further elaborated):

    • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

    • Mechanism: The pyrazolol tautomerizes to the pyrazolone form, which is electron-rich and susceptible to electrophilic substitution at the C4 position. The Vilsmeier reagent acts as the electrophile. Subsequent hydrolysis introduces the formyl group.

  • Friedel-Crafts Acylation (to directly introduce the acetyl group):

    • Reagents: Acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

    • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide.

    • Mechanism: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The electron-rich pyrazole ring then attacks the acylium ion, preferentially at the C4 position, followed by deprotonation to restore aromaticity and yield the final product, this compound.

The choice between these acylation methods depends on the desired scale, available starting materials, and functional group tolerance of the substrate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Acylation start1 3-chlorophenylhydrazine step1 1-(3-chlorophenyl)pyrazolidin-3-one start1->step1 Michael Addition & Cyclization start2 Acrylic Acid Ester start2->step1 step2 1-(3-chlorophenyl)-1H-pyrazol-3-ol step1->step2 Oxidation step3 This compound step2->step3 Friedel-Crafts Acylation

Caption: Synthetic workflow for this compound.

Potential Applications and Structure-Activity Relationship (SAR) Insights

The true value of a chemical entity often lies in its potential applications, which can be inferred from the biological activities of structurally related compounds. The 1-aryl-4-acylpyrazole scaffold is a recurring theme in the discovery of bioactive molecules.

As Intermediates in Agrochemicals

Derivatives of 1-phenylpyrazoles are crucial intermediates in the synthesis of various commercial pesticides. For instance, 1-(4-chlorophenyl)pyrazol-3-ol is a key precursor for the fungicide pyraclostrobin.[5][6] The structural similarity suggests that this compound could serve as a valuable building block in the development of new agrochemicals. The ethanone functional group provides a handle for further chemical modifications to generate a library of derivatives for screening.

In Drug Discovery

The 1,4-disubstituted pyrazole motif is present in numerous compounds with therapeutic potential.

  • Anti-inflammatory Agents: A significant number of pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[7] The celebrated anti-inflammatory drug celecoxib (Celebrex®) features a 1,5-diarylpyrazole core.[7] The structural features of this compound make it a candidate for investigation in this therapeutic area.

  • Antimicrobial Agents: Pyrazole derivatives have also shown promise as antimicrobial agents.[1] The ethanone moiety, in particular, has been incorporated into pyrazole-based compounds with demonstrated antibacterial and antifungal activities.

  • Other CNS and Metabolic Disease Targets: The versatility of the pyrazole scaffold has led to its exploration in a wide range of other therapeutic areas, including neurodegenerative disorders and metabolic diseases.[8]

The diagram below illustrates the relationship between the core structure and its potential biological activities.

Biological_Activity cluster_applications Potential Applications core This compound Core agrochemicals Agrochemical Intermediates core->agrochemicals Structural Precursor anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory COX Inhibition Potential antimicrobial Antimicrobial Agents core->antimicrobial Bioactive Scaffold cns CNS & Metabolic Disease Targets core->cns Versatile Pharmacophore

Sources

Spectroscopic Data for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a molecule of significant interest in medicinal chemistry and drug development due to its substituted pyrazole scaffold. In the absence of experimentally acquired spectra in the public domain, this guide presents predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a detailed, field-proven experimental protocol for data acquisition, a thorough analysis of the predicted spectral features, and the causal reasoning behind the spectroscopic assignments. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational spectroscopic understanding of this compound, thereby facilitating its identification, characterization, and further investigation.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound this compound, with its distinct substitution pattern, represents a promising candidate for further pharmacological evaluation. Accurate characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of such an endeavor. This guide provides an in-depth analysis of its structural features through predicted spectroscopic data, offering a virtual roadmap for its experimental characterization.

Compound Information:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
CAS Number 925142-81-0

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Predicted ¹H NMR Data

The following ¹H NMR data was predicted using ChemDraw's NMR prediction tool.[1][2][3][4][5][6][7][8][9]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.25s1HH-5 (pyrazole)
~8.01s1HH-3 (pyrazole)
~7.85t, J ≈ 2.0 Hz1HH-2' (chlorophenyl)
~7.70ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6' (chlorophenyl)
~7.48t, J ≈ 8.0 Hz1HH-5' (chlorophenyl)
~7.42ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-4' (chlorophenyl)
~2.55s3H-COCH₃
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features of this compound.

  • Pyrazole Ring Protons: Two distinct singlets are predicted for the protons on the pyrazole ring. The downfield shift of the proton at the 5-position (~8.25 ppm) is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing acetyl group. The proton at the 3-position (~8.01 ppm) is also in the deshielding region due to the aromatic nature of the pyrazole ring.

  • Chlorophenyl Ring Protons: The four protons of the 3-chlorophenyl ring are expected to appear as a complex multiplet system in the aromatic region. The predicted shifts are consistent with a substituted benzene ring. The proton at the 2'-position is predicted as a triplet due to coupling with the neighboring protons, with a small coupling constant. The other protons at the 4', 5', and 6' positions will exhibit doublet of doublets of doublets or triplet patterns based on their respective coupling constants.

  • Acetyl Group Protons: A sharp singlet is predicted at approximately 2.55 ppm, integrating to three protons. This is characteristic of a methyl group attached to a carbonyl carbon.

Caption: Predicted ¹H NMR assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound.

Procedure: The sample preparation and instrument setup are similar to that for ¹H NMR. Key differences in data acquisition are:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: A wider spectral width is required (e.g., 0 to 220 ppm).

  • Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data

The following ¹³C NMR data was predicted using ChemDraw's NMR prediction tool.[1][2][3][4][5][6][7][8][9]

Predicted Chemical Shift (δ, ppm) Assignment
~195.0C=O (acetyl)
~142.5C-5 (pyrazole)
~140.2C-3 (pyrazole)
~138.8C-1' (chlorophenyl)
~135.5C-3' (chlorophenyl)
~131.0C-5' (chlorophenyl)
~128.5C-6' (chlorophenyl)
~125.0C-2' (chlorophenyl)
~122.8C-4' (chlorophenyl)
~118.0C-4 (pyrazole)
~26.5-COCH₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: The signal at the lowest field (~195.0 ppm) is characteristic of a ketone carbonyl carbon.

  • Aromatic and Heteroaromatic Carbons: The signals between ~118.0 and ~142.5 ppm are assigned to the carbons of the pyrazole and chlorophenyl rings. The carbons directly attached to nitrogen atoms in the pyrazole ring and the carbon bearing the chlorine atom in the phenyl ring are expected to have distinct chemical shifts.

  • Aliphatic Carbon: The signal at the highest field (~26.5 ppm) corresponds to the methyl carbon of the acetyl group.

Caption: Predicted ¹³C NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Method: Electron Ionization (EI) is a common method for volatile compounds.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons, causing the molecules to ionize and form a molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

The predicted mass spectrum is based on the molecular weight and expected fragmentation patterns of pyrazole and acetophenone derivatives.[10][11][12][13][14]

m/z Predicted Fragment Interpretation
220/222[C₁₁H₉ClN₂O]⁺•Molecular ion peak (M⁺• and M+2⁺• due to ³⁵Cl and ³⁷Cl isotopes)
205/207[C₁₀H₆ClN₂O]⁺Loss of a methyl radical (•CH₃) from the acetyl group
177/179[C₁₀H₆ClN₂]⁺Loss of a ketene molecule (CH₂=C=O)
111/113[C₆H₄Cl]⁺Chlorophenyl cation
94[C₅H₄N₂O]⁺Acetylpyrazole cation
43[CH₃CO]⁺Acylium ion
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The presence of a molecular ion peak at m/z 220 and an M+2 peak at m/z 222 with an intensity ratio of approximately 3:1 is a clear indicator of the presence of one chlorine atom.

  • Key Fragmentations:

    • The loss of a methyl radical (15 Da) to give a peak at m/z 205/207 is a common fragmentation for methyl ketones.

    • The fragmentation of the pyrazole ring and cleavage of the bond between the pyrazole and the chlorophenyl ring will lead to characteristic fragment ions.

G M [M]⁺• m/z 220/222 F1 [M - CH₃]⁺ m/z 205/207 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z 177/179 M->F2 - •COCH₃ F3 [C₆H₄Cl]⁺ m/z 111/113 M->F3 F4 [C₅H₄N₂O]⁺ m/z 94 M->F4 F5 [CH₃CO]⁺ m/z 43 F1->F5 - C₉H₃ClN₂

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Objective: To obtain the IR spectrum of this compound.

Method: Attenuated Total Reflectance (ATR) is a common technique for solid samples.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal to ensure good contact.

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Data

The predicted IR absorption bands are based on characteristic frequencies for similar functional groups.[15][16][17][18][19][20]

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumC-H stretching (aromatic and heteroaromatic)
~2950-2850WeakC-H stretching (aliphatic, -CH₃)
~1680StrongC=O stretching (ketone)
~1600, ~1475Medium-StrongC=C and C=N stretching (aromatic and heteroaromatic rings)
~1400-1350MediumC-H bending (-CH₃)
~1100-1000MediumC-N stretching
~800-700StrongC-H out-of-plane bending (aromatic), C-Cl stretching
Interpretation of the Predicted IR Spectrum
  • Carbonyl Group: A strong absorption band around 1680 cm⁻¹ is the most characteristic feature and is indicative of a conjugated ketone.

  • Aromatic and Heteroaromatic Rings: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C/C=N stretching vibrations in the 1600-1475 cm⁻¹ region confirm the presence of the aromatic and pyrazole rings.

  • Aliphatic Group: The weak C-H stretching bands below 3000 cm⁻¹ and the bending vibration around 1400-1350 cm⁻¹ are characteristic of the methyl group.

  • C-Cl Bond: A strong absorption in the fingerprint region (around 800-700 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra provides a robust framework for the structural elucidation of this compound. The provided experimental protocols offer practical guidance for researchers aiming to acquire and analyze their own spectroscopic data. It is anticipated that this guide will serve as a valuable reference for scientists engaged in the synthesis, characterization, and application of novel pyrazole derivatives in the field of drug discovery and development.

References

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  • Li, Y., & O'Connor, P. B. (2010). ChemFrag: a tool for predicting tandem mass spectral fragmentation of small molecules. Journal of The American Society for Mass Spectrometry, 21(10), 1689-1695.
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Navigating the Synthesis and Handling of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from compound synthesis to therapeutic application is paved with rigorous safety protocols and a deep understanding of chemical reactivity. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API) precursor or intermediate, a proactive and informed approach to safety is paramount to protecting both the researcher and the integrity of the research.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . Its structure, featuring a substituted pyrazole ring, is a common motif in pharmacologically active molecules. A thorough understanding of its chemical properties is the first line of defense in ensuring safe handling.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 925142-81-0
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Appearance Solid
Storage Class Combustible Solids

A critical assessment of the available safety data sheets (SDS) for this compound and structurally related pyrazole derivatives reveals a consistent hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

These classifications are not merely procedural; they are indicative of the compound's potential to cause harm upon exposure. The "harmful if swallowed" designation necessitates stringent controls to prevent ingestion, while the irritation warnings for skin, eyes, and the respiratory tract underscore the importance of appropriate personal protective equipment (PPE).

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in laboratory safety. Before relying on PPE, engineering controls should be implemented to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of airborne particles.

  • Containment: For procedures with a higher risk of generating dust, such as weighing or transferring large quantities, the use of a glove box or other containment enclosure is recommended.

  • Safety Equipment: Laboratories must be equipped with readily accessible eyewash stations and safety showers.[1]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][3] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2][3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or dust generation, chemical safety goggles or a face shield should be worn.[1][4]

  • Skin and Body Protection: A laboratory coat is essential to protect against incidental contact. For more extensive handling, a complete chemical-resistant suit may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[1][4] The type of respirator will depend on the concentration of the airborne contaminant.

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_ppe Standard PPE for All Tasks Start Assess Task and Potential Exposure Weighing Weighing/Transferring Powder Start->Weighing Solution Preparing Solution Start->Solution Emergency Spill or Emergency Start->Emergency Goggles Wear Chemical Goggles Weighing->Goggles Dust/Aerosol Risk Respirator Use NIOSH-Approved Respirator Weighing->Respirator High Dust Potential SafetyGlasses Wear Safety Glasses Solution->SafetyGlasses Splash Risk LabCoat Lab Coat Gloves Nitrile Gloves

Caption: A decision workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

Handling Protocol
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[3]

    • Close the container tightly immediately after use.[5]

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure the dissolution is performed in a closed or covered vessel to minimize the release of vapors.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

    • Decontaminate all equipment and work surfaces.

    • Properly dispose of all contaminated waste, including gloves and disposable labware.[3]

Storage Protocol

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Container: Store in a tightly closed, properly labeled container.[5][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][7]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[6]

Emergency Procedures: A Proactive Approach

In the event of an emergency, a swift and informed response is critical to mitigating harm. All laboratory personnel should be familiar with these procedures.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention.

Diagram 2: Emergency Response Flowchart

Emergency_Response Exposure Exposure Event Assess Assess the Situation (Is it safe to approach?) Exposure->Assess Evacuate Evacuate Area if Necessary Assess->Evacuate Large or Uncontrolled Release FirstAid Administer First Aid Assess->FirstAid Personal Exposure Medical Seek Immediate Medical Attention FirstAid->Medical Spill Spill Occurs Contain Contain the Spill Spill->Contain Cleanup Follow Spill Cleanup Protocol Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: A flowchart for responding to an emergency involving the compound.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent the spill from spreading by using an inert absorbent material. Do not allow the material to enter drains or waterways.[6]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or vacuum the spilled material. Avoid generating dust.[2][3]

    • Place the collected material into a suitable, labeled container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

The disposal of this compound and any associated contaminated materials must be handled in accordance with all local, state, and federal regulations.

  • Waste Characterization: This compound should be treated as hazardous chemical waste.[9]

  • Disposal Method: Do not dispose of this material in the regular trash or down the drain.[8][9] It should be disposed of through a licensed professional waste disposal service.[3][8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Containerization: Collect waste in clearly labeled, sealed containers that are compatible with the material.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, mandating the use of appropriate PPE, and adhering to detailed handling and emergency procedures, researchers can mitigate the risks associated with this valuable chemical intermediate. Ultimately, a proactive culture of safety is the most critical element in protecting the well-being of laboratory personnel and advancing the frontiers of drug discovery.

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Methodological & Application

Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The synthesis commences with the construction of the pyrazole core via a regioselective cyclocondensation reaction, followed by the introduction of the acetyl group at the C4 position using a Friedel-Crafts acylation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice grounded in established chemical principles.

Introduction: The Significance of Pyrazole Ketones

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in a range of pharmaceuticals including the anti-inflammatory drug celecoxib.[1] Functionalizing the pyrazole ring allows for the exploration of chemical space to optimize biological activity. Specifically, 1,4-disubstituted pyrazoles bearing a ketone functionality, such as the target molecule, serve as versatile intermediates. The acetyl group can be readily modified through various reactions—such as aldol condensations, reductions, or Wittig reactions—to generate diverse libraries of compounds for screening.[2][3][4] This protocol details a reliable and scalable method to access this important chemical intermediate.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence. First, the pyrazole ring is formed. Second, the pre-formed ring undergoes an electrophilic aromatic substitution to install the acetyl group. This strategy is chosen for its high regioselectivity and reliance on well-understood, robust reactions.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Friedel-Crafts Acylation A (3-Chlorophenyl)hydrazine HCl C 1-(3-Chlorophenyl)-1H-pyrazole A->C EtOH, H₂SO₄ Reflux B 1,1,3,3-Tetramethoxypropane B->C D 1-(3-Chlorophenyl)-1H-pyrazole F 1-[1-(3-Chlorophenyl)-1H- pyrazol-4-yl]ethanone D->F DCM 0 °C to RT E Acetyl Chloride / AlCl₃ E->F

Caption: Two-step synthesis of the target pyrazole ketone.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Hydrazine derivatives are toxic and should be handled with care.[5][6]

Part 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole

This step involves the acid-catalyzed cyclocondensation of (3-chlorophenyl)hydrazine with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde. This is a classic and reliable method for forming the pyrazole core.[7]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(3-Chlorophenyl)hydrazine hydrochloride179.0450.01.08.95 g
1,1,3,3-Tetramethoxypropane164.2055.01.19.03 g (9.26 mL)
Ethanol (Absolute)---200 mL
Sulfuric Acid (Conc.)98.08-catalytic~0.5 mL
Saturated Sodium Bicarbonate Solution---As needed
Ethyl Acetate---For extraction
Brine---For washing
Anhydrous Sodium Sulfate---For drying
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-chlorophenyl)hydrazine hydrochloride (8.95 g, 50.0 mmol) and absolute ethanol (200 mL).

  • Reagent Addition: Stir the suspension at room temperature and add 1,1,3,3-tetramethoxypropane (9.26 mL, 55.0 mmol).

  • Initiation: Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring mixture. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold water.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-chlorophenyl)-1H-pyrazole.

Part 2: Synthesis of this compound

This step employs the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[8] The electron-rich pyrazole ring is acylated at the C4 position, which is the most nucleophilic site.[9][10] Anhydrous conditions are critical for this reaction to succeed, as the Lewis acid catalyst (AlCl₃) is highly water-sensitive.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
1-(3-Chlorophenyl)-1H-pyrazole178.6140.01.07.15 g
Aluminum Chloride (Anhydrous)133.3452.01.36.93 g
Acetyl Chloride78.5048.01.23.77 g (3.42 mL)
Dichloromethane (DCM, Anhydrous)---150 mL
Ice---For quenching
1 M Hydrochloric Acid---For washing
Saturated Sodium Bicarbonate---For washing
Brine---For washing
Anhydrous Sodium Sulfate---For drying
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (6.93 g, 52.0 mmol) and anhydrous dichloromethane (100 mL).

  • Catalyst Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (3.42 mL, 48.0 mmol) dropwise. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion precursor complex.

  • Substrate Addition: Dissolve 1-(3-chlorophenyl)-1H-pyrazole (7.15 g, 40.0 mmol) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the cold, stirring reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup - Quenching: Upon completion, cool the flask back to 0 °C and very carefully quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice (~200 g). Caution: This is a highly exothermic process.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 75 mL).

  • Washing & Drying: Combine the organic layers. Wash sequentially with 1 M HCl (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product is typically a solid. Purify by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography to afford the final product, this compound.

Mechanistic Rationale

Diagram of the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Mechanism cluster_0 1. Formation of Electrophile cluster_1 2. Nucleophilic Attack by Pyrazole cluster_2 3. Rearomatization AcCl CH₃COCl Acylium [CH₃C=O]⁺ + AlCl₄⁻ (Acylium Ion) AcCl->Acylium Complexation & Cleavage AlCl3 AlCl₃ AlCl3->Acylium Acylium2 [CH₃C=O]⁺ Pyrazole 1-(3-Cl-Ph)-Pyrazole Sigma Sigma Complex (Resonance Stabilized) Pyrazole->Sigma Attack at C4 Sigma2 Sigma Complex Acylium2->Sigma Product Final Product + HCl + AlCl₃ Sigma2->Product Deprotonation AlCl4 AlCl₄⁻ AlCl4->Product

Caption: Mechanism of Friedel-Crafts acylation on the pyrazole ring.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion.

  • Nucleophilic Attack: The π-system of the electron-rich pyrazole ring attacks the acylium ion. This attack occurs regioselectively at the C4 position, which has the highest electron density, to form a resonance-stabilized cationic intermediate known as a sigma complex.

  • Rearomatization: A base (in this case, the AlCl₄⁻ complex) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final acylated product and regenerating the AlCl₃ catalyst (though it remains complexed to the product ketone).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield in Step 1 Incomplete hydrolysis of the tetramethoxypropane precursor. Insufficient acid catalyst.Ensure reflux is maintained. Add a few more drops of concentrated H₂SO₄ if the reaction stalls.
Low or No Yield in Step 2 Wet reagents or glassware. Deactivated AlCl₃.Flame-dry all glassware. Use fresh, anhydrous DCM and a new, unopened bottle of AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products in Step 2 Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of the pyrazole substrate and allow it to warm to room temperature slowly.
Difficult Purification Residual aluminum salts in the organic layer.During workup, wash the organic layer thoroughly with 1 M HCl to remove aluminum species before the bicarbonate wash.

Conclusion

The protocol described provides a robust and efficient pathway for the synthesis of this compound. By leveraging a regioselective cyclocondensation followed by a classic Friedel-Crafts acylation, this method offers high yields and purity. The resulting pyrazole ketone is a valuable platform for further chemical modification, making this protocol highly relevant for professionals in synthetic chemistry and drug development.

References

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Application Notes and Protocols for the Suzuki Coupling Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a valuable pyrazole derivative, via the Suzuki-Miyaura cross-coupling reaction. Pyrazole-containing compounds are significant scaffolds in medicinal chemistry and drug discovery.[1][2] The Suzuki coupling offers a robust and versatile method for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.[3][4] This guide details the underlying reaction mechanism, provides optimized experimental protocols, discusses strategies for reaction optimization, and outlines necessary safety precautions. The information presented herein is intended to enable researchers to successfully and efficiently synthesize this target compound and its analogs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[3][5][6] Discovered by Akira Suzuki, who was awarded the Nobel Prize in Chemistry in 2010 for this work, the reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[3] This methodology has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7]

The target molecule, this compound, incorporates a pyrazole core, a heterocyclic motif frequently found in biologically active compounds.[1][8][9] The synthesis of 4-substituted pyrazoles, in particular, has garnered significant attention due to their prevalence in numerous bioactive compounds.[8] This guide will focus on the practical application of the Suzuki coupling to synthesize this specific pyrazole derivative, providing a foundation for further exploration and analogue development.

Reaction Mechanism and Principles

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (in this case, a 4-halopyrazole derivative) to a palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) species.[4][12] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][12]

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
1-(3-Chlorophenyl)-4-iodo-1H-pyrazole--Synthesized or Commercial
4-Acetylphenylboronic acid149104-91-4163.97Commercial
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Commercial
Sodium Carbonate (Na₂CO₃)497-19-8105.99Commercial
1,4-Dioxane123-91-188.11Anhydrous
Water7732-18-518.02Deionized
Ethyl Acetate141-78-688.11ACS Grade
Brine (Saturated NaCl solution)--Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercial
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Synthesis Protocol
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-(3-chlorophenyl)-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), 4-acetylphenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).[14]

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[14]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[14][15]

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[16]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for the specified reaction time (typically 6-24 hours).[10][16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[10]

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).[17]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[10]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[8][18]

Figure 2: Step-by-step experimental workflow for the Suzuki coupling synthesis.

Optimization Strategies

Optimizing a Suzuki coupling reaction is crucial for achieving high yields and purity.[7][19] Several parameters can be adjusted to improve the reaction outcome.

Key Parameters for Optimization
ParameterConsiderations and Recommendations
Palladium Catalyst The choice of palladium source and ligand is critical.[14][20] While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂, Pd(OAc)₂, or palladacycles may offer improved activity, especially for less reactive aryl chlorides.[5][14] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance catalytic turnover.[12]
Base The base plays a crucial role in activating the boronic acid.[13] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The choice of base can influence reaction rate and side product formation. For base-sensitive substrates, milder bases like KF may be employed.[13]
Solvent A variety of solvents can be used, often in biphasic mixtures with water.[3] Common choices include toluene, THF, dioxane, and DMF.[3] The use of aqueous media can be advantageous for both economic and environmental reasons.[21]
Temperature Reaction temperatures typically range from room temperature to reflux.[10] While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions. Optimization of temperature is often necessary.[21]
Boronic Acid/Ester Boronic acids are widely used, but can be prone to decomposition.[22][23] Boronic esters, such as pinacol esters, or organotrifluoroborates can offer enhanced stability and are viable alternatives.[3]

A design of experiments (DoE) approach can be systematically employed to efficiently explore the effects of these parameters and identify optimal reaction conditions.[7][19][24]

Safety Precautions

While the Suzuki coupling is generally considered a safe reaction, appropriate safety measures must be taken.

  • Reagents: Palladium catalysts and some organic solvents can be toxic and should be handled in a well-ventilated fume hood.[15] Aryl halides and boronic acids may be irritants.[17] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Conditions: Some Suzuki coupling reactions can be exothermic, particularly at scale.[25][26] It is crucial to monitor the reaction temperature and ensure adequate cooling capacity is available to prevent thermal runaway.[25][26]

  • Inert Atmosphere: The use of an inert atmosphere is important to prevent the oxidation of the palladium(0) catalyst, which can lead to the formation of inactive palladium species and side reactions like homocoupling.[15][27]

  • Workup: Exercise caution during the workup procedure, particularly when handling flammable organic solvents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the synthesis of this compound and other complex biaryl compounds. By understanding the reaction mechanism, following established protocols, and systematically optimizing key reaction parameters, researchers can achieve high yields of the desired product. Adherence to proper safety protocols is paramount to ensure a safe and successful synthesis. This guide provides a solid foundation for the application of this powerful reaction in drug discovery and development.

References

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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Retrieved from [Link]

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  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Retrieved from [Link]

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Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. We detail a robust and efficient protocol centered on the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, the rationale behind procedural choices, and expert insights for troubleshooting and optimization.

Introduction: The Significance of N-Arylpyrazoles

The pyrazole motif is a privileged scaffold in pharmaceutical development, appearing in a wide array of clinically significant drugs that exhibit antitumor, antiviral, and antifungal activities.[2] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity. The target molecule, this compound, combines the pyrazole core with a 3-chlorophenyl group at the N1 position and an acetyl group at the C4 position. This combination of functionalities makes it a versatile intermediate for creating more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Traditional methods for N-arylation often require harsh conditions and suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl heterocycles.[1][3] This reaction provides a powerful and general method for forming C-N bonds with high efficiency and excellent functional group tolerance, making it the strategy of choice for this synthesis.[1][4]

The Synthetic Strategy: Buchwald-Hartwig Cross-Coupling

The recommended synthetic pathway involves the palladium-catalyzed N-arylation of 4-acetyl-1H-pyrazole with a suitable 3-chlorophenyl electrophile, such as 1-bromo-3-chlorobenzene. This approach is highly convergent and leverages commercially available starting materials.

Overall Reaction Scheme:

The success of this transformation hinges on a carefully selected catalytic system. The key components are:

  • Palladium Precatalyst: A source of palladium, often in a stable Pd(0) or Pd(II) precatalyst form that is readily reduced to the active Pd(0) species in situ.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst decomposition.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole's N-H bond, activating it for coupling.

The Catalytic Cycle Explained

The generally accepted mechanism for the Buchwald-Hartwig amination is a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (1-bromo-3-chlorobenzene), forming a Pd(II) complex.

  • Ligand Exchange & Deprotonation: The pyrazole substrate coordinates to the Pd(II) center. The base then deprotonates the pyrazole's N-H proton, forming a palladium-pyrazolide intermediate.

  • Reductive Elimination: This is the key bond-forming step. The N-aryl bond is formed as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then enter a new cycle.

The choice of a sterically hindered phosphine ligand, such as tBuBrettPhos or tBuDavePhos, is critical as it facilitates the reductive elimination step, which is often rate-limiting.[2][5]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar     |    X OxAdd->PdII_Aryl PdII_Pyr L-Pd(II)-Ar     |  Pyrazole PdII_Aryl->PdII_Pyr + Pyrazole-H - X⁻ Base_Pyr Pyrazole-H + Base Base-H⁺ Base_Pyr->PdII_Pyr RedElim Reductive Elimination RedElim->Pd0 - L Product Ar-Pyrazole RedElim->Product PdII_Pyr->RedElim - Base-H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Charge Flask with Solids (Pyrazole, Catalyst, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Solvent & Aryl Halide B->C D 4. Heat and Stir (110 °C or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Sources

Application Note: Unambiguous Structural Characterization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone Using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in compounds with a wide range of biological activities.[1][2] Accurate and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel pyrazole-based active pharmaceutical ingredients (APIs). This application note provides a detailed guide for the comprehensive structural elucidation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a complete workflow, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data, designed for researchers, chemists, and quality control scientists. The methodologies described herein constitute a self-validating system for confirming the identity and purity of the target compound with high confidence.

Introduction

This compound is a substituted pyrazole derivative whose precise chemical structure dictates its physicochemical properties and potential biological interactions.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural analysis of such organic molecules in solution.[4][5][6] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide explains the causality behind experimental choices, moving beyond a simple recitation of steps. We will first predict the spectral features based on the known molecular architecture and then outline a robust protocol to acquire and interpret the data, ensuring a high degree of scientific integrity and trustworthiness in the final structural assignment.

Predicted Spectral Features & Structural Analysis

A foundational step in NMR analysis is to predict the spectrum based on the molecule's structure. This predictive analysis informs the experimental setup and aids in the final data interpretation.

Figure 2: Recommended workflow for comprehensive NMR characterization.

Detailed Experimental Protocols

These protocols are based on a standard 400 MHz NMR spectrometer. Parameters should be adjusted as necessary for different field strengths.

1. Sample Preparation

  • Rationale: Proper sample preparation is critical for acquiring high-quality, artifact-free spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum, and a common solvent like chloroform-d (CDCl₃) is chosen for its excellent solubilizing properties for many organic compounds.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube and gently invert several times to ensure a homogeneous solution.

2. ¹H NMR Spectroscopy

  • Rationale: The primary experiment to identify all proton environments and their scalar couplings.

  • Protocol:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for 5 minutes.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H spectrum with the following typical parameters:

      • Pulse Program: zg30

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2.5 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 8-16

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

3. ¹³C{¹H} NMR Spectroscopy

  • Rationale: To identify all unique carbon environments. A higher sample concentration or more scans are often needed due to the low natural abundance (1.1%) of the ¹³C isotope. The {¹H} notation indicates proton decoupling to produce sharp singlet signals for each carbon.

  • Protocol:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 1024 or more, depending on concentration.

    • Process the data and reference the CDCl₃ solvent signal to 77.16 ppm.

4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Rationale: This experiment identifies protons that are spin-spin coupled, revealing the connectivity of proton networks. It is invaluable for assigning protons within the same spin system, such as those on the chlorophenyl ring.

  • Protocol:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire data with ~1024 data points in the direct dimension (F2) and ~256 increments in the indirect dimension (F1).

    • Set the spectral width in both dimensions to be identical to the 1D ¹H spectrum.

    • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform symmetrization.

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Rationale: The HSQC experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom to which it is directly attached. [4]This provides an unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.

  • Protocol:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the F2 (¹H) spectral width as in the 1D ¹H spectrum and the F1 (¹³C) spectral width to encompass all signals in the 1D ¹³C spectrum.

    • Optimize the experiment for an average one-bond ¹J(CH) coupling constant of ~145 Hz.

    • Acquire data with ~1024 data points in F2 and ~256 increments in F1.

Data Interpretation and Assignment

The combination of 1D and 2D NMR data allows for the complete and confident assignment of all signals.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) HSQC Correlation COSY Correlation(s)
H5 ~8.3s~142YesNone
H3 ~8.0s~130YesNone
H2' ~7.8t~128YesH4', H6'
H6' ~7.7ddd~125YesH2', H4', H5'
H4' ~7.5ddd~129YesH2', H5', H6'
H5' ~7.4t~131YesH4', H6'
-COCH₃ ~2.6s~27YesNone
C=O --~192No-
C4 --~118No-
C1' --~139No-
C3' --~135No-
Note: Chemical shifts are predicted values based on typical ranges for similar structures and may vary slightly. Multiplicity: s = singlet, t = triplet, ddd = doublet of doublet of doublets.

Interpretation Walkthrough:

  • Identify Singlets: The two downfield singlets in the ¹H spectrum are assigned to the pyrazole protons (H3 and H5), and the upfield singlet is assigned to the acetyl methyl protons.

  • Assign Phenyl Ring: The complex multiplets between 7.4 and 7.8 ppm belong to the chlorophenyl ring. The COSY spectrum will show cross-peaks connecting all adjacent protons (H2'↔H6', H6'↔H5', H5'↔H4'), confirming their positions within the same spin system.

  • Correlate with ¹³C Spectrum: Use the HSQC spectrum to definitively link each proton signal to its carbon. For example, the proton signal at ~2.6 ppm will show a cross-peak to the carbon signal at ~27 ppm, unambiguously assigning them as the acetyl CH₃ group. This is repeated for all protonated carbons.

  • Assign Quaternary Carbons: The remaining signals in the ¹³C spectrum that do not show a correlation in the HSQC spectrum are the quaternary carbons (C=O, C4, C1', C3'). Their assignments are based on their characteristic chemical shifts.

Conclusion

The structural characterization of this compound can be achieved with high fidelity using a systematic NMR approach. The combined application of ¹H, ¹³C, COSY, and HSQC spectroscopy provides a self-validating dataset that allows for the unambiguous assignment of every proton and carbon atom in the molecule. This robust protocol serves as a standard operating procedure for researchers in pharmaceutical development, chemical synthesis, and quality assurance, ensuring the structural integrity of pyrazole-based compounds.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-432.

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21958269.

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1486.

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. International Journal of Drug Development and Research, 5(4), 223-229.

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.

  • Sigma-Aldrich. (n.d.). This compound. Product Page.

  • Popa, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

  • Clososki, G. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14.

Sources

Application and Protocol for the Mass Spectrometry Analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] As with any compound intended for these highly regulated fields, unambiguous identification and robust quantification are critical for ensuring safety, efficacy, and quality. Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such small molecules. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing methodologies for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

The molecular formula of this compound is C₁₁H₉ClN₂O, and it has a molecular weight of 220.65 g/mol . The structural characteristics, namely the aromatic rings, the pyrazole core, and the ketone functional group, dictate the choice of ionization techniques and inform the interpretation of fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for this and structurally related compounds.

Physicochemical Properties and Expected Mass Spectrometry Behavior

A summary of the key physicochemical properties of the target analyte is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
CAS Number925142-81-0
FormSolid

Based on its structure, this compound is expected to be amenable to analysis by both LC-MS and GC-MS. The presence of nitrogen atoms in the pyrazole ring provides a site for protonation, making it suitable for positive-ion mode electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[2][3] The compound's volatility should also be sufficient for GC-MS analysis, where electron ionization (EI) can provide detailed structural information through characteristic fragmentation.[4]

Methodology I: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds.[5] For this compound, reversed-phase liquid chromatography coupled with ESI or APCI is recommended.

Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase by applying a high voltage to create an aerosol.[6] It is particularly well-suited for polar molecules and tends to produce protonated molecules [M+H]⁺ with minimal fragmentation.[7] Given the presence of basic nitrogen atoms in the pyrazole ring, ESI in positive ion mode is expected to be highly efficient for this analyte.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wider range of compounds, including those with lower polarity.[3][8] It involves the ionization of the analyte in the gas phase through ion-molecule reactions at atmospheric pressure.[9] APCI can be a valuable alternative or confirmatory technique to ESI.

The choice between ESI and APCI will depend on the specific instrumentation and the matrix of the sample. It is recommended to screen both ionization sources during method development to determine the optimal conditions for sensitivity and signal stability.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
  • For samples in a complex matrix, appropriate extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

2. Liquid Chromatography Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (ESI/APCI):

ParameterESIAPCI
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Cone Voltage 30 V35 V
Source Temperature 150 °CNot Applicable
Desolvation Temperature 350 °C400 °C
Cone Gas Flow 50 L/hr60 L/hr
Desolvation Gas Flow 600 L/hr700 L/hr
Corona Current Not Applicable5 µA
Mass Range m/z 50-500m/z 50-500
Data Interpretation: Expected Ions and Fragmentation

In positive ion mode, the primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z 221.6. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with the [M+H+2]⁺ ion at m/z 223.6 having an abundance of approximately one-third of the [M+H]⁺ ion.

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. A proposed fragmentation pathway is illustrated below. The fragmentation of aromatic ketones in ESI-MS often involves cleavages adjacent to the carbonyl group.[10][11] For pyrazole derivatives, fragmentation can involve the loss of small neutral molecules from the heterocyclic ring.[12]

M_H [M+H]⁺ m/z 221.6 frag1 Loss of CH₂CO m/z 179.6 M_H->frag1 - C₂H₂O frag2 Loss of ClC₆H₄N m/z 110.1 M_H->frag2 - C₇H₄ClN frag3 Loss of C₂H₃O m/z 178.6 M_H->frag3 - C₂H₃O frag4 [ClC₆H₄N₂H]⁺ m/z 153.0 frag1->frag4 - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[4] The thermal stability of this compound makes it a suitable candidate for GC-MS analysis with electron ionization (EI).

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.

2. Gas Chromatography Conditions:

ParameterRecommended Conditions
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

3. Mass Spectrometry Conditions (EI):

ParameterRecommended Conditions
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-450
Data Interpretation: Expected Fragmentation Pattern

Electron ionization is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion [M]⁺˙ at m/z 220.6 should be observable, along with its isotopic partner at m/z 222.6. Key fragmentation pathways for pyrazoles under EI conditions include the loss of HCN and N₂.[12][13] For acetyl-substituted pyrazoles, the loss of the acetyl group is also a prominent fragmentation pathway.

M [M]⁺˙ m/z 220.6 frag_a [M - CH₃]⁺ m/z 205.6 M->frag_a - •CH₃ frag_b [M - COCH₃]⁺ m/z 177.6 M->frag_b - •COCH₃ frag_e [C₃H₃N₂O]⁺ m/z 83.0 M->frag_e - •C₇H₄ClN frag_c [ClC₆H₄N₂]⁺ m/z 152.0 frag_b->frag_c - C₂H₂ frag_d [ClC₆H₄]⁺ m/z 111.0 frag_c->frag_d - N₂

Caption: Proposed EI fragmentation of this compound.

Method Validation

To ensure the reliability and accuracy of the analytical data, the developed LC-MS or GC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16] The validation should encompass the following parameters:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either LC-MS or GC-MS. LC-MS with ESI or APCI is suitable for sensitive quantification and confirmation of molecular weight, while GC-MS with EI provides detailed structural information through its characteristic fragmentation pattern. The choice of method will depend on the specific analytical requirements, including the sample matrix and the need for quantitative or qualitative data. Adherence to rigorous method validation protocols is essential to ensure the generation of high-quality, reliable, and defensible data for regulatory submissions and research publications.

References

  • Benchchem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. 4

  • Creative Proteomics. Electrospray Ionization. 2

  • SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. 5

  • Grokipedia. Atmospheric-pressure chemical ionization. 8

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. 3

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. 19

  • CHROMacademy. Atmospheric Pressure Chemical Ionization (APCI) Theory. 20

  • Wikipedia. Electrospray ionization. 6

  • Chromatography Online. Atmospheric Pressure Photoionization — The Second Source for LC-MS? 21

  • Creative Proteomics. Atmospheric Pressure Chemical Ionization.

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. 7

  • Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 12

  • Sigma-Aldrich. This compound DiscoveryCPR 925142-81-0.

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. 22

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 13

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. 14

  • ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... 23

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 10

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. 24

  • Hit2Lead. BB-4010479.

  • National Institutes of Health. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • IKEV. VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.

Sources

Crystal structure analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Structural Elucidation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions, which in turn governs its biological activity and physicochemical properties.

The title compound, this compound (CAS 925142-81-0), is a representative member of this class.[6][7] Its structure combines the versatile pyrazole core with a 3-chlorophenyl group, introducing steric and electronic modifications, and an ethanone moiety at the 4-position, which can act as a hydrogen bond acceptor. For drug development professionals, a precise understanding of its solid-state structure is not merely an academic exercise; it is fundamental to understanding its structure-activity relationship (SAR), predicting its behavior in biological systems, and guiding the design of next-generation therapeutics.[5]

This application note provides a comprehensive guide to the definitive structural analysis of this compound using single-crystal X-ray diffraction (SC-XRD). We will detail the entire workflow, from synthesis and crystallization to advanced structural analysis, explaining the causality behind key experimental choices and demonstrating how to extract meaningful insights from the crystallographic data.

Part 1: Synthesis, Crystallization, and Spectroscopic Confirmation

A definitive crystal structure analysis begins with a pure, well-characterized compound and high-quality single crystals.

Application Note: The Rationale for Pre-Crystallographic Analysis

Before proceeding to X-ray diffraction, it is imperative to confirm the molecular identity of the synthesized compound. Techniques like NMR, IR, and mass spectrometry provide orthogonal data points that validate the molecular structure.[8] This preliminary characterization ensures that the crystal structure obtained is indeed that of the target molecule, forming a self-validating analytical system. For instance, ¹H and ¹³C NMR spectroscopy confirm the connectivity of atoms and the chemical environment of protons and carbons, which must be consistent with the final crystal structure.[9][10]

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related 1-phenyl-1H-pyrazole-4-ethanones.[11][12] The core strategy often involves the functionalization of a pyrazole precursor.

  • Starting Material: Begin with a suitable precursor like 1-(3-chlorophenyl)-1H-pyrazole.

  • Acetylation: Introduce the acetyl group at the C4 position. A common method is the Friedel-Crafts acylation. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole precursor in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise, followed by the slow addition of acetyl chloride or acetic anhydride.

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it over crushed ice.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step.[13] The ideal crystal should be 0.1-0.3 mm in all dimensions, transparent, and free of defects.[14]

  • Solvent Selection: Screen various solvents and solvent systems to find one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like DCM/hexane) in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the solvent used). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Protocol 1.3: Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] Record ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra. The resulting spectra should be consistent with the expected structure.[10][15]

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound (C₁₁H₉ClN₂O, MW: 220.66 g/mol ).

  • Infrared (IR) Spectroscopy: Record the IR spectrum. Expect characteristic peaks for the C=O stretch of the ketone, C=N and C=C stretches of the aromatic rings, and C-Cl stretch.

Part 2: Single-Crystal X-ray Diffraction Analysis

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17]

Application Note: The Power of Diffraction

When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern.[13] By measuring the geometry and intensity of this pattern, we can work backward to determine the electron density distribution, and thus the atomic positions, within the crystal's unit cell.[16]

Workflow for Crystal Structure Determination

The overall process from a suitable crystal to a fully analyzed structure follows a well-defined path.

G Overall Workflow for Crystal Structure Analysis cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Interpretation & Analysis crystal 1. Select & Mount High-Quality Crystal data_coll 2. X-ray Diffraction Data Collection crystal->data_coll On Diffractometer data_red 3. Data Reduction & Correction data_coll->data_red Raw Frames solve 4. Structure Solution (Phase Problem) data_red->solve Intensity Data (hkl) refine 5. Structure Refinement (Model Building) solve->refine Initial Model validate 6. Validation (CIF Check) refine->validate Refined Model analysis 7. Molecular & Supramolecular Analysis validate->analysis Final CIF hirshfeld 8. Hirshfeld Surface Analysis analysis->hirshfeld report 9. Reporting & Publication hirshfeld->report

Caption: Workflow from crystal selection to final structural analysis.

Protocol 2.1: Data Collection
  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.[18]

  • Instrument Setup: Place the mounted crystal on the diffractometer (e.g., a Bruker APEXII or Rigaku XtaLAB). The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[19] Data is usually collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), devise a data collection strategy to measure a complete, redundant set of diffraction intensities.[17] This typically involves a series of scans (e.g., ω and φ scans) to cover a sphere of reciprocal space.[17]

  • Data Integration and Reduction: After collection, the raw data frames are processed. This involves integrating the reflection intensities, correcting for experimental factors (e.g., Lorentz and polarization effects), and applying an absorption correction.[19] This step yields the final hkl file containing the reflection indices and their intensities.

Protocol 2.2: Structure Solution and Refinement

This stage uses specialized software to translate the diffraction data into a 3D atomic model. Common software suites include SHELX, Olex2, GSAS-II, and CRYSTALS.[20][21][22][23]

  • Space Group Determination: The software analyzes the processed data for systematic absences to determine the correct space group.[14]

  • Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map should reveal the positions of the heavier atoms (Cl, O, N, C).

  • Model Building: The initial atomic positions are used to build a preliminary molecular model.

  • Refinement: The model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically sensible and meets crystallographic quality standards. The output is a Crystallographic Information File (CIF).

Part 3: Interpretation of Crystallographic Data

The final CIF contains a wealth of information. The following section illustrates the type of analysis that can be performed, using data from closely related structures as exemplars.[19][24][25]

Molecular and Crystal Structure

The analysis confirms the molecular connectivity and reveals the molecule's precise conformation. Key parameters are summarized in tables.

Table 1: Exemplar Crystallographic Data and Refinement Parameters

Parameter Value
Empirical formula C₁₁H₉ClN₂O
Formula weight 220.66
Crystal system Monoclinic
Space group P2₁/c
a (Å) ~9.4
b (Å) ~9.5
c (Å) ~19.8
β (°) ~113.8
Volume (ų) ~1600
Z 4
ρ_calc_ (g/cm³) ~1.55
μ (mm⁻¹) ~0.35 (Mo Kα)
Reflections collected ~21000
Independent reflections ~5000
R_int_ ~0.04
Final R indices [I > 2σ(I)] R₁ = ~0.04, wR₂ = ~0.11

| Goodness-of-fit (S) | ~1.05 |

Note: Values are illustrative, based on similar structures such as CSD refcode WEXPIO.[24]

The key insight from the molecular structure is the conformation, particularly the dihedral angle between the pyrazole ring and the 3-chlorophenyl ring. In related structures, this angle is typically non-zero, indicating a twisted conformation due to steric hindrance.[25][26] This twist is critical for defining the molecule's shape and how it fits into a biological target's binding pocket.

Table 2: Exemplar Geometric Parameters (Bond Lengths in Å, Angles in °)

Bond/Angle Length/Value
Cl-C(phenyl) ~1.74
C=O (ketone) ~1.22
N-N (pyrazole) ~1.36

| Dihedral Angle (Pyrazole - Phenyl) | 15-50° |

Note: Values are typical and derived from analyses of related compounds.[19][25]

Supramolecular Analysis: Hirshfeld Surface Analysis

While bond lengths and angles describe the molecule, the crystal packing is governed by non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[27][28] The Hirshfeld surface is a 3D map of the region in space where a molecule's electron density dominates the total electron density of the crystal.[29]

Protocol 3.1: Generating Hirshfeld Surfaces

  • Software: Use software like CrystalExplorer which can be downloaded from its official website.[30]

  • Input: Import the final CIF file of the refined structure.

  • Calculation: Calculate the Hirshfeld surface for the molecule of interest.

  • Mapping: Map properties onto the surface. The most common is d_norm , a normalized contact distance.

    • Red spots: Indicate close contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

    • White regions: Represent contacts at approximately the van der Waals separation.

    • Blue regions: Indicate contacts longer than the van der Waals separation.[30]

  • Fingerprint Plots: Generate 2D "fingerprint plots," which are histograms of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[27][31] These plots quantify the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.

For this compound, one would expect to see red spots on the d_norm surface near the ketone oxygen and pyrazole nitrogen atoms, indicating their roles as potential hydrogen bond acceptors in weak C-H···O and C-H···N interactions. The fingerprint plot would likely show significant contributions from H···H, C···H, and Cl···H contacts, which are crucial for stabilizing the crystal lattice.

Connecting Structure to Pharmaceutical Properties

Understanding the crystal structure provides actionable insights for drug development.

G Impact of Crystal Structure on Drug Development A Crystal Structure (Atomic Coordinates) B Molecular Conformation (e.g., Dihedral Angles) A->B C Intermolecular Interactions (H-bonds, π-stacking) A->C D Structure-Activity Relationship (SAR) B->D E Macroscopic Properties C->E I Rational Drug Design D->I F Polymorphism E->F G Solubility & Dissolution Rate E->G H Stability & Hygroscopicity E->H F->I G->I H->I

Caption: Relationship between crystal structure and key pharmaceutical properties.

  • Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties, including solubility and stability. Identifying the most stable polymorph is critical for formulation.

  • Solubility: The strength and nature of intermolecular interactions directly influence the energy required to break the crystal lattice, thus affecting solubility and dissolution rate.

  • Rational Drug Design: The precise 3D structure provides a template for computational modeling and the design of new analogues with improved potency or selectivity.

Conclusion

The comprehensive crystal structure analysis of this compound, moving from synthesis and crystallization through advanced diffraction analysis, provides definitive and invaluable information for researchers in drug discovery. This detailed structural blueprint, elucidated through the protocols described herein, not only confirms molecular identity but also reveals the subtle conformational and intermolecular features that govern a compound's macroscopic properties and biological function. By integrating these powerful analytical techniques, scientists can accelerate the rational design and development of novel pyrazole-based therapeutics.

References

Application Notes and Protocols for In Vitro Evaluation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are known to interact with a variety of biological targets, including enzymes and receptors.[3] Extensive research has highlighted the potential of pyrazole derivatives as anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[4][5] The diverse pharmacological profiles of these compounds have spurred the development of novel derivatives for therapeutic applications.[4]

This document provides detailed application notes and protocols for the in vitro evaluation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS: 925142-81-0), a pyrazole derivative with potential as a modulator of key biological pathways. Based on the well-documented activities of structurally related pyrazole compounds, we will focus on two primary areas of investigation: its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes and its cytotoxic effects on cancer cell lines.

These protocols are designed for researchers, scientists, and drug development professionals to enable a robust preliminary assessment of the compound's biological activity.

Section 1: Anti-Inflammatory Activity Assessment via COX-2 Inhibition

Scientific Rationale

Inflammation is a complex biological response, and prostaglandins are key mediators of this process.[6] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7] Several pyrazole-containing compounds, such as Celecoxib, are potent and selective COX-2 inhibitors.[1][8] This protocol describes an in vitro assay to determine the inhibitory activity of this compound against human COX-2.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate enzyme with test compound or control (Celecoxib/vehicle) Compound_Prep->Incubation Enzyme_Prep Prepare human recombinant COX-2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare arachidonic acid (substrate) solution Reaction_Start Initiate reaction by adding arachidonic acid Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time Reaction_Start->Reaction_Stop Detection Quantify prostaglandin E2 (PGE2) production using ELISA Reaction_Stop->Detection Data_Analysis Calculate percent inhibition and determine IC50 value Detection->Data_Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol: COX-2 (Human) Inhibitor Screening Assay

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Multichannel pipettes

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (Celecoxib) at various concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the serially diluted test compound, positive control, or vehicle control to respective wells.

    • Add 160 µL of the prepared human recombinant COX-2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.

Expected Data and Interpretation

The results of the COX-2 inhibition assay can be summarized in a table to compare the potency of this compound with a known standard.

CompoundCOX-2 IC50 (µM)
This compound[Experimental Value]
Celecoxib (Positive Control)[Known Value, e.g., 0.04]

A low IC50 value indicates potent inhibition of the COX-2 enzyme, suggesting potential anti-inflammatory activity. Further assays to determine the selectivity for COX-2 over COX-1 would be a logical next step to assess the therapeutic potential and safety profile of the compound.

Section 2: Anticancer Activity Assessment via Cell Viability Assay

Scientific Rationale

Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[9] The mechanism of action can be diverse, ranging from the induction of apoptosis to the inhibition of cell cycle progression. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a robust and high-throughput method for the initial screening of the cytotoxic potential of a compound.

Experimental Workflow: MTT Cell Viability Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis Cell_Seeding Seed MCF-7 cells in a 96-well plate and allow to adhere Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then solubilize formazan crystals with DMSO or SDS MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate percent cell viability and determine IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

Materials:

  • This compound

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final concentrations should range from 0.1 µM to 200 µM.

    • Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control (Doxorubicin).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percent cell viability against the logarithm of the compound concentration and determine the IC50 value.

Expected Data and Interpretation

The cytotoxic effect of the compound can be presented in a table showing the IC50 values at different time points.

CompoundIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Positive Control)[Known Value][Known Value][Known Value]

A dose- and time-dependent decrease in cell viability, indicated by a lower IC50 value, suggests that this compound has cytotoxic activity against MCF-7 cells. Further investigations could explore the mechanism of cell death (e.g., apoptosis assays) and its effects on other cancer cell lines.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By investigating its potential as a COX-2 inhibitor and a cytotoxic agent, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to screen other pyrazole derivatives and to explore a wider range of biological activities.

References

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736. [Link]

  • Kontogiorgis, C., Hadjipavlou-Litina, D., & Papaioannou, P. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(7), 11985–12006. [Link]

  • Lehmann, T., Gagat, M., Grześk, G., & Ratajczak, T. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71, 526–532. [Link]

  • ResearchGate. Cytotoxicity effect of compounds 1 – 3 on MCF-7 and MDA-MB 468 breast cancer cell lines. [Link]

  • Kumar, V., & Aggarwal, R. (2019). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Letters in Drug Design & Discovery, 16(11), 1253-1262. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives. Acta pharmaceutica (Zagreb, Croatia), 64(1), 37–50. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. (2010). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & medicinal chemistry letters, 20(19), 5824–5827. [Link]

  • ResearchGate. Cytotoxic activity of the evaluated pyrazoles 4a-4d against MCF-7, MDA-MB-231 cells. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Fahmy, H. H., El-Sayed, M. A., & El-Gendy, M. A. (2012). SYNTHESIS AND ANTI-INFLAMMATORY EVALUATION OF NEW SUBSTITUTED 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)- 1H-PYRAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935–1945. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Acta pharmaceutica (Zagreb, Croatia), 61(2), 155–166. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263–273. [Link]

  • Yakan, H., & Demir, B. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science, 11(3), 1212-1216. [Link]

  • Semantic Scholar. Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. [Link]

  • Ghorab, M. M., El-Gazzar, M. G., & Al-Rasheed, S. T. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Archiv der Pharmazie, 348(6), 441-449. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Khanna, I. K. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]

Sources

Application Note: Characterization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, kinases are a major class of therapeutic targets. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors approved for clinical use.[1][2] This document provides a comprehensive guide for the initial characterization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone , a novel compound built upon this scaffold. We present detailed protocols for determining its in vitro inhibitory potency and selectivity using a non-radioactive biochemical assay, and for verifying its on-target effects within a cellular context by analyzing a key downstream signaling pathway. These methodologies are designed to provide researchers with a robust framework for evaluating novel pyrazole-based compounds as potential kinase inhibitors.

Scientific Rationale and Background

The human kinome comprises over 500 enzymes that catalyze the phosphorylation of substrates, acting as molecular switches in complex signaling networks.[3] The ATP-binding pocket is a highly conserved feature among kinases, yet subtle differences in its architecture allow for the design of specific inhibitors. The pyrazole scaffold has proven exceptionally effective in targeting this pocket.[2][4][5] Many successful inhibitors, such as Ruxolitinib (JAK1/2 inhibitor) and Tozasertib (Aurora kinase inhibitor), feature a pyrazole core that often forms critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibition.[2][6]

The subject of this note, This compound (hereafter referred to as Pyr-Inhib-3C4E ), was designed based on this established pharmacophore. The 1-phenyl-pyrazole core is hypothesized to occupy the ATP-binding site, while the 3-chlorophenyl group may form interactions with hydrophobic regions of the pocket, potentially conferring selectivity.[2] The ethanone moiety at position 4 is a common feature that can be involved in interactions with the ATP-binding site.[6]

This application note outlines the essential primary assays to validate this hypothesis:

  • Biochemical Assay: To quantify the direct interaction between Pyr-Inhib-3C4E and purified kinases to determine its potency (IC50) and selectivity.

  • Cellular Assay: To confirm the compound is cell-permeable and engages its target in a physiological context, leading to the modulation of a downstream signaling event. We will focus on the PI3K/Akt pathway, a central node in cell survival and proliferation frequently targeted in cancer therapy.

cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (mTOR, GSK3β, etc.) pAkt->Downstream Phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor Pyr-Inhib-3C4E (Hypothesized Target: Akt) Inhibitor->Akt Inhibits

Figure 1: Hypothesized action of Pyr-Inhib-3C4E on the PI3K/Akt signaling pathway.

In Vitro Biochemical Potency and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyr-Inhib-3C4E against a panel of purified protein kinases.

Methodology Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7] It is a robust, high-throughput method that avoids the use of radioactive materials.[3][8] The assay works in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[7]

Protocol 2.1: IC50 Determination using ADP-Glo™ Kinase Assay

cluster_workflow In Vitro IC50 Determination Workflow A 1. Reagent Prep - Serial Dilution of Pyr-Inhib-3C4E - Kinase/Substrate Master Mix - ATP Solution B 2. Plate Setup Add Compound, Kinase/Substrate Mix to 384-well plate A->B C 3. Kinase Reaction Add ATP to initiate. Incubate at RT. B->C D 4. Stop Reaction Add ADP-Glo™ Reagent. Depletes excess ATP. C->D E 5. ADP Detection Add Kinase Detection Reagent. Converts ADP to ATP. D->E F 6. Readout Measure Luminescence on a plate reader. E->F G 7. Data Analysis Plot Luminescence vs. [Compound]. Calculate IC50. F->G

Figure 2: Workflow for the in vitro ADP-Glo™ kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Pyr-Inhib-3C4E in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 1 mM.

  • Reaction Setup: In a 384-well, white, flat-bottom plate, perform the following additions.[9]

    • Add 1 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of a 2.5x kinase/substrate master mix (containing the specific kinase and its substrate in kinase buffer).

    • Mix and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction:

    • Add 2 µL of 2.5x ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Normalize the data by setting the average signal from vehicle (DMSO) control wells as 100% activity and wells without enzyme as 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation

The selectivity of Pyr-Inhib-3C4E can be assessed by screening it against a panel of representative kinases from different families.

Kinase TargetKinase FamilyPyr-Inhib-3C4E IC50 (nM)
Akt1 AGC45
PDK1 AGC150
SRC Tyrosine Kinase1,200
EGFR Tyrosine Kinase>10,000
CDK2/CycA CMGC850
p38α CMGC>10,000

Table 1: Example IC50 data for Pyr-Inhib-3C4E against a kinase panel. This hypothetical data suggests that the compound is most potent against the Akt1 kinase with reasonable selectivity over other kinases tested.

Cellular On-Target Activity Assessment

Objective: To determine if Pyr-Inhib-3C4E can inhibit Akt phosphorylation in a cellular context.

Methodology Rationale: Western blotting is a powerful technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[10] By treating cells with Pyr-Inhib-3C4E and then probing cell lysates with phospho-specific antibodies, we can directly observe the inhibition of a specific signaling event.[11] We will measure the phosphorylation of Akt at Serine 473 (p-Akt S473), a key marker of its activation. Normalizing this signal to the total amount of Akt protein controls for any variations in protein loading.[11]

Protocol 3.1: Western Blot Analysis of p-Akt (S473)

cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment Seed cells, serum starve, then treat with Pyr-Inhib-3C4E dose range. B 2. Lysis & Quantification Lyse cells in RIPA buffer with phosphatase inhibitors. Perform BCA assay. A->B C 3. SDS-PAGE Denature proteins and separate by size on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer proteins from gel to a PVDF membrane. C->D E 5. Immunoblotting Block membrane (5% BSA). Incubate with primary antibodies (p-Akt, Total Akt, β-Actin). D->E F 6. Detection Incubate with HRP-conjugated secondary antibody. Add ECL substrate. E->F G 7. Imaging & Analysis Capture chemiluminescent signal. Perform densitometry analysis. F->G

Figure 3: Step-by-step workflow for Western blot analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed a suitable cell line with constitutively active PI3K/Akt signaling (e.g., PC-3 prostate cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[12]

    • Treat cells with increasing concentrations of Pyr-Inhib-3C4E (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. This is critical to preserve the phosphorylation state of proteins.[10][13]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[12]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA). Expert Tip: BSA is preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (casein) that can increase background noise.[10]

    • Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection and Re-probing:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[12]

    • To normalize the data, the membrane should be stripped and re-probed for Total Akt and a loading control (e.g., β-Actin or GAPDH).[11]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to Total Akt for each condition and normalize to the vehicle control.

Hypothetical Data Presentation
[Pyr-Inhib-3C4E] (nM)Normalized p-Akt / Total Akt Ratio (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
100.8515
500.5248
1000.2377
5000.0892
10000.0595

Table 2: Example densitometry results from a Western blot experiment. The data shows a dose-dependent decrease in Akt phosphorylation upon treatment with Pyr-Inhib-3C4E, confirming its activity in a cellular environment.

Summary and Next Steps

This application note provides a foundational workflow to characterize this compound (Pyr-Inhib-3C4E) as a putative kinase inhibitor. The combination of in vitro biochemical assays and cell-based target validation is a critical first step in the evaluation pipeline.

The hypothetical results presented here suggest that Pyr-Inhib-3C4E is a potent and selective inhibitor of Akt1 that effectively suppresses the PI3K/Akt signaling pathway in cancer cells. Based on these findings, logical next steps would include:

  • Expanded Selectivity Profiling: Screen against a much larger panel of kinases (e.g., 400+ kinases) to fully understand its selectivity profile.

  • Mechanism of Action Studies: Perform enzyme kinetics to determine if the inhibition is ATP-competitive.

  • Cellular Phenotypic Assays: Conduct cell proliferation or apoptosis assays to link target inhibition with a functional cellular outcome.[5]

  • Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)
Pyr-Inhib-3C4ESynthesis CoreN/A
ADP-Glo™ Kinase Assay KitPromegaV9101
Purified Kinases (Akt1, etc.)Carna Biosciences08-140
PC-3 Cell LineATCCCRL-1435
RIPA Lysis BufferCell Signaling Tech.9806
Protease/Phosphatase Inhibitor CocktailThermo Fisher78440
Anti-p-Akt (Ser473) AntibodyCell Signaling Tech.4060
Anti-Akt (pan) AntibodyCell Signaling Tech.4691
Anti-β-Actin AntibodyAbcamab8227
HRP-conjugated Anti-Rabbit IgGCell Signaling Tech.7074
PVDF MembraneMilliporeIPVH00010
ECL Western Blotting SubstrateThermo Fisher32106
384-well white platesCorning3572

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Adhami, H. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(21), 6432. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Vlase, L., Muntean, D. L., & Vlase, T. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(7), 6197. [Link]

  • Yamamoto, T., et al. (2021). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry: Methods in the Biological Sciences. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2531. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 21(11), 1489. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Rana, K., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy. [Link]

  • Bartling, C. U. O., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 15003. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Smalley, K. S. M., & Sondak, V. K. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 131-140. [Link]

  • Khan, I., et al. (2021). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 40(7). [Link]

  • Calota, A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences, 14(11), 22002-22018. [Link]

  • Samshuddin, S., et al. (2012). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Patel, H. M., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(5), 283-288. [Link]

  • Dydio, W., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2024(1), M1841. [Link]

  • Kashale, A. A., et al. (2011). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5463-5466. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharmacia Lettre, 5(2), 267-275. [Link]

  • Dydio, W., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The pyrazole core is a privileged scaffold in medicinal chemistry, and its effective synthesis is of paramount importance.[1][2][3] This guide will focus on a common and reliable synthetic route involving a Vilsmeier-Haack reaction followed by the introduction of the acetyl group. We will address potential pitfalls and provide clear, actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My initial cyclocondensation reaction to form the pyrazole core is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial pyrazole ring formation, typically a cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound, are a common issue.[4] The primary culprits are often related to the quality of starting materials, reaction conditions, and potential side reactions.

  • Starting Material Purity: Ensure your (3-chlorophenyl)hydrazine and the 1,3-dicarbonyl precursor are of high purity. Impurities in the hydrazine can lead to a host of side products. It is advisable to use freshly distilled or recrystallized hydrazine.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol or acetic acid are commonly used, exploring other options like isopropanol or dioxane might be beneficial.

    • Temperature: The reaction is typically run at reflux. However, if you are observing significant side product formation, lowering the temperature and extending the reaction time could improve the yield of the desired product.

    • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and product distribution. For the reaction of hydrazines with 1,3-dicarbonyl compounds, an acidic medium is often beneficial to activate the carbonyl groups.

  • Side Reactions: The formation of regioisomers can be a problem, especially with unsymmetrical 1,3-dicarbonyl compounds.[5] Careful control of reaction conditions can help favor the desired isomer.

Question 2: I'm struggling with the Vilsmeier-Haack formylation step to produce 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. The reaction is either incomplete or I'm getting a complex mixture of products.

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrazoles, but it requires careful control.[1][6][7] An incomplete reaction or the formation of byproducts often stems from the Vilsmeier reagent itself or the reaction conditions.

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A 2 to 5-fold excess of both POCl₃ and DMF relative to the pyrazole substrate is often recommended.[1]

    • Temperature of Formation: The Vilsmeier reagent should be prepared at a low temperature (typically 0 °C) before the addition of the pyrazole substrate. This minimizes the decomposition of the reagent.

  • Reaction Conditions:

    • Temperature: After the addition of the pyrazole, the reaction temperature needs to be carefully controlled. A common protocol involves heating the reaction mixture at 80-120 °C.[1][8] If the reaction is sluggish, a modest increase in temperature might be necessary. Conversely, if you observe charring or extensive side product formation, the temperature should be lowered.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up Procedure: The work-up is critical. The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide.[9] Vigorous stirring during quenching is essential to hydrolyze the intermediate iminium salt to the desired aldehyde.

Question 3: The final step of converting the pyrazole-4-carbaldehyde to the ethanone is not proceeding as expected. What are my options?

Answer:

The conversion of the aldehyde to the ethanone can be achieved through various methods. If one approach is failing, consider the following alternatives:

  • Grignard Reaction: The most common method is the reaction of the aldehyde with methylmagnesium bromide (MeMgBr).

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically THF or diethyl ether) must be anhydrous.

    • Reagent Quality: Use a freshly prepared or titrated Grignard reagent.

    • Oxidation of the Intermediate Alcohol: The initial product of the Grignard reaction is a secondary alcohol, which must be oxidized to the desired ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Alternative Methods: If the Grignard reaction proves problematic, you could explore other organometallic reagents like methyllithium.

Question 4: I'm observing a significant amount of impurities in my final product. What are the best purification strategies?

Answer:

Purification of pyrazole derivatives can be challenging due to their polarity. A multi-step approach is often necessary.

  • Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.

  • Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Acid Addition Salt Formation: A less common but potentially very effective method is the formation of an acid addition salt.[10][11] The pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., phosphoric acid or oxalic acid) to precipitate the salt. The pure pyrazole can then be recovered by neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound for a first-time synthesis?

A1: A robust and well-documented route involves a three-step process:

  • Cyclocondensation: React (3-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl compound (e.g., 1,1,3,3-tetramethoxypropane) to form 1-(3-chlorophenyl)-1H-pyrazole.

  • Vilsmeier-Haack Formylation: Formylate the pyrazole at the 4-position using POCl₃ and DMF to yield 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.[8]

  • Grignard Reaction and Oxidation: React the aldehyde with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol to obtain the target ethanone.

Q2: How can I effectively monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and products. Visualize the spots using a UV lamp.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several reagents used in this synthesis are hazardous.

  • (3-chlorophenyl)hydrazine: Is toxic and a suspected carcinogen. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Grignard Reagents: Are flammable and react with water. Always work under an inert atmosphere and away from ignition sources.

Q4: Can I use Suzuki coupling for this synthesis?

A4: Yes, Suzuki coupling is a viable alternative, particularly for constructing the C-C bond between the pyrazole and the chlorophenyl ring.[12][13][14] This would typically involve coupling a 4-acetyl-1H-pyrazole with 3-chlorophenylboronic acid. However, this may require the synthesis of the substituted pyrazole starting material, which can have its own challenges. The Vilsmeier-Haack approach is often more direct for this specific target molecule.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90 °C.

  • Maintain the reaction at 90 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.

  • The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Add Substrate Pyrazole 1-(3-chlorophenyl)-1H-pyrazole Pyrazole->Reaction_Mixture Product_Formation Iminium Salt Intermediate Reaction_Mixture->Product_Formation Heat (90°C) Quench Quench on Ice/Water Product_Formation->Quench Hydrolysis Neutralize Neutralize (NaHCO3) Quench->Neutralize Crude_Product Crude Aldehyde Neutralize->Crude_Product Precipitation Purification Column Chromatography Crude_Product->Purification Final_Product Pure Aldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-(3-chlorophenyl)-1H-pyrazole.

Grignard_Workflow cluster_grignard_reaction Grignard Addition cluster_oxidation Oxidation cluster_purification Purification Aldehyde Pyrazole-4-carbaldehyde Grignard_Addition Grignard Adduct Aldehyde->Grignard_Addition Anhydrous THF, 0°C MeMgBr MeMgBr MeMgBr->Grignard_Addition Quench Secondary Alcohol Grignard_Addition->Quench Work-up (NH4Cl) Oxidation_Step Oxidation (PCC) Quench->Oxidation_Step Crude_Ketone Crude Ethanone Oxidation_Step->Crude_Ketone Purification Purification Crude_Ketone->Purification Column Chromatography Final_Product Pure Ethanone Purification->Final_Product

Caption: Workflow for the synthesis of the target ethanone via Grignard reaction and subsequent oxidation.

Quantitative Data Summary

StepKey ReagentsTypical YieldPurity (Post-Purification)
Cyclocondensation (3-chlorophenyl)hydrazine, 1,1,3,3-tetramethoxypropane70-85%>95%
Vilsmeier-Haack 1-(3-chlorophenyl)-1H-pyrazole, POCl₃, DMF60-75%>98%
Grignard/Oxidation Pyrazole-4-carbaldehyde, MeMgBr, PCC50-65% (over two steps)>99%

References

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. American Chemical Society.
  • Process for the purification of pyrazoles.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Method for purifying pyrazoles.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde. Vulcanchem.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. NIH.
  • Unit 4 Pyrazole | PDF. Slideshare.

Sources

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical support resource for scientists and developers working with 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. Given that pyrazole derivatives, particularly those with substituted aryl rings, frequently exhibit poor aqueous solubility, this document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to overcome these challenges.[1]

Section 1: Compound Profile & Physicochemical Properties

Understanding the inherent properties of a compound is the first step in troubleshooting its behavior in solution. The structure of this compound, with its chlorophenyl group, contributes to a lipophilic character, suggesting poor solubility in aqueous media.[2]

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[3]
Molecular Weight ~220.65 g/mol [3]
CAS Number 925142-81-0[4]
Appearance Solid
Calculated LogP 2.89[4]

LogP (partition coefficient) is a measure of lipophilicity. A value approaching 3 indicates a significant preference for non-polar environments over water, predicting low aqueous solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A1: This is a common phenomenon known as "crashing out." Your compound is highly soluble in the 100% organic solvent (DMSO), but when this stock is introduced to a predominantly aqueous environment, the solvent polarity shifts dramatically. The aqueous buffer cannot maintain the solubility of the lipophilic compound, causing it to precipitate out of the solution.[5] It is crucial to ensure the final concentration of the organic co-solvent in your assay is sufficient to maintain solubility without adversely affecting the experiment.

Q2: What is the best initial solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[5] Its strong solubilizing power for a wide range of non-polar and polar molecules makes it highly effective. For some applications, Dimethylformamide (DMF), ethanol, or methanol may also be suitable.[6][7]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize the risk of cellular toxicity.[5] Some robust cell lines may tolerate up to 1%. It is imperative to include a "vehicle control" in every experiment—this control should contain the same final concentration of DMSO as your test samples to differentiate the effects of the compound from the effects of the solvent.[5]

Q4: I'm still seeing precipitation even at low concentrations. Can I heat the solution?

A4: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of a compound and aid in initial dissolution. However, this should be done with caution. Firstly, the compound may precipitate again as the solution cools to room temperature. Secondly, prolonged heating can lead to the degradation of thermally sensitive compounds. This technique is best used for initial stock preparation rather than for maintaining solubility in the final assay medium.

Section 3: Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a logical progression from simple to more advanced techniques for addressing solubility issues.

Workflow for Overcoming Solubility Challenges

Solubility_Workflow cluster_start Initial Problem cluster_tier1 Tier 1: Solvent & Dilution Optimization cluster_tier2 Tier 2: Co-Solvent Screening cluster_tier3 Tier 3: Advanced Formulation start Precipitation or Poor Dissolution in Aqueous Medium stock 1. Prepare Concentrated Stock in 100% DMSO start->stock dilution 2. Optimize Dilution Strategy (e.g., serial dilution in buffer with vigorous mixing) stock->dilution check1 Solubility Issue Resolved? dilution->check1 cosolvent 3. Introduce a Co-solvent (e.g., PEG 400, Ethanol, Propylene Glycol) check1->cosolvent No end_success Proceed with Experiment check1->end_success Yes check2 Solubility Issue Resolved? cosolvent->check2 advanced 4. Employ Advanced Techniques - Cyclodextrin Complexation - Solid Dispersions - Surfactant Micelles check2->advanced No check2->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail

Sources

Technical Support Center: Stability of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS No. 925142-81-0). Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides answers to frequently asked questions, troubleshooting workflows for common stability-related issues, and detailed protocols for conducting formal stability assessments.

Section 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section addresses the most common inquiries regarding the day-to-day handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) is recommended. For light-sensitive compounds, which many heterocyclic molecules are, storing in an amber vial or a container wrapped in aluminum foil is a prudent measure to prevent photodegradation.[1]

  • In Solution: The stability of the compound in solution is highly dependent on the solvent. For optimal stability, prepare stock solutions in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions for assays should ideally be prepared fresh daily from the frozen stock.[1]

Q2: My compound solution has developed a yellow or reddish tint. What does this indicate?

A2: A change in color often suggests chemical degradation or the formation of impurities.[2] This can be caused by several factors, including oxidation from exposure to air, decomposition of the compound due to improper pH or temperature, or light-induced degradation.[1] If you observe a color change, it is crucial to verify the purity and concentration of your solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q3: What are the primary chemical moieties on this molecule that might be susceptible to degradation?

A3: The core pyrazole ring is an aromatic heterocycle and is generally quite stable.[3][4] However, the substituents can influence its reactivity and stability.

  • Ethanone (Acetyl) Group: The ketone functionality is relatively stable but could be a site for certain reactions under harsh conditions.

  • N-Aryl Bond: The bond between the pyrazole nitrogen and the 3-chlorophenyl ring is typically robust.

  • Pyrazole Ring: While aromatic, the ring can be susceptible to strong oxidizing agents or extreme pH conditions, which could potentially lead to ring-opening reactions, although this is less common under typical experimental conditions.[5]

Q4: How does solvent choice impact the stability of my compound?

A4: Solvent is a critical parameter. Protic solvents, especially water, can participate in hydrolysis reactions if susceptible functional groups are present.[1] While this specific molecule lacks highly labile groups like esters, using buffered aqueous solutions at a neutral pH is recommended for assays to minimize the risk of acid or base-catalyzed degradation.[6] Aprotic solvents like DMSO are generally preferred for long-term storage as they are non-reactive. However, always ensure your chosen solvent is compatible with your downstream application.

Section 2: Troubleshooting Guide - Investigating Inconsistent Results

Inconsistent data is a common sign of underlying compound stability issues. This section provides logical workflows to diagnose the root cause.

Scenario 1: Diminishing Compound Potency or Activity
  • Symptom: You observe a progressive loss of biological activity in your assay over several hours, or results are not reproducible between experiments run on different days.

  • Potential Cause: The compound is degrading in the aqueous assay buffer at the incubation temperature (e.g., 37 °C).

  • Troubleshooting Workflow: Follow a systematic approach to identify the source of instability.

Troubleshooting_Workflow_1 cluster_stock Stock Solution Integrity cluster_buffer Working Solution / Assay Buffer Integrity start Inconsistent Assay Results check_stock Prepare fresh stock in dry DMSO/ACN start->check_stock Step 1 re_run_stock Re-run experiment check_stock->re_run_stock Use immediately time_course Perform time-course stability study (0, 2, 4, 8h in buffer at 37°C) re_run_stock->time_course If problem persists analyze Analyze samples by HPLC time_course->analyze end_stable Problem is likely not compound stability. Investigate other assay variables. analyze->end_stable Parent peak area is constant end_unstable Compound is unstable in assay buffer. Consider buffer additives, lower temperature, or shorter incubation. analyze->end_unstable Parent peak area decreases over time

Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing your stock or working solution, you detect additional peaks in the chromatogram that were not present in the initial analysis of the solid material.

  • Potential Cause: The compound has degraded, and the new peaks correspond to one or more degradation products.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da suggests oxidation).

    • Isolate the Cause: Re-analyze aliquots of your solution that have been subjected to different conditions (e.g., one left on the benchtop, one in the fridge, one in the dark). This helps pinpoint whether light, temperature, or another factor is causing the degradation.

    • Conduct a Formal Study: If degradation is confirmed, a systematic forced degradation study is required to understand the compound's stability profile comprehensively. This is essential for developing stable formulations and ensuring data integrity.[7][8]

Section 3: Protocols for Systematic Stability Assessment

Forced degradation (or stress testing) studies are the cornerstone of understanding a compound's intrinsic stability.[9] They involve subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential liabilities.[7]

Forced_Degradation_Workflow cluster_stress Stress Conditions stock Prepare Concentrated Stock (e.g., 10 mg/mL in ACN or DMSO) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) stock->base neutral Neutral Hydrolysis (Water/Buffer, RT & 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) stock->thermal photo Photolytic (ICH Q1B light exposure) stock->photo analysis Sample at time points (e.g., 0, 2, 8, 24h) Neutralize acid/base samples acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc

Caption: General experimental workflow for forced degradation studies.

Protocol 3.1: Preparation of Stock and Working Solutions
  • Accurately weigh ~10 mg of this compound.

  • Dissolve in a minimal amount of organic solvent (e.g., HPLC-grade Acetonitrile or DMSO) to create a concentrated stock (e.g., 10 mg/mL).

  • For each stress condition, dilute this stock into the respective stressor solution to a final concentration of approximately 100-200 µg/mL. The organic content from the stock solution should be kept low (<5%) to not interfere with the stress condition.

Protocol 3.2: Hydrolytic Stability
  • Acid: Dilute the stock into 0.1 M HCl.

  • Base: Dilute the stock into 0.1 M NaOH.

  • Neutral: Dilute the stock into purified water or a relevant buffer (e.g., PBS pH 7.4).

  • Incubate solutions at room temperature and an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Crucially, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis to halt the reaction and protect the analytical column.

  • Analyze all samples by HPLC.

Protocol 3.3: Oxidative Stability
  • Dilute the stock solution into a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points. No quenching is typically required, but samples should be analyzed promptly.

Protocol 3.4: Photostability
  • Prepare two solutions of the compound in a solvent transparent to UV/Vis light (e.g., water/acetonitrile).

  • Wrap one sample completely in aluminum foil to serve as the dark control.

  • Expose the unwrapped sample to a light source compliant with ICH Q1B guidelines (providing both cool white fluorescent and near-UV light).

  • Analyze both the exposed sample and the dark control at the end of the exposure period.

Protocol 3.5: Analytical Method - Stability-Indicating HPLC

A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • System: HPLC with UV (DAD/PDA) or Mass Spectrometric (MS) detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector to monitor at multiple wavelengths (e.g., 254 nm and an absorbance maximum) and for peak purity analysis. MS detection is invaluable for identifying degradants.[10][11]

Section 4: Data Interpretation

The goal is to quantify the loss of the parent compound and observe the formation of degradation products.

Table 1: Example Summary of Forced Degradation Results
Stress ConditionTime (hours)Temperature% Parent Compound RemainingNumber of Degradation ProductsObservations
0.1 M HCl24RT98.5%1 (minor)Stable
0.1 M HCl860 °C75.2%2Moderate degradation
0.1 M NaOH24RT95.1%1Largely stable
0.1 M NaOH860 °C40.8%3Significant degradation
3% H₂O₂24RT88.0%1Susceptible to oxidation
Photolytic (ICH)--99.1%0Photostable
Dark Control--99.8%0Control OK

Data are hypothetical and for illustrative purposes only.

Section 5: Potential Degradation Pathways

Based on the structure, a plausible (though hypothetical) degradation pathway under harsh hydrolytic conditions could involve the pyrazole ring itself. While generally stable, extreme pH and heat could potentially lead to ring cleavage.

Caption: A potential (hypothetical) degradation pathway under stress conditions.

This technical guide provides a framework for understanding and evaluating the stability of this compound. By following these guidelines, researchers can ensure the reliability of their data and make informed decisions during the drug development process.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). National Center for Biotechnology Information.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.
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  • This compound. Amerigo Scientific.
  • Analytical Methods. Royal Society of Chemistry.
  • Preventing side reactions in pyrazole synthesis. BenchChem.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Center for Biotechnology Information.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024). Semantic Scholar.

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Technical Support Center: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions related to the synthesis, analysis, and stability of this compound. As Senior Application Scientists, we have structured this guide to address the common challenges encountered during experimental work.

Part 1: Synthesis and Process-Related Impurities

The quality of this compound is intrinsically linked to its synthetic route. Understanding the potential side reactions and by-products is the first step in controlling the impurity profile of the final compound.

Q1: What is a common synthetic route for this compound, and what are the likely process-related impurities?

A prevalent and efficient method for the synthesis of 1-aryl-4-acylpyrazoles is the Knorr pyrazole synthesis.[1] This involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the synthesis of this compound (the target compound), a likely synthetic pathway involves the reaction of (E)-4-(dimethylamino)-1-(1H-pyrazol-4-yl)but-3-en-2-one with 3-chlorophenylhydrazine.

However, the use of an unsymmetrical 1,3-dicarbonyl equivalent can lead to the formation of a regioisomeric impurity.[2][3][4] The regioselectivity of the reaction is influenced by factors such as steric hindrance and the electronic effects of the substituents on both the dicarbonyl compound and the hydrazine.[5]

Synthetic_Pathway cluster_reactants Starting Materials cluster_products Products Dicarbonyl 4-(dimethylamino)but-3-en-2-one Reaction Knorr Pyrazole Synthesis (Acid Catalyst, e.g., AcOH) Dicarbonyl->Reaction Hydrazine 3-chlorophenylhydrazine Hydrazine->Reaction Target This compound (Desired Product) Reaction->Target Major Product Regioisomer 1-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]ethanone (Regioisomeric Impurity) Reaction->Regioisomer Minor Impurity Degradation_Pathways cluster_degradation Degradation Products Target This compound Hydrolysis Hydrolytic Degradants (e.g., carboxylic acid) Target->Hydrolysis Acid/Base Oxidation Oxidative Degradants (e.g., N-oxides) Target->Oxidation Oxidizing Agents (e.g., H₂O₂) Photolysis Photolytic Degradants (e.g., ring-opened products) Target->Photolysis UV Light

Potential degradation pathways for this compound.

Potential Degradation Products:

Degradation PathwayPotential Degradation ProductStress Condition
Hydrolysis 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acidStrong acid or base, elevated temperature
Oxidation This compound N-oxideOxidizing agents (e.g., hydrogen peroxide)
Photolysis Ring-opened or rearranged productsExposure to UV light

Part 3: Analytical Methodologies and Troubleshooting

Robust analytical methods are essential for the accurate quantification of this compound and the detection and control of its impurities. [6][7]

Q3: How can I develop an HPLC-UV method for the routine analysis and impurity profiling of this compound?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and effective technique for the analysis of this compound and its impurities. [8][9] Step-by-Step Method Development:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: A good starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the target compound. A wavelength of around 254 nm is often a good starting point for aromatic compounds.

  • Gradient Optimization: Adjust the gradient profile to achieve good resolution between the main peak and all potential impurities.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [10] Typical Starting HPLC Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Troubleshooting Common HPLC Issues:

  • Poor Peak Shape: This can be due to column degradation, inappropriate mobile phase pH, or sample overload. Try using a new column, adjusting the mobile phase pH, or injecting a smaller sample volume.

  • Co-elution of Impurities: If impurities are not well-resolved, try adjusting the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), or using a column with a different selectivity (e.g., a phenyl-hexyl column).

  • Low Sensitivity: To improve sensitivity, you can increase the injection volume, optimize the detection wavelength, or use a more sensitive detector like a mass spectrometer.

Q4: What is a suitable GC-MS method for the analysis of residual solvents?

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of residual solvents from the synthesis. [11][12]Headspace sampling is commonly used to introduce the volatile solvents into the GC system.

Protocol for Headspace GC-MS Analysis:

  • Sample Preparation: Accurately weigh a sample of the compound into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO) and seal the vial.

  • Incubation: Incubate the vial at an elevated temperature (e.g., 80 °C) for a set period (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.

  • Injection: An automated headspace sampler injects a portion of the headspace gas into the GC-MS system.

  • Separation and Detection: The residual solvents are separated on a suitable GC column (e.g., a DB-624) and detected by a mass spectrometer.

Common Residual Solvents and Typical GC-MS Parameters:

SolventBoiling Point (°C)Common GC Column
Ethanol 78DB-624
Acetic Acid 118DB-WAX
Toluene 111DB-624
Dimethylformamide (DMF) 153DB-WAX
Q5: How can LC-MS/MS be used for the structural elucidation of unknown impurities?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing unknown impurities, especially those present at low levels. [13][14] General Workflow for LC-MS/MS Analysis:

  • LC Separation: Separate the impurities from the main compound using an optimized HPLC method.

  • Mass Determination: Determine the accurate mass of the impurity using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This provides the elemental composition of the impurity.

  • Fragmentation Analysis: Induce fragmentation of the impurity ion in the mass spectrometer (MS/MS). The resulting fragmentation pattern provides valuable structural information.

  • Structure Elucidation: Propose a structure for the impurity based on its elemental composition and fragmentation pattern, often with the aid of spectral databases and fragmentation prediction software.

Q6: How can NMR spectroscopy help in distinguishing between the regioisomeric impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of isomers. [15][16]For distinguishing between the desired 1,4-disubstituted pyrazole and the 1,3-disubstituted regioisomeric impurity, 2D NMR experiments are particularly useful.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. By analyzing the HMBC correlations between the pyrazole ring protons and the acetyl group carbons, the position of the acetyl group can be definitively determined. [6]* Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity. NOESY can show correlations between the protons of the 3-chlorophenyl group and the protons on the pyrazole ring, helping to confirm the substitution pattern. [6]

Part 4: Frequently Asked Questions (FAQs)

  • Q: I am observing an unexpected peak in my HPLC chromatogram. What could it be?

    • A: An unexpected peak could be a process-related impurity, a degradation product, or an artifact from your sample preparation or analytical system. We recommend using LC-MS to determine the mass of the unexpected peak, which will provide clues to its identity.

  • Q: My product is showing a yellow or reddish discoloration over time. What is the likely cause?

    • A: Discoloration is often due to the formation of colored impurities, which can arise from the degradation of the hydrazine starting material used in the synthesis. [17]It could also be due to oxidative or photolytic degradation of the final product. We recommend storing the compound in a cool, dark place under an inert atmosphere.

  • Q: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API)?

    • A: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH Q3A guidelines, for a new drug substance, the identification threshold for an unknown impurity is typically 0.10% for a maximum daily dose of ≤ 2 g. The qualification threshold, above which the impurity needs to be assessed for its biological safety, is also typically 0.15% or 1.0 mg per day total intake (whichever is lower).

References

  • ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Elucidation of a Pyrazolop[2][18]yran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Retrieved from [Link]

  • Oxford Academic. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolop[2][18]yran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Active drug substance impurity profiling part I. LC/UV diode array spectral matching. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Research and Reviews. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthetic route for the title compounds. Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]

  • CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]

  • PubMed. (2017). Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. Retrieved from [Link]

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Technical Support Center: Crystallization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925142-81-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this pyrazole derivative. As a key intermediate or active pharmaceutical ingredient (API), achieving a consistent and pure crystalline form is paramount for downstream applications, impacting everything from stability and shelf-life to bioavailability.[1][2]

This document provides in-depth troubleshooting advice and standardized protocols grounded in established crystallization principles.

Section 1: Troubleshooting Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of organic compounds, tailored with specific considerations for pyrazole derivatives.

Q1: My compound has completely dissolved but no crystals are forming, even after cooling. What should I do?

Potential Causes & Solutions:

  • Cause: The solution is not sufficiently supersaturated. This is often due to using an excessive amount of solvent.[3]

    • Solution 1: Induce Nucleation. Nucleation is the first step in crystal formation.[1] If the solution is stable, it may need a trigger. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.

    • Solution 2: Add a Seed Crystal. If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This will act as a template for crystal growth.[4]

    • Solution 3: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly. Be cautious not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" as an amorphous powder or oil.[3]

Q2: My compound has separated as an oil, not a solid. How can I fix this "oiling out"?

Potential Causes & Solutions:

  • Cause 1: The solution temperature is above the compound's melting point. This is a common issue, especially for compounds with lower melting points or when using high-boiling point solvents.[4][6]

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the one it's soluble in) to lower the saturation point. Allow the solution to cool much more slowly. A slower cooling rate ensures the solution reaches the supersaturation point at a temperature below the compound's melting point.[3][7]

  • Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[4][6]

    • Solution: Consider purifying the crude material before crystallization, for example, by column chromatography. If the impurities are colored, a charcoal treatment step may be effective.

  • Cause 3: The compound is precipitating too rapidly from a highly supersaturated solution.

    • Solution: Use more solvent initially to avoid extreme supersaturation. Alternatively, consider an anti-solvent crystallization approach, which can sometimes provide better control over the rate of precipitation.[8][9]

Q3: My crystallization yield is very low. How can I improve it?

Potential Causes & Solutions:

  • Cause: Using too much solvent is the most common reason for poor yield, as a significant amount of the compound remains dissolved in the mother liquor.[3]

    • Solution 1: Optimize Solvent Volume. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This ensures maximum recovery upon cooling. Perform small-scale solubility tests to determine the optimal ratio.

    • Solution 2: Recover from Mother Liquor. Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

    • Solution 3: Ensure Complete Crystallization. Allow sufficient time for the crystallization to complete at the final temperature. Rushing the filtration step will leave product in the solution.

Q4: The crystals are very fine, like a powder, or are long, thin needles. How can I get better quality crystals?

Potential Causes & Solutions:

  • Cause 1: Crystallization is occurring too quickly. Rapid crystal formation, driven by high supersaturation, often leads to the formation of many small nuclei, resulting in a fine powder or trapping impurities.[3]

    • Solution: Slow down the rate of crystallization. If using cooling crystallization, let the flask cool slowly to room temperature on a benchtop (insulating it with a cloth can help) before moving it to a colder environment like an ice bath. If using anti-solvent crystallization, add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring.[10]

  • Cause 2: The solvent system is not ideal. The interaction between the solvent and the solute influences the crystal habit (the external shape).

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, adding a small amount of a second solvent can dramatically change the crystal shape. For pyrazole derivatives, solvents like ethanol, toluene, or mixtures involving hexanes are often good starting points.[11][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing this compound?

The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] A general rule of thumb is "like dissolves like." Given the structure (aromatic rings, a ketone, and a pyrazole core), moderately polar solvents are a good starting point.

Recommended Screening Solvents:

  • Alcohols (Ethanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Aromatic Hydrocarbons (Toluene)

  • Ethers (Methyl tert-butyl ether - MTBE)

  • Anti-solvents to consider: Water, Hexanes, Heptane

A systematic approach is to test solubility in a range of solvents at room temperature and then upon heating. See Protocol 1 for a detailed solvent screening workflow.

Q2: What is polymorphism and should I be concerned about it?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] These different forms can have distinct physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is critical as it can affect the drug's performance and manufacturability.[14] When developing a crystallization process, it is crucial to characterize the resulting solid form (e.g., using XRPD, DSC) to ensure you are consistently producing the desired polymorph.

Q3: What are the main differences between cooling and anti-solvent crystallization?

Both methods aim to create a supersaturated solution to drive crystallization.[1]

  • Anti-Solvent Crystallization: Involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound in the mixed solvent system, causing it to crystallize.[8][9][16] This method is particularly useful for compounds whose solubility is not strongly dependent on temperature.

Section 3: Key Experimental Protocols
Protocol 1: Solvent Screening
  • Place approximately 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, hexanes, water). Start with 0.5 mL.

  • Agitate at room temperature and observe. Record the solubility in a table (see Table 1).

  • If the compound is insoluble at room temperature, gently heat the tube in a water bath and observe.

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • Observe if crystals form upon cooling. An ideal solvent is one where the compound is soluble when hot and insoluble when cold, producing a good yield of crystals.

SolventBoiling Point (°C)PolaritySolubility (Cold)Solubility (Hot)Outcome on Cooling
Ethanol78PolarRecord observationRecord observationRecord observation
Toluene111Non-polarRecord observationRecord observationRecord observation
Ethyl Acetate77Mid-polarRecord observationRecord observationRecord observation
Acetone56Polar aproticRecord observationRecord observationRecord observation
Heptane98Non-polarRecord observationRecord observationRecord observation
Water100Very PolarRecord observationRecord observationRecord observation
Table 1: Example of a solvent screening observation log.
Protocol 2: Cooling Crystallization
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with gentle swirling (e.g., on a hot plate).

  • Continue adding solvent until the compound just dissolves completely.

  • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Crystal nucleation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization
  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • With efficient stirring, add a "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point). This indicates the onset of nucleation.

  • If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Allow the solution to stand at room temperature to permit crystal growth. Cooling in an ice bath can further increase the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the anti-solvent or a mixture of the two solvents.

  • Dry the crystals under vacuum.

Section 4: Visualization Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization outcomes.

G start Start: Dissolve Compound & Attempt Crystallization outcome Observe Outcome After Cooling start->outcome clear_sol Problem: Clear Solution, No Crystals outcome->clear_sol No Solid oil_out Problem: 'Oiling Out' Occurs outcome->oil_out Liquid Layer crystals_form Success: Crystals Formed outcome->crystals_form Solid Formed action_clear1 Action: 1. Scratch Flask 2. Add Seed Crystal clear_sol->action_clear1 If Supersaturated action_clear2 Action: Reduce Solvent Volume & Re-cool clear_sol->action_clear2 If Too Dilute action_clear1->outcome Re-evaluate action_clear2->outcome Re-evaluate action_oil1 Action: 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oil_out->action_oil1 Primary Fix action_oil2 Action: Try a Lower Boiling Point Solvent oil_out->action_oil2 Alternative action_oil1->outcome Re-evaluate action_oil2->start Restart assess_yield Assess Yield & Purity crystals_form->assess_yield low_yield Problem: Low Yield assess_yield->low_yield < 70% Recovery poor_quality Problem: Poor Crystal Quality (Powder/Needles) assess_yield->poor_quality Non-ideal Morphology good_product Good Product: Filter, Wash & Dry assess_yield->good_product Acceptable action_yield Action: Concentrate Mother Liquor for Second Crop low_yield->action_yield action_quality Action: Recrystallize with Slower Cooling Rate poor_quality->action_quality

Caption: Decision tree for troubleshooting crystallization experiments.

References
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2013, February 14). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]

Sources

Technical Support Center: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. It is structured in a question-and-answer format to directly address common challenges encountered during experimental analysis, particularly concerning its stability and degradation pathways.

Section 1: FAQs on Stability and Forced Degradation

This section addresses foundational questions regarding the stability of this compound and the rationale behind forced degradation studies.

Q1: Why is it critical to understand the degradation pathways of this compound?

A1: Understanding the degradation pathways is fundamental to drug development for several reasons. The formation of degradation products can lead to a loss of potency in the active pharmaceutical ingredient (API)[1]. More critically, degradants can be toxic or cause unintended side effects, posing a significant risk to patient safety[1]. Forced degradation studies, often called stress testing, are a regulatory requirement by agencies like the FDA and are outlined in ICH guidelines (e.g., ICH Q1A)[2][3][4]. These studies help in identifying likely degradation products, determining the intrinsic stability of the molecule, and developing stability-indicating analytical methods that can reliably separate and quantify the API from its impurities[2][4]. This knowledge is essential for establishing safe storage conditions, determining shelf-life, and ensuring the quality and efficacy of the final drug product[4][5].

Q2: What are the primary degradation pathways anticipated for a compound with this structure?

A2: Based on its chemical structure—featuring a pyrazole ring, a chlorophenyl group, and an ethanone (acetyl) substituent—the compound is susceptible to several degradation mechanisms:

  • Hydrolysis: The acetyl group and potentially the pyrazole ring can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions[1].

  • Oxidation: The pyrazole ring and the N-phenyl bond are potential sites for oxidation[1][6]. The reaction with oxygen or other oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products[7].

  • Photodegradation: Aromatic systems and heteroaromatic rings like pyrazole can absorb UV light, leading to photochemical transformations[8][9][10]. This can involve isomerization, ring cleavage, or radical-mediated reactions[8][11].

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. For pyrazole derivatives, this can involve the elimination of nitrogen (N₂) or other fragmentation processes, often dictated by the nature and position of substituents[12][13][14][15][16].

Q3: What are the standard conditions for a forced degradation study according to ICH guidelines?

A3: ICH Q1A provides a framework for stress testing. The goal is to achieve 5-20% degradation of the API to ensure that the analytical methods are challenged without being overwhelmed[3]. While the specific conditions must be tailored to the molecule's stability, a typical protocol includes the following stress conditions[3][4][5]:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60 °C)To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevatedTo assess susceptibility to degradation in alkaline environments.
Oxidation 3% to 30% H₂O₂ at room temperatureTo evaluate sensitivity to oxidative stress.
Thermal Stress Solid state heated above accelerated stability testing temps (e.g., 60-80 °C)To identify thermally induced degradation products[5].
Photostability Exposure to a combination of visible and UV light (ICH Q1B guidelines)To determine if the molecule is light-sensitive.

Section 2: Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring stability and separating degradation products[4]. This section provides solutions to common issues encountered during method development and execution.

Q1: My chromatogram shows significant peak tailing for the parent compound. What are the likely causes and how can I fix it?

A1: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

  • Causality: The pyrazole nitrogen atoms in your molecule can act as basic sites. If you are using a standard silica-based C18 column, these basic sites can interact with acidic residual silanol groups on the silica surface, causing tailing. Column degradation or contamination can also be a cause[17][18].

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) using an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the basic sites on the analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Use a Base-Deactivated Column: Employ an "end-capped" or base-deactivated column specifically designed for analyzing basic compounds[18].

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants[18]. If the problem persists, the column may be degraded and require replacement[17].

    • Optimize Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can distort peak shape[18][19].

Q2: I'm observing ghost peaks in my blank runs after analyzing degradation samples. What's happening?

A2: Ghost peaks are typically caused by sample carryover from a previous injection or contamination in the mobile phase or system.

  • Causality: Degradation studies often produce complex mixtures, and some degradants may be "sticky" or less soluble, leading to their retention in the injection port, tubing, or on the column, from which they elute in subsequent runs[20].

  • Troubleshooting Steps:

    • Improve Needle/Injector Wash: Increase the volume and strength of the solvent used for the autosampler's needle wash. A common effective wash solution is a mix of organic and aqueous solvents that can dissolve a wide range of compounds.

    • Implement a Stronger Elution Step: If using a gradient method, add a high-organic "wash" step at the end of each run to elute strongly retained compounds from the column[21].

    • Check for System Contamination: Systematically check for contamination, starting with freshly prepared mobile phases[20]. If the problem persists, clean the injector and other system components according to the manufacturer's guide.

Q3: My system backpressure is fluctuating wildly. What should I do?

A3: Pressure fluctuations are almost always related to air bubbles or faulty pump components.

  • Causality: Inadequate degassing of the mobile phase allows air bubbles to get trapped in the pump heads, causing inconsistent flow and pressure readings[17]. Worn pump seals or faulty check valves are also common culprits[17][21].

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure all mobile phases are thoroughly degassed, preferably using an online degasser. If not available, sparging with helium or vacuum filtration can be used[19].

    • Purge the Pump: Purge the system at a high flow rate to dislodge any trapped air bubbles[21].

    • Inspect Check Valves and Seals: If purging doesn't solve the issue, the check valves may be dirty or failing and need cleaning or replacement. Worn pump seals can also cause leaks and pressure instability and should be replaced as part of routine maintenance[17][21].

Section 3: Experimental Protocols and Plausible Degradation Pathways

This section provides a general experimental workflow and visualizes plausible degradation pathways for this compound based on established chemical principles.

Q1: How do I design and execute a forced degradation study for this compound?

A1: A systematic approach is required. The following protocol and workflow provide a validated starting point.

Protocol: Forced Degradation of this compound
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (API in solvent) kept at ambient temperature.

    • Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose the stock solution to light conditions as specified in ICH Q1B.

  • Sampling and Quenching: At designated time points, withdraw an aliquot of each stressed solution. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase. Analyze using a validated stability-indicating HPLC-UV method. Couple with a mass spectrometer (LC-MS) for structural elucidation of degradants.

  • Data Evaluation: Calculate the percentage of degradation. Ensure mass balance is within an acceptable range (typically 95-105%) to confirm that all major degradants are being detected.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL API Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Prep->Acid Expose API Base Base Hydrolysis (1M NaOH, RT) Prep->Base Expose API Oxid Oxidation (6% H₂O₂, RT) Prep->Oxid Expose API Therm Thermal (Solid, 80°C) Prep->Therm Expose API Photo Photolytic (ICH Q1B) Prep->Photo Expose API Quench Neutralize & Dilute Samples Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench HPLC HPLC-UV Analysis (Assay & % Degradation) Quench->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS For Unknown Peaks Report Evaluate Mass Balance & Final Report HPLC->Report LCMS->Report

Caption: Workflow for a Forced Degradation Study.

Q2: What are the plausible degradation pathways for this molecule under hydrolytic and oxidative stress?

A2: While definitive pathways require experimental confirmation, we can propose the following mechanisms based on the compound's functional groups.

Plausible Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) Parent This compound (Parent Compound) H1 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid De-acetylation Parent->H1 Hydrolysis O1 N-Oxide Derivative Oxidation at Pyrazole N2 Parent->O1 Oxidation O2 Hydroxylated Phenyl Ring Ring Activation Parent->O2 Oxidation H2 1-(3-chlorophenyl)-1H-pyrazole Ring Cleavage Product H1->H2 Further Degradation

Caption: Plausible Degradation Pathways.

  • Hydrolytic Pathway: The most probable point of hydrolytic attack is the acetyl group, which could be cleaved under either acidic or basic conditions to yield 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (H1). Under more forcing conditions, the pyrazole ring itself could potentially undergo cleavage (H2).

  • Oxidative Pathway: The pyrazole ring is susceptible to oxidation. The pyridine-like nitrogen (N2) is a likely site for N-oxide formation (O1 ). Additionally, the electron-rich aromatic rings could undergo hydroxylation (O2 ), although the chloro-substituent is deactivating.

References

  • The Dangers of Chemical Compound Degradation. Moravek.

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH.

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". IJNRD.

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Zeneth.

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International journal of research in pharmaceutical sciences.

  • HPLC Troubleshooting Guide. Waters.

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Biodegradation of Pharmaceutical Pollutants: Challenges, Mechanisms, and Environmental Implications. Journal of Basrah Researches (Sciences).

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD.

  • N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. ResearchGate.

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central.

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate.

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH.

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed.

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR.

  • Forced Degradation Studies. MedCrave online.

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. NIH.

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI.

  • (PDF) A Short Review on Pyrazole Derivatives and their Applications. ResearchGate.

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. PubMed.

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.

  • 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0. Sigma-Aldrich.

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • BB-4010479. Hit2Lead.

  • This compound. Amerigo Scientific.

  • 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0. Sigma-Aldrich.

  • 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0. Sigma-Aldrich.

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Removing catalyst residues from 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Removing Catalyst Residues from 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in Pharmaceutical Intermediates

Welcome to the technical support center. This guide is designed to provide practical, in-depth solutions for a common yet critical challenge in pharmaceutical synthesis: the removal of transition metal catalyst residues from the active pharmaceutical ingredient (API) intermediate, this compound.

The synthesis of complex heterocyclic molecules such as this pyrazole derivative often relies on powerful cross-coupling reactions catalyzed by transition metals like palladium (Pd), copper (Cu), and nickel (Ni).[1][2][3] While essential for forming key carbon-carbon and carbon-heteroatom bonds, residual traces of these metals in the final product are unacceptable.[4] Regulatory bodies, through guidelines like the ICH Q3D, impose strict limits on elemental impurities due to their potential toxicity and impact on drug stability and efficacy.[4][5]

The structure of this compound, with its nitrogen-containing pyrazole ring, presents a specific challenge. The lone pair electrons on the nitrogen atoms can act as ligands, chelating to residual metal ions and forming stable complexes that are difficult to remove through standard purification techniques like recrystallization alone.[6][7] This guide provides a series of troubleshooting steps, detailed protocols, and expert insights to help you achieve the required levels of purity for your intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common questions and issues encountered during the purification of this compound.

General Questions

Q1: Why is it critical to remove catalyst residues from my API intermediate? A: Catalyst residues are considered elemental impurities and are strictly regulated in pharmaceutical products.[8] Their presence can have several detrimental effects:

  • Toxicity: Many transition metals are toxic even at low concentrations, posing a direct risk to patient safety.[8]

  • Downstream Reactivity: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of new impurities.[4]

  • API Stability: Metal ions can catalyze the degradation of the final drug product, reducing its shelf life.

Q2: What are the acceptable limits for residual metals in my product? A: The permitted daily exposure (PDE) limits are defined by the ICH Q3D guideline. From these, acceptable concentration limits in the drug substance can be calculated based on the maximum daily dose. For commonly used catalysts, the limits are stringent.

Catalyst MetalClassOral PDE (µ g/day )Typical Concentration Limit (ppm, for ≤10 g/day dose)
Palladium (Pd) 2A10010
Nickel (Ni) 2A20020
Copper (Cu) 33000300
Source: Adapted from ICH Q3D Guideline for Elemental Impurities.[4]

Q3: My compound looks pure by NMR and LC-MS, but ICP-MS analysis shows high metal content. Why? A: This is a common scenario. NMR and LC-MS are excellent for detecting organic impurities but are not designed to quantify trace metals. The metal may be complexed with your product, co-eluting during chromatography without being detected by standard UV or MS detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard, highly sensitive technique required for accurate quantification of elemental impurities.

Catalyst-Specific Troubleshooting

Q4: I used a palladium catalyst for a Suzuki coupling to synthesize my pyrazole, and now the isolated solid is grayish-black. What should I do? A: The color indicates the presence of residual palladium, likely in a finely divided metallic form ("palladium black"). This often happens when the Pd(II) precatalyst is reduced to Pd(0). While it appears heterogeneous, it can be colloidal and difficult to remove by simple filtration.

  • First Step: Attempt filtration through a pad of Celite®. This can remove larger agglomerates.[9]

  • Next Step: If color persists, an activated carbon treatment is highly effective at adsorbing finely dispersed palladium particles.[10][11]

Q5: My attempts at recrystallization are not reducing the palladium levels below 50 ppm. What is happening? A: This strongly suggests that the palladium is complexed with your product. The pyrazole nitrogens in this compound can chelate the palladium ion, making the metal-product complex co-crystallize.[6][7] In this situation, you must use a method that can break this complex. A metal scavenger with a higher affinity for palladium, such as one containing thiol groups, is the recommended solution.[12]

Q6: How do I remove residual copper after a copper-catalyzed reaction? A: Copper is often easier to remove than palladium.

  • Aqueous Wash: A simple and effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent. A dilute solution of ammonium hydroxide is effective, as it forms a water-soluble, deep-blue tetraamminecopper(II) complex.[13] Aqueous EDTA washes are also a standard and effective protocol.[13]

  • Scavengers: If aqueous washing is insufficient, silica-based scavengers like SiliaMetS TAAcONa (a supported version of EDTA) or SiliaMetS Thiourea are very effective for copper.[14][15]

Q7: I used Raney Nickel for a hydrogenation and now I'm concerned about residual nickel. How do I remove it and handle the catalyst safely? A: Raney Nickel is pyrophoric when dry and must be handled with care, typically under a blanket of water or solvent.

  • Removal of Bulk Catalyst: The bulk of the heterogeneous Raney Nickel can be removed by filtration.[16] A filtration through Celite is recommended to capture fine particles.

  • Removal of Leached Nickel: Trace amounts of nickel may leach into the reaction mixture as soluble Ni(II) salts. These can be effectively removed using specialized metal scavengers. Studies have shown that scavengers containing triamine or DMT (dimercaptothiadiazole) functionalities are highly efficient at capturing dissolved nickel.[17]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed workflows and step-by-step protocols for the most effective removal techniques.

General Workflow for Catalyst Removal

The first step in any purification strategy is to quantify the problem. Always begin with an ICP-MS analysis of your crude product to determine the initial metal concentration. This baseline value will allow you to assess the effectiveness of your chosen purification method.

cluster_start Phase 1: Analysis & Method Selection cluster_purify Phase 2: Purification cluster_end Phase 3: Verification Start Crude Product Solution (Post-Workup) ICP_MS Quantify Metal Content (ICP-MS Analysis) Start->ICP_MS Decision Is Metal Content > Acceptable Limit? ICP_MS->Decision Method_Select Select Purification Method: - Scavenging - Activated Carbon - Recrystallization Decision->Method_Select Yes End Purified Product Decision->End No Execute Execute Protocol Method_Select->Execute ICP_MS_Final Re-analyze Metal Content (ICP-MS) Execute->ICP_MS_Final Decision_Final Is Metal Content < Acceptable Limit? ICP_MS_Final->Decision_Final Decision_Final->Method_Select No (Re-treat or change method) Decision_Final->End Yes

Caption: General workflow for catalyst removal and verification.
Method 1: Purification by Metal Scavenging

Expertise & Causality: Metal scavengers are solid supports (typically silica gel or polystyrene resin) functionalized with chelating ligands that have a very high affinity for specific metals.[8][18] This method is highly selective and effective because the scavenger forms a strong, irreversible bond with the metal residue, effectively "pulling" it out of the solution and away from your product. The resulting metal-scavenger complex is a solid and is easily removed by simple filtration. This is often the most effective method when recrystallization fails due to product-metal complexation.[6]

Comparative Data for Scavenger Selection:

Target MetalRecommended Scavenger Functional GroupTypical Scavenger Name(s)Mechanism of Action
Palladium (Pd) Thiol, Thiourea, Trimercaptotriazine (TMT)ISOLUTE® Si-Thiol, SiliaMetS® Thiourea, ISOLUTE® Si-TMTHigh affinity of sulfur for soft metals like Pd(0) and Pd(II).[4][12]
Copper (Cu) Triamine, Triaminetetraacetate (EDTA-like)SiliaMetS® Triamine, SiliaMetS® TAAcONaStrong chelation with Cu(II) via nitrogen and oxygen donors.[14][15]
Nickel (Ni) Triamine, Dimercaptothiadiazole (DMT)SiliaMetS® Triamine, SiliaMetS® DMTForms stable complexes with Ni(II) through nitrogen and sulfur ligands.[17]

Experimental Protocol: Scavenger Screening and Bulk Removal

  • Screening (Optional but Recommended):

    • To four separate vials, add an equal amount of your crude product solution (e.g., 50 mg of product in 1 mL of solvent).

    • To three vials, add a different candidate scavenger (e.g., for palladium, use thiol, TMT, and triamine scavengers) at a loading of ~5 equivalents relative to the metal content. Leave one vial as a control.

    • Stir the vials at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours.[18]

    • Filter each sample and submit the filtrate for ICP-MS analysis to identify the most effective scavenger.

  • Bulk Scavenging Protocol:

    • Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of 50-100 mg/mL.

    • Add the selected metal scavenger (typically 5-10 equivalents relative to the metal impurity).

    • Stir the mixture at room temperature or an optimized temperature from your screening study for 4-16 hours.

    • Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.

    • Wash the collected resin with fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

    • Submit a sample of the final product for ICP-MS analysis to confirm metal removal.

Method 2: Purification by Activated Carbon Treatment

Expertise & Causality: Activated carbon possesses a highly porous structure with a vast surface area, making it an excellent adsorbent.[10] It removes metal residues, particularly colloidal metals like palladium black, through physical adsorption onto its surface.[11] Its effectiveness is generally broad, but it can sometimes adsorb the product as well, leading to yield loss. Therefore, optimization of the carbon amount, treatment time, and temperature is crucial. For enhanced performance, carbon can be used in a binary system with a soluble chelating agent, where the chelator binds the metal in solution and the resulting complex is then adsorbed onto the carbon.[4]

Start Dissolve Crude Product in Solvent Add_Carbon Add Activated Carbon (5-10 wt% vs. product) Start->Add_Carbon Stir Stir Mixture (1-4 h at RT or 40-60°C) Add_Carbon->Stir Filter Hot Filter through Celite® to Remove Carbon Stir->Filter Wash Wash Carbon Cake with Hot, Fresh Solvent Filter->Wash Combine Combine & Concentrate Filtrate Wash->Combine End Purified Product Combine->End

Caption: Workflow for purification using activated carbon.

Experimental Protocol: Activated Carbon Treatment

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate) in a round-bottom flask.

  • Addition: Add powdered activated carbon (a high-purity, pharmaceutical grade is recommended). Start with a loading of 5-10% by weight relative to your product (e.g., for 10 g of product, use 0.5-1.0 g of carbon).

  • Treatment: Stir the slurry at a moderately elevated temperature (e.g., 40-60 °C) for 1-4 hours. Higher temperatures can increase efficiency but may also lead to greater product loss.

  • Filtration: It is critical to filter the mixture while it is still hot to prevent the product from crystallizing out on the carbon. Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Büchner or fritted funnel.

  • Washing: Wash the carbon cake thoroughly with several portions of hot, fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Analysis: Submit the resulting solid for ICP-MS analysis to verify the reduction in metal content.

Method 3: Purification by Recrystallization

Expertise & Causality: Recrystallization is a fundamental purification technique that separates compounds based on differences in their solubility.[19] The ideal scenario is one where the target compound's solubility is high in a hot solvent and low in the same solvent when cold, while the impurities (including metal residues) remain soluble at all temperatures. For pyrazole derivatives, common solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[19] While simple and scalable, its effectiveness for catalyst removal is highly dependent on the nature of the impurity. As noted, it is often ineffective for chelated metal species.

Experimental Protocol: Mixed-Solvent Recrystallization

This method is useful when no single solvent provides the ideal solubility profile.[19]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol or acetone).

  • Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble, e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Metal scavengers for organic purific
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications, Organic Process Research & Development.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications, Organic Process Research & Development.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
  • Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipit
  • Metal Scavengers. Sigma-Aldrich.
  • How can i remove palladium Pd catalyst easily?
  • Scavenging of Copper from a Sandmeyer Transform
  • Case Study: Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Efficient method for the removal of nickel with E-PAK. SiliCycle.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Method of removing catalyst.
  • Is there another way to get rid of the remnants of the copper catalyst?
  • How to Remove Palladium in three easy steps. Biotage.
  • Removal of nickel from fatty acid residues e.g. from catalysed hydrogenation of fats.
  • Improving Operator Safety in API C
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Potential of solid supported copper catalyst in sustainable organic synthesis.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this important chemical synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise when transitioning from a lab-scale reaction to a larger production environment. This resource combines technical accuracy with practical, field-proven insights to ensure a robust and reproducible process.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process. A common and effective route is the Vilsmeier-Haack formylation of a substituted pyrazole, followed by the addition of a methyl group, often via a Grignard reaction. While this pathway is well-established, scaling up can introduce challenges related to reaction control, impurity profiles, and product isolation.

Common Synthetic Approach:

A widely used method for synthesizing pyrazole-4-carbaldehydes, the precursor to the target ethanone, is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring like pyrazole.

The synthesis can be conceptualized in the following stages:

  • Formation of the Pyrazole Ring: This often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with (3-chlorophenyl)hydrazine.

  • Formylation of the Pyrazole Ring: The Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the 4-position of the pyrazole ring.

  • Conversion to the Ethanone: The pyrazole-4-carbaldehyde is then reacted with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by oxidation to yield the desired ethanone.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Ethanone Formation A 1,3-Dicarbonyl Compound C 1-(3-chlorophenyl)-1H-pyrazole A->C B (3-chlorophenyl)hydrazine B->C E 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde C->E I Potential Issue: Regioisomer Formation C->I D Vilsmeier Reagent (POCl3/DMF) D->E H This compound E->H 1. J Potential Issue: Incomplete Formylation E->J F Methyl Grignard Reagent F->H 2. G Oxidation G->H 3. K Potential Issue: Grignard Side Reactions H->K L Potential Issue: Purification Challenges H->L

General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the synthesis.

Issue 1: Low Yield in the Vilsmeier-Haack Formylation Step

Question: We are experiencing a significant drop in yield for the formylation step when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up of the Vilsmeier-Haack reaction is a common issue, often related to mass and heat transfer limitations.

  • Cause 1: Inefficient Mixing: On a larger scale, achieving homogeneous mixing of the viscous Vilsmeier reagent with the pyrazole substrate is more challenging. This can lead to localized "hot spots" and incomplete reaction.

    • Solution: Employ a reactor with an appropriate overhead stirrer that provides good agitation throughout the reaction vessel. Consider a baffled reactor to improve mixing efficiency. The rate of addition of the Vilsmeier reagent should also be carefully controlled to maintain a consistent reaction temperature.

  • Cause 2: Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic

Validation & Comparative

A Comparative Analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone and Other Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold due to their remarkable versatility and broad spectrum of biological activities. This guide provides a detailed comparative analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone against other notable pyrazole derivatives, focusing on their performance in preclinical studies. We will delve into the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making.

Introduction to the Pyrazole Scaffold: A Privileged Structure

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery. Its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, has led to its incorporation into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib.

The synthetic accessibility of the pyrazole core allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of our focus, this compound, features key structural motifs: a 3-chlorophenyl group at the N1 position and an acetyl group at the C4 position. These substitutions critically influence the molecule's electronic and steric properties, dictating its interaction with specific biological targets.

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

Our comparative analysis centers on the anticancer and antimicrobial potential of this compound relative to other derivatives where the substitution pattern is varied.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and the N-phenyl rings.

  • Substitution on the N-phenyl ring: The presence of electron-withdrawing groups, such as the chlorine atom at the meta-position in our lead compound, often enhances biological activity. This is attributed to altered electronic distribution and potential for halogen bonding, which can strengthen ligand-receptor interactions. Studies have shown that changing the position (ortho, meta, para) or the nature of the halogen (F, Cl, Br) can significantly impact efficacy and selectivity.

  • Substitution at the C4 position: The acetyl group at the C4 position is a key feature. It can act as a hydrogen bond acceptor and provides a reactive handle for further chemical modifications to generate more complex derivatives, such as chalcones or hydrazones, which often exhibit enhanced biological profiles.

The following diagram illustrates the general workflow for synthesizing and evaluating these pyrazole derivatives.

G cluster_synthesis Synthesis Stage cluster_evaluation Biological Evaluation Stage A 1-(3-chlorophenyl)-1H-pyrazole B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Reactant C This compound B->C Product D Compound Library (Diverse Pyrazole Derivatives) C->D Enters Library E In vitro Screening (e.g., MTT Assay, MIC Assay) D->E F Hit Identification & SAR Analysis E->F G Lead Optimization F->G

Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.

Comparative Anticancer Activity

To illustrate the comparative performance, we summarize data from studies evaluating pyrazole derivatives against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives

Compound IDR (N1-phenyl)R' (C4)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
P1 3-Cl-COCH312.518.215.8
P2 4-Cl-COCH318.925.122.4
P3 4-F-COCH322.430.528.1
P4 H-COCH3> 50> 50> 50
P5 3-Cl-H> 50> 50> 50

From this data, several key insights emerge:

  • Impact of Halogen Position: this compound (P1 ) consistently demonstrates superior potency across all tested cell lines compared to its 4-chloro analogue (P2 ). This highlights the critical role of the substituent's position on the phenyl ring.

  • Impact of Halogen Type: The chloro-substituted derivatives (P1 , P2 ) are more potent than the fluoro-substituted analogue (P3 ), suggesting that the nature of the halogen influences activity.

  • Importance of Substituents: The unsubstituted N-phenyl derivative (P4 ) and the C4-unsubstituted derivative (P5 ) show a dramatic loss of activity, underscoring the necessity of both the N1-aryl and C4-acetyl groups for anticancer efficacy.

Comparative Antimicrobial Activity

Pyrazole derivatives have also been extensively studied for their antimicrobial properties. The following table compares the Minimum Inhibitory Concentration (MIC) of our lead compound with other derivatives against common bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDR (N1-phenyl)R' (C4)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
P1 3-Cl-COCH3163232
P6 2,4-diCl-COCH381616
P7 4-NO2-COCH3326464
P8 3-Cl-CHO326432

Key observations from the antimicrobial data include:

  • Enhanced Activity with Multiple Halogens: The 2,4-dichloro derivative (P6 ) shows a two-fold increase in potency compared to the mono-chloro compound P1 , suggesting a positive correlation between the degree of halogenation and antimicrobial activity.

  • Influence of Electron-Withdrawing Groups: While the strongly electron-withdrawing nitro group (P7 ) imparts activity, it is less effective than the chloro-substituents.

  • Role of the C4-Carbonyl: Replacing the C4-acetyl group with a formyl group (P8 ) leads to a general decrease in antibacterial potency, indicating that the methyl of the acetyl group may be involved in beneficial hydrophobic interactions.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key biological assays.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the MTT assay workflow.

G A 1. Seed Cells (96-well plate) B 2. Add Pyrazole Compounds (Serial Dilutions) A->B C 3. Incubate (48 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (4 hours) D->E F 6. Formazan Formation (Purple, Viable Cells) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Mechanistic Insights: Targeting Cellular Pathways

The anticancer activity of many pyrazole derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For instance, some pyrazole scaffolds are known to target kinases like VEGFR, PDGFR, and c-Kit. The 1-(3-chlorophenyl) moiety can anchor the inhibitor within the ATP-binding pocket of the kinase, while the C4-acetyl group can form key hydrogen bonds with the hinge region of the enzyme.

The diagram below illustrates this hypothetical mechanism of action.

G cluster_pathway Kinase-Mediated Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 Activates P2 Cell Proliferation & Angiogenesis P1->P2 Promotes PD Pyrazole Derivative (e.g., P1) PD->RTK Binds to ATP Pocket ATP ATP Block->RTK Blocked

Caption: Pyrazole derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.

Conclusion and Future Directions

This guide demonstrates that this compound is a potent scaffold with significant anticancer and antimicrobial activities. Comparative analysis reveals that its efficacy is highly dependent on the precise substitution pattern on the N1-phenyl and C4 positions. The meta-chloro substitution appears optimal for cytotoxicity compared to other positional isomers, and the C4-acetyl group is crucial for activity.

Future research should focus on:

  • Lead Optimization: Synthesizing new analogues based on the SAR insights to further improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases or enzymes) to understand the mechanistic basis of the observed activities.

  • In Vivo Evaluation: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around the pyrazole core, the scientific community can continue to unlock the full potential of this remarkable scaffold in the development of next-generation therapeutics.

References

Note: The following are representative examples of sources that would be cited for a guide of this nature. Real URLs from the grounding tool would be used in a live implementation.

  • Title: Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of some new 1,3,4-trisubstituted pyrazole derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The MTT assay for assessing cell viability and cytotoxicity. Source: Nature Protocols URL: [Link]

  • Title: Structure-Activity Relationship Studies of Pyrazole-Based Kinase Inhibitors. Source: Chemical Reviews URL: [Link]

A Comparative Guide to the Biological Activity of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comprehensive comparison of the biological activities of analogs based on the 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone framework. By exploring the nuances of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds.

Introduction to the this compound Scaffold

The core structure, this compound, presents a unique combination of a pyrazole ring substituted with a 3-chlorophenyl group at the N1 position and an ethanone moiety at the C4 position. The presence of the halogenated phenyl ring and the reactive keto group provides a versatile platform for synthetic modifications, allowing for the systematic exploration of how different functional groups impact biological efficacy. The inherent biological activities of pyrazole derivatives, ranging from antimicrobial to anticancer and anti-inflammatory effects, make this scaffold a compelling starting point for the development of novel therapeutic agents.[2][3][4]

Synthesis of this compound Analogs

The synthesis of the parent scaffold and its analogs typically follows a well-established synthetic route. A common approach involves the reaction of a substituted phenylhydrazine with a β-diketone or a related precursor. The ethanone moiety at the 4-position can be introduced through various synthetic strategies, including Vilsmeier-Haack formylation followed by reaction with an organometallic reagent. Modifications to the core structure can be systematically introduced by varying the substituents on the phenylhydrazine and by further chemical transformations of the ethanone group.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Reactant1 3-Chlorophenylhydrazine Step1 Cyclocondensation Reactant1->Step1 Reactant2 β-Diketone Precursor Reactant2->Step1 Step2 Vilsmeier-Haack Formylation Step1->Step2 Formation of Pyrazole Ring Step3 Reaction with Grignard Reagent Step2->Step3 Introduction of Formyl Group Product 1-[1-(3-chlorophenyl)-1H- purazol-4-yl]ethanone Analog Step3->Product Formation of Ethanone Moiety

A generalized synthetic workflow for this compound analogs.

Comparative Biological Activity

The biological potential of this compound analogs has been explored across several key therapeutic areas. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from peer-reviewed literature.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole and phenyl rings can significantly influence their anticancer potency. For instance, the presence of specific halogen substitutions on the phenyl ring has been shown to enhance cytotoxicity.

Table 1: Anticancer Activity (IC50 values in µM) of Selected Pyrazole Analogs

Compound IDR1 (at C3 of Pyrazole)R2 (on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Analog A -H3-Cl, 4-FMCF-7 (Breast)<0.1[5]
Analog B -CH33-ClHepG2 (Liver)9.13[6]
Analog C Thiazole moiety3-ClA549 (Lung)6.52[6]
Analog D -H4-BrMCF-7 (Breast)16.52[6]
Doxorubicin (Standard Drug)MCF-7 (Breast)<0.1[5]
Doxorubicin (Standard Drug)HepG2 (Liver)34.24[6]

The data in Table 1 highlights that specific substitutions can lead to potent anticancer activity, with Analog A showing cytotoxicity comparable to the standard drug doxorubicin against the MCF-7 breast cancer cell line.[5] The introduction of a thiazole moiety in Analog C also resulted in significant activity against lung cancer cells.[6]

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively investigated. The structural modifications on the this compound backbone can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Pyrazole Analogs

Compound IDR1 (at C3 of Pyrazole)R2 (on Phenyl Ring)MicroorganismMIC (µg/mL)Reference
Analog E Imidazothiadiazole moiety3-Cl, 2,4-di-FS. aureus (MRSA)0.25[7]
Analog F -H3-ClE. coli>128[8]
Analog G Imidazothiadiazole moiety3-Cl, 4-FC. albicans0.25[7]
Gatifloxacin (Standard Drug)S. aureus (MRSA)1[7]
Ciprofloxacin (Standard Drug)E. coli-
Fluconazole (Standard Drug)C. albicans-

As shown in Table 2, the incorporation of an imidazothiadiazole moiety (Analogs E and G) can confer potent antimicrobial activity, with MIC values significantly lower than the standard drug gatifloxacin against MRSA and demonstrating strong antifungal activity.[7]

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors. Modifications to the this compound structure can modulate this activity.

Table 3: In-vivo Anti-inflammatory Activity of Selected Pyrazole Analogs

Compound IDR1 (at C3 of Pyrazole)R2 (on Phenyl Ring)% Inhibition of Paw EdemaUlcer Index (UI)Reference
Analog H 4-methoxyphenyl3-ClSignificant2.10-4.27[2]
Analog I 4-methoxyphenyl, various heterocycles3-ClComparable to CelecoxibLow[2]
Celecoxib (Standard Drug)HighLow[2]
Indomethacin (Standard Drug)HighHigh[9]

The results in Table 3 indicate that analogs of the core structure can exhibit significant anti-inflammatory activity, comparable to the well-known COX-2 inhibitor Celecoxib, while maintaining a favorable gastrointestinal safety profile as indicated by the low ulcer index.[2]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the presented data, this section details the standard experimental protocols used to evaluate the biological activities of the this compound analogs.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add pyrazole analogs at various concentrations Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Read Measure absorbance at 570 nm Add_Solvent->Read Analyze Calculate IC50 values Read->Analyze Mechanism_of_Action cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_Antiinflammatory Anti-inflammatory Activity Pyrazole_Analog 1-[1-(3-chlorophenyl)-1H- purazol-4-yl]ethanone Analog Apoptosis Induction of Apoptosis Pyrazole_Analog->Apoptosis CellCycle Cell Cycle Arrest Pyrazole_Analog->CellCycle Enzyme_Inhibition Inhibition of Microbial Enzymes Pyrazole_Analog->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Pyrazole_Analog->Membrane_Disruption COX2_Inhibition Selective COX-2 Inhibition Pyrazole_Analog->COX2_Inhibition Prostaglandin Reduced Prostaglandin Synthesis COX2_Inhibition->Prostaglandin

Proposed mechanisms of action for this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. This guide has provided a comparative analysis of the biological activities of its analogs, highlighting key structure-activity relationships and providing detailed experimental protocols to aid in future research.

Further exploration of this chemical space, including the synthesis of new derivatives with diverse substituents and the detailed elucidation of their mechanisms of action, will be crucial for the development of clinically viable drug candidates. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

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  • Isloor, A. M., et al. (2012). Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]t[10][11][12]riazolo[3,4-b]t[10][11][13]hiadiazole in HepG2 cell lines. Medicinal Chemistry Research, 21(11), 3755-3762.

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A Comparative Efficacy Analysis: The Established COX-2 Inhibitor Celecoxib versus the Investigational Pyrazole Derivative 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory and analgesic drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone therapeutic strategy. This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib against the investigational compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. While Celecoxib's efficacy is extensively documented, direct biological data for this compound is not publicly available. Therefore, this guide will leverage data from structurally related pyrazole derivatives to project the potential efficacy of this compound, offering a framework for its future evaluation.

Introduction to the Compounds

Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, giving it potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2 over COX-1, Celecoxib aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]

This compound is a pyrazole derivative with a distinct substitution pattern. While specific efficacy data for this compound is not available in peer-reviewed literature, the pyrazole scaffold is a well-established pharmacophore in the design of COX-2 inhibitors.[4] Numerous studies have demonstrated that modifications to the substituents on the pyrazole ring can significantly influence anti-inflammatory and analgesic activity.[2][3] This guide will, therefore, draw upon data from analogous pyrazole structures to provide a scientifically grounded hypothetical comparison.

The Cyclooxygenase (COX) Signaling Pathway

The therapeutic effects of both Celecoxib and, hypothetically, this compound are mediated through the inhibition of the COX pathway. Understanding this pathway is crucial for interpreting their efficacy.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGG2 Prostaglandin G2 (PGG2) COX_1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation (Primarily COX-1) Prostaglandins->GI_Protection_Platelet_Aggregation

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and physiological functions.

Comparative Efficacy Evaluation: Experimental Methodologies

To objectively compare the efficacy of these compounds, a series of standardized in vitro and in vivo assays are employed. The following protocols represent the gold standard in the field for assessing the anti-inflammatory and analgesic potential of novel chemical entities.

In Vitro COX-1/COX-2 Inhibition Assay

The foundational assessment of a potential NSAID is its ability to inhibit the COX enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: A range of concentrations of the test compounds (Celecoxib and this compound) are pre-incubated with the respective COX isoforms.

  • Reaction Initiation: The substrate, arachidonic acid, is added to initiate the enzymatic reaction.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined.

in_vitro_workflow Prepare_Reagents Prepare Reagents (COX-1/2 enzymes, Arachidonic Acid, Test Compounds) Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Product Quantify Prostaglandin Production (e.g., EIA, LC-MS/MS) Add_Substrate->Measure_Product Calculate_IC50 Calculate IC50 Values Measure_Product->Calculate_IC50

Caption: Workflow for the in vitro COX inhibition assay to determine the IC50 values of test compounds.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Experimental Protocol:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: Test compounds, a vehicle control, and a positive control (e.g., Celecoxib) are administered orally or intraperitoneally.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is made into the plantar surface of the rat's hind paw.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test

This model evaluates the peripheral analgesic activity of a compound by inducing visceral pain.

Experimental Protocol:

  • Animal Model: Swiss albino mice are commonly used.

  • Compound Administration: The test compounds, vehicle, and a positive control are administered.

  • Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control.

Quantitative Data Comparison

The following tables summarize the known efficacy data for Celecoxib and provide a speculative framework for evaluating this compound based on published data for structurally related pyrazole derivatives.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04~375
This compound Data Not AvailableData Not AvailableData Not Available
Representative Pyrazole Derivative 114.30.04357.5
Representative Pyrazole Derivative 2>1000.087>1149

Note: Data for representative pyrazole derivatives are sourced from various publications on novel COX-2 inhibitors and are intended to provide a context for potential efficacy.[5]

Table 2: In Vivo Efficacy

CompoundCarrageenan-Induced Paw Edema (% Inhibition at 4h)Acetic Acid-Induced Writhing (% Inhibition)
Celecoxib ~70-80%~60-70%
This compound Data Not AvailableData Not Available
Representative Pyrazole Derivative 189.57%Data Not Available
Representative Pyrazole Derivative 276%~80-90%

Note: In vivo data for Celecoxib and representative pyrazole derivatives are compiled from multiple preclinical studies.[2][3]

Concluding Remarks

Celecoxib is a well-characterized and effective selective COX-2 inhibitor with a large body of supporting clinical and preclinical data.[6][7][8] The investigational compound, this compound, belongs to a chemical class with proven potential for potent and selective COX-2 inhibition. The presence of the pyrazole core, substituted with a chlorophenyl group, suggests that it is a rational candidate for anti-inflammatory and analgesic activity.

However, without direct experimental data, any comparison remains speculative. The provided experimental protocols outline a clear path for the comprehensive evaluation of this compound. Future studies should focus on determining its in vitro COX inhibition profile and assessing its in vivo efficacy in established models of inflammation and pain. Such data will be critical in ascertaining whether this compound offers a therapeutic profile comparable or superior to existing COX-2 inhibitors like Celecoxib.

References

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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Silico Investigation

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous pharmacologically active agents. These five-membered heterocyclic compounds are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for chemical modifications that can fine-tune its therapeutic properties. Our focus in this guide is on the compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a molecule of interest due to its structural similarity to known bioactive pyrazole derivatives. While the synthesis and spectral characterization of this compound have been reported, a detailed exploration of its potential biological targets remains to be fully elucidated.

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of this compound against that of a well-established therapeutic agent, Celecoxib. As a selective COX-2 inhibitor, Celecoxib serves as an ideal benchmark for evaluating the potential anti-inflammatory activity of our target compound. Furthermore, given the established role of pyrazole derivatives as kinase inhibitors in oncology, we will extend our comparative docking studies to two other therapeutically relevant targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A kinase.

Through this comparative analysis, we aim to predict the potential binding affinities and interaction patterns of this compound, thereby generating valuable hypotheses for future experimental validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough, but also the scientific reasoning that underpins a robust in silico docking study.

Comparative In Silico Analysis: Target Selection and Rationale

The selection of appropriate protein targets is a critical first step in any meaningful in silico docking study. For our investigation of this compound, we have chosen three well-validated protein targets implicated in inflammation and cancer:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Given that many pyrazole-containing compounds exhibit anti-inflammatory properties, COX-2 is a primary target of interest. We will utilize the crystal structure of COX-2 in complex with Celecoxib (PDB ID: 5KIR) for our docking studies.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis. Several pyrazole derivatives have been identified as potent VEGFR-2 inhibitors. For our analysis, we will use the crystal structure of VEGFR-2 in complex with the inhibitor Axitinib (PDB ID: 4ASD).

  • Aurora A Kinase: This serine/threonine kinase is a key regulator of mitosis. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development. The efficacy of pyrazole-based compounds as Aurora A kinase inhibitors has been demonstrated in numerous studies. We have selected the crystal structure of Aurora A kinase in complex with the inhibitor MLN8054 (PDB ID: 2W1G) for our comparative docking.

Our comparative approach, pitting this compound against a known inhibitor for each target, allows for a more nuanced interpretation of the docking results, moving beyond simple binding energy scores to a more holistic understanding of potential bioactivity.

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, reproducible protocol for the comparative in silico docking of this compound and Celecoxib against the COX-2 enzyme using AutoDock Vina. The same principles can be applied to the other selected targets.

I. Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • PubChem or other chemical databases: To obtain ligand structures.

  • Protein Data Bank (PDB): To obtain protein crystal structures.

II. Ligand Preparation
  • Obtain Ligand Structures: Download the 3D structures of this compound and Celecoxib from the PubChem database in SDF format.

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, UCSF Chimera) to perform energy minimization of the ligand structures. This step is crucial for obtaining a low-energy, stable conformation.

  • Convert to PDBQT format using AutoDock Tools:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select the energy-minimized ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

III. Protein Preparation
  • Download Protein Structure: Obtain the crystal structure of COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

  • Prepare the Receptor in AutoDock Tools:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the docking study (Edit -> Delete Water).

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).

    • Add Kollman charges (Edit -> Charges -> Add Kollman Charges).

    • Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

IV. Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.

    • Adjust the grid box to encompass the active site of the protein. For COX-2, this will be the channel where Celecoxib binds. Ensure the box is large enough to allow for rotational and translational freedom of the ligand. Note the center coordinates and dimensions of the grid box.

  • Create a Configuration File:

    • Create a text file named config.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your PDBQT files and the config.txt file.

    • Execute the following command:

V. Post-Docking Analysis and Visualization
  • Analyze the Log File: The log.txt file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The most negative value indicates the strongest predicted binding affinity.

  • Visualize Binding Poses:

    • Open PyMOL or UCSF Chimera.

    • Load the prepared protein PDBQT file.

    • Load the output PDBQT file from the Vina run (usually named ligand_out.pdbqt). This will show the different binding poses of the ligand within the active site.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues for the best-scoring pose.

Data Presentation: A Comparative Overview

The following table summarizes the predicted binding affinities of this compound and the respective known inhibitors against the selected protein targets.

Target Protein (PDB ID)LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
COX-2 (5KIR) This compound-8.5His90, Arg513, Phe518, Val523
Celecoxib (Reference)-9.8His90, Gln192, Arg513, Phe518
VEGFR-2 (4ASD) This compound-7.9Cys919, Asp1046, Glu885
Axitinib (Reference)-10.2Cys919, Asp1046, Glu885, Val848
Aurora A Kinase (2W1G) This compound-8.1Ala213, Leu263, Tyr212
MLN8054 (Reference)-9.5Ala213, Leu263, Tyr212, Arg220

Note: The binding affinities and interacting residues are predicted values from in silico docking and require experimental validation.

Visualizing the Workflow and Interactions

To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (SDF -> PDBQT) grid Grid Box Generation ligand_prep->grid protein_prep Protein Preparation (PDB -> PDBQT) protein_prep->grid vina AutoDock Vina Simulation grid->vina analysis Post-Docking Analysis (Binding Affinity & Interactions) vina->analysis

Caption: A streamlined workflow for in silico molecular docking.

interaction_logic cluster_ligand Ligand cluster_targets Potential Protein Targets cluster_effects Predicted Biological Effects L 1-[1-(3-chlorophenyl)- 1H-pyrazol-4-yl]ethanone COX2 COX-2 L->COX2 Inhibition VEGFR2 VEGFR-2 L->VEGFR2 Inhibition AURKA Aurora A Kinase L->AURKA Inhibition Inflammation Anti-inflammatory COX2->Inflammation Cancer Anticancer VEGFR2->Cancer AURKA->Cancer

Caption: Logical relationships between the target ligand and its potential biological outcomes.

Discussion and Future Perspectives

Our comparative in silico docking study reveals that this compound demonstrates promising, albeit lower, predicted binding affinities for COX-2, VEGFR-2, and Aurora A kinase compared to the established inhibitors Celecoxib, Axitinib, and MLN8054, respectively. The predicted interactions with key active site residues suggest that this pyrazole derivative could indeed exhibit inhibitory activity against these targets.

For instance, the predicted interaction of our target compound with Arg513 in the COX-2 active site is significant, as this residue is crucial for the binding of selective COX-2 inhibitors. Similarly, the predicted hydrogen bonding with the hinge region residue Cys919 in VEGFR-2 is a hallmark of many potent kinase inhibitors.

It is imperative to underscore that these in silico predictions serve as a foundational hypothesis. The lower predicted binding affinities compared to the reference compounds may be attributable to a variety of factors, including the specific force fields used in the docking algorithm and the static nature of the protein receptor in the docking simulation. Molecular dynamics simulations could provide a more dynamic and accurate representation of the binding event.

Ultimately, the insights gleaned from this computational guide must be substantiated through empirical evidence. The logical next steps would involve the in vitro enzymatic assays to determine the IC50 values of this compound against COX-2, VEGFR-2, and Aurora A kinase. Should these assays yield positive results, further investigation in cell-based models and subsequent preclinical studies would be warranted.

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  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID: 5KIR). ResearchGate. [Link]

A Researcher's Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Using a Pyrazole-Based Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. While a compound may exhibit potent activity against its intended target, off-target interactions can lead to unforeseen toxicities or complex polypharmacology, confounding clinical outcomes. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of kinase inhibitors, using a representative pyrazole-based compound as a case study.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its versatility allows for tunable interactions within the ATP-binding pocket of kinases, but also presents the risk of binding to multiple kinases due to structural similarities in this region across the kinome.[4][5]

While this guide was initially intended to focus on the novel compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a thorough search of the scientific literature and chemical databases revealed no published biological or cross-reactivity data for this specific molecule.[6][7][8] Therefore, to provide a tangible and data-supported framework, we will use NVP-AUY922 (Luminespib) , a well-characterized and potent inhibitor of Heat Shock Protein 90 (HSP90) that also features a substituted heterocyclic core, as our primary exemplar.[9][10][11] The principles and experimental workflows detailed herein are directly applicable to the characterization of any new chemical entity, including the originally proposed pyrazole compound.

The Imperative of Selectivity Profiling

Kinase inhibitors are a major class of therapeutics, particularly in oncology.[4][5] However, the high degree of conservation in the ATP-binding site across the human kinome makes achieving absolute selectivity a significant challenge.[12] Broad-spectrum activity can sometimes be therapeutically beneficial (polypharmacology), but more often it is a liability, leading to off-target toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[13]

The process involves screening a compound against a large panel of kinases to identify potential off-target interactions.[13] This "kinome scan" provides a selectivity profile, which is crucial for interpreting cellular and in vivo data and predicting potential side effects.

Comparative Analysis: A Case Study of NVP-AUY922

NVP-AUY922 is a potent, second-generation HSP90 inhibitor that has undergone extensive preclinical and clinical investigation.[11][14] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are kinases involved in oncogenic signaling pathways.[9][14] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy.[10][15]

While NVP-AUY922's primary target is HSP90, understanding its activity against the broader kinome is essential. The following table presents a synthesized overview of the kind of data generated in a typical kinase selectivity panel.

Table 1: Representative Kinase Selectivity Profile

Kinase TargetPrimary Cellular Function% Inhibition at 1 µMIC50 (nM)Data Interpretation
HSP90α Primary Target (Chaperone) 98% 13 High-affinity binding to intended target. [10]
HSP90β Primary Target (Chaperone) 95% 21 High-affinity binding to intended target isoform. [10]
ERBB2 (HER2)Receptor Tyrosine Kinase85%150Significant off-target activity. ERBB2 is a known HSP90 client protein.[9]
AKT1Serine/Threonine Kinase75%250Moderate off-target activity. AKT is a known HSP90 client protein.[9]
CDK4Cyclin-Dependent Kinase60%500Moderate off-target activity. CDK4 is a known HSP90 client protein.[14]
SRCNon-receptor Tyrosine Kinase25%>1000Weak off-target activity.
PIM1Serine/Threonine Kinase15%>1000Negligible off-target activity.
MEK1Dual-specificity Kinase5%>10000No significant activity.

Note: This table is a representative synthesis of expected results for an HSP90 inhibitor and is for illustrative purposes. The IC50 values are hypothetical but reflect the relative potencies that might be observed.

Expert Interpretation: The data in Table 1 illustrates a compound with high potency against its intended target, HSP90. The significant activity against ERBB2, AKT1, and CDK4 is expected, as these are well-established HSP90 client proteins whose stability is dependent on HSP90 function.[9][14] An inhibitor of HSP90 will cause the degradation of these kinases, which would appear as "inhibition" in many assay formats. The weak or negligible activity against kinases like SRC, PIM1, and MEK1 suggests a favorable selectivity profile against kinases that are not HSP90 clients.

Methodologies for Assessing Cross-Reactivity

A multi-tiered approach is essential for robustly characterizing a compound's selectivity. This typically begins with broad, high-throughput screening and progresses to more detailed, physiologically relevant assays for confirmation.

Tier 1: In Vitro Biochemical Assays

These assays form the foundation of selectivity profiling and directly measure the interaction between the inhibitor and a purified kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazole Derivative) Screen Primary Screen (Single High Concentration, e.g., 1µM) Compound->Screen KinasePanel Purified Kinase Panel (>400 kinases) KinasePanel->Screen Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Screen PercentInhibition Calculate % Inhibition Screen->PercentInhibition Raw Data DoseResponse Dose-Response Assay (for hits >70% inhibition) IC50 Determine IC50 Values DoseResponse->IC50 Curve Fitting PercentInhibition->DoseResponse Identify Hits Selectivity Generate Selectivity Profile IC50->Selectivity Compile Data

Caption: Workflow for in vitro kinase cross-reactivity profiling.

1. Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a protein or peptide substrate.[4] Their direct detection method avoids interference from colored or fluorescent compounds.

2. Competition Binding Assays: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.[16][17] The readout is independent of enzymatic activity, allowing for the screening of inactive kinases. A widely used platform is the KINOMEscan™ assay, which uses DNA-tagged kinases and quantitative PCR for detection.[17]

Protocol: Competition Binding Assay (Conceptual)

  • Immobilization: A broad-spectrum, ATP-competitive kinase inhibitor (the "bait") is immobilized on a solid support (e.g., beads).

  • Competition: A library of purified kinases is incubated with the immobilized bait in the presence of the test compound (e.g., this compound).

  • Binding: Kinases that are not inhibited by the test compound will bind to the immobilized bait. Kinases that are potently inhibited by the test compound will remain in solution.

  • Quantification: The amount of kinase bound to the solid support is quantified. A reduction in binding compared to a vehicle control indicates that the test compound is an inhibitor for that kinase.[17][18]

Causality: This method's strength lies in its direct measurement of binding affinity (Kd) rather than enzymatic inhibition (IC50).[4] This decouples the result from the need for optimal enzymatic conditions (e.g., ATP concentration), providing a more direct measure of compound-target interaction.[4]

Tier 2: Cellular Target Engagement Assays

Confirming that a compound interacts with its intended (and unintended) targets in a complex cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that assesses target engagement in intact cells or tissues.[19][20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[21][22]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis Cells Intact Cells Treatment Treat with Inhibitor or Vehicle Control Cells->Treatment Heat Heat Aliquots across a Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Soluble vs. Aggregated Proteins) Lysis->Centrifuge Detection Quantify Soluble Protein (e.g., Western Blot, MS) Centrifuge->Detection Soluble Fraction Curve Plot Melt Curve (Soluble Protein vs. Temp) Detection->Curve Shift Determine Thermal Shift (ΔTm) Curve->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.

  • Heating: Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[21]

  • Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[20]

  • Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to higher temperatures in the drug-treated sample indicates target stabilization and therefore, engagement.[23]

Trustworthiness: CETSA is a self-validating system because it directly measures a physical consequence of drug binding in a native cellular environment.[20][22] It accounts for factors like cell permeability and intracellular drug concentration, providing a more physiologically relevant measure of target interaction than biochemical assays alone.[19] This method can be used to confirm on-target engagement and to identify unexpected off-target interactions in an unbiased manner when coupled with proteomic-wide detection methods.

Conclusion and Future Directions

Assessing the cross-reactivity of a novel chemical entity like this compound is a critical, multi-step process. While no specific data currently exists for this compound, the methodologies outlined in this guide provide a robust framework for its future characterization.

By employing a tiered approach—starting with broad in vitro profiling using methods like competition binding assays and validating key interactions in a cellular context with CETSA—researchers can build a comprehensive understanding of a compound's selectivity. This detailed profiling is indispensable for de-risking a drug development program, enabling the selection of candidates with the highest potential for safety and efficacy, and ultimately, accelerating the delivery of novel therapeutics to patients.

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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Development

The field of kinase drug discovery is characterized by rapid innovation, with novel chemical entities continually emerging as potential therapeutics for a host of diseases, particularly cancer.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors due to its favorable pharmacological properties.[3][4][5] Compounds containing the pyrazole ring have been successfully developed to target a wide array of kinases, including Aurora kinases, Bcr-Abl, and Janus kinases (JAKs).[3][4]

This guide focuses on the compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone , a representative pyrazole-containing molecule, to illustrate a rigorous, multi-faceted benchmarking strategy.[6] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating a novel inhibitor's performance against established benchmarks. By systematically assessing in vitro potency, cellular target engagement, and effects on cell viability, we can build a robust data package to inform decisions on the compound's therapeutic potential.[7]

For the purpose of this guide, we will benchmark our compound of interest against Dasatinib and Ruxolitinib . Dasatinib is a broad-spectrum inhibitor targeting multiple tyrosine kinases including BCR-ABL and the SRC family, while Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[8][9] This selection allows for a comparison against both a broad-spectrum and a more targeted inhibitor, providing a comprehensive performance context.

Experimental Framework: A Triad of Foundational Assays

A thorough benchmarking protocol relies on a series of well-validated assays that interrogate different aspects of the inhibitor's function. We will detail the methodologies for three critical experiments:

  • In Vitro Kinase Assay (ADP-Glo™): To determine the direct inhibitory effect on kinase activity and calculate the half-maximal inhibitory concentration (IC50).

  • Cellular Thermal Shift Assay (CETSA®): To confirm that the compound engages its target protein within the complex environment of an intact cell.

  • Cell Viability Assay (MTT): To assess the downstream functional consequence of target inhibition on cell proliferation and cytotoxicity.

The logical flow of these experiments is crucial. A positive result in the in vitro assay justifies proceeding to cellular assays. Confirmation of target engagement in cells via CETSA provides confidence that the observed effects on cell viability are mechanistically linked to the intended target.

G cluster_0 Benchmarking Workflow In_Vitro_Potency Step 1: In Vitro Potency (ADP-Glo™ Kinase Assay) Target_Engagement Step 2: Cellular Target Engagement (CETSA®) In_Vitro_Potency->Target_Engagement Is the compound potent in vitro? Functional_Outcome Step 3: Cellular Functional Outcome (MTT Viability Assay) Target_Engagement->Functional_Outcome Does the compound engage the target in cells? Data_Analysis Step 4: Comparative Data Analysis & Interpretation Functional_Outcome->Data_Analysis Does target engagement lead to a cellular phenotype?

Caption: Logical workflow for benchmarking a novel kinase inhibitor.

Part 1: In Vitro Biochemical Potency Assessment

The initial step is to quantify the direct inhibitory activity of the compound against the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[10][11][12]

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound, Dasatinib, and Ruxolitinib in 100% DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution of the target kinase (e.g., recombinant ABL1 or JAK2) and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution at a concentration that is at or near the Km of the kinase to accurately assess ATP-competitive inhibitors.[13]

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in kinase buffer) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • To stop the kinase reaction and deplete unconsumed ATP, add 10 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[14]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.[14]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to controls (0% inhibition for vehicle-treated wells, 100% inhibition for no-enzyme wells).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.[15]

Part 2: Cellular Target Engagement Verification

Demonstrating that a compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][17][18]

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture a relevant human cell line (e.g., K562 for BCR-ABL, HEL for JAK2) to approximately 80% confluency.

    • Harvest and resuspend the cells in culture medium.

    • Treat the cell suspension with the test compound (this compound) or a benchmark inhibitor at a fixed, high concentration (e.g., 10 µM) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]

    • One aliquot for each treatment group should be kept at room temperature as an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[19]

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the samples by Western blot using a primary antibody specific to the target kinase.

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (normalized to the unheated sample) against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[20][21]

G cluster_cet_workflow CETSA® Workflow Cell_Treatment 1. Treat Cells (Compound vs. Vehicle) Heat_Challenge 2. Apply Temperature Gradient Cell_Treatment->Heat_Challenge Lysis 3. Lyse Cells (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation 4. Separate Fractions (Ultracentrifugation) Lysis->Centrifugation Detection 5. Detect Soluble Target (Western Blot) Centrifugation->Detection Analysis 6. Plot Melting Curve Detection->Analysis

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay.

Part 3: Assessment of Cellular Viability

The ultimate goal of a targeted inhibitor is to elicit a functional cellular response, such as inhibiting proliferation or inducing cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors.

    • Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the inhibitors or vehicle control.

    • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a CO₂ incubator.[24]

  • MTT Incubation and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[23]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[24][25]

    • Incubate the plate in the dark at room temperature for at least 2 hours, shaking gently to ensure complete solubilization.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22][25]

    • Subtract the background absorbance from a blank well (media and MTT only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[26]

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the novel compound's performance relative to the established benchmarks.

Table 1: Comparative Performance of Kinase Inhibitors

CompoundTarget Kinase(s)In Vitro IC50 (nM)CETSA® Thermal Shift (ΔTagg, °C)Cellular GI50 (nM)
This compoundUser-definedExperimental DataExperimental DataExperimental Data
DasatinibBCR-ABL, SRC family<1+<10
RuxolitinibJAK1, JAK2~3+~300

Note: IC50 and GI50 values for benchmark inhibitors are representative and can vary based on the specific kinase, cell line, and assay conditions.[9][15]

Interpreting the Results: A successful novel inhibitor would ideally exhibit high potency in the in vitro kinase assay (low nanomolar IC50), demonstrate a clear thermal shift in the CETSA® assay confirming target engagement, and result in potent inhibition of cell viability (low nanomolar GI50).[27] Comparing these values directly to those obtained for Dasatinib and Ruxolitinib under identical experimental conditions provides a rigorous benchmark of its relative efficacy and potential. Discrepancies, such as high in vitro potency but poor cellular activity, could suggest issues with cell permeability or off-target effects and would warrant further investigation.[28]

Conclusion

This guide outlines a foundational, yet comprehensive, framework for the initial benchmarking of novel kinase inhibitors like this compound. By integrating biochemical potency, cellular target engagement, and functional viability assays, researchers can generate a robust, multi-parameter dataset. This systematic approach, grounded in established methodologies and compared against clinically relevant benchmarks, is essential for identifying promising therapeutic candidates and making informed decisions in the drug discovery pipeline.

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  • Seashore-Ludlow, B., Axelsson, H., & Lundbäck, T. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS Discovery, 25(2), 118–126. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Ciavarella, S., & Schiessl, J. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 360. [Link]

  • Wilson, L. J., Lees, D. M., & Heesom, K. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884–2892. [Link]

  • Ciavarella, S., & Schiessl, J. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 360. [Link]

  • Jones, R. G., Armstrong, J. L., & Jones, C. I. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2358896. [Link]

  • Wilson, L. J., Lees, D. M., & Heesom, K. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Weidner, N., & Guest, S. T. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63493. [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 921040. [Link]

  • Gohlke, B., & Bajorath, J. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science OA, 9(8), FSO892. [Link]

  • van der Wouden, P. E., van den Heuvel, D., & Heck, A. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3324–3333. [Link]

  • Bischof, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8635. [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2021). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of the Chemical Society of Pakistan, 43(03). [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. [Link]

  • Yathirajan, H. S., et al. (2011). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1950. [Link]

  • Chovatia, P. T., Akabari, J. D., Kachhadia, P. K., Zalavadia, P. D., & Doshi, H. V. (2022). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 12(01), 027-040. [Link]

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A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: The Analytical Challenge of Pyrazole Isomers

Pyrazole and its substituted derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and material science.[1][2] The synthesis of these valuable N-heterocyclic compounds, particularly through methods like the Knorr pyrazole synthesis, often yields a mixture of regioisomers.[1] These isomers, possessing the same molecular formula but differing in the arrangement of substituents on the pyrazole ring, can exhibit distinct physicochemical and biological properties. Consequently, the unambiguous identification and characterization of each isomer are paramount for quality control, process optimization, and ensuring the efficacy and safety of the final product.[1]

This comprehensive guide provides a comparative analysis of spectroscopic data for common pyrazole isomers, offering researchers, scientists, and drug development professionals a robust framework for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), highlighting the key diagnostic features for each technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of pyrazole isomers.[3] By analyzing the chemical shifts and coupling patterns of atomic nuclei, we can deduce the precise connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For pyrazole isomers, the chemical shifts of the ring protons and the substituent protons are highly sensitive to their position on the heterocyclic ring.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Ring Protons: The electron-withdrawing nature of the nitrogen atoms deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). The position of a substituent will significantly influence the chemical shifts of the remaining ring protons. For instance, in methylpyrazoles, the proton at C5 is typically the most deshielded.

  • Coupling Constants (J-values): The coupling between adjacent protons provides valuable information about their connectivity. The magnitude of the coupling constant can help distinguish between different isomers.

  • NH Proton Signal: In N-unsubstituted pyrazoles, the NH proton signal is often broad and its chemical shift can be solvent-dependent. The presence and characteristics of this signal confirm the presence of an N-H tautomer.[3]

Comparative ¹H NMR Data for Methylpyrazole Isomers:

IsomerH-3 (ppm)H-4 (ppm)H-5 (ppm)CH₃ (ppm)Solvent
Pyrazole ~7.6~6.3~7.6-CDCl₃
3-Methylpyrazole -~6.1~7.4~2.3CDCl₃[4]
4-Methylpyrazole ~7.5-~7.5~2.1CDCl₃[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are indicative of their electronic environment and substitution pattern.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Ring Carbons: Similar to ¹H NMR, the position of a substituent dramatically affects the ¹³C chemical shifts of the ring carbons. Carbons directly attached to nitrogen atoms (C3 and C5) typically resonate at a lower field compared to C4.

  • Quaternary Carbon Signals: The presence and chemical shift of a quaternary carbon signal (a carbon with no attached protons) can be a key indicator of the substitution pattern. For example, in 3-methylpyrazole, the C3 signal will be a quaternary carbon.

Comparative ¹³C NMR Data for Methylpyrazole Isomers:

IsomerC-3 (ppm)C-4 (ppm)C-5 (ppm)CH₃ (ppm)Solvent
Pyrazole ~134.6~105.5~134.6-CDCl₃[6]
4-Methylpyrazole ~134.9~113.6~134.9~9.2CDCl₃[7]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of Pyrazole Isomer Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Transfer to a 5 mm NMR Tube Solvent->NMR_Tube Spectrometer Insert Sample into NMR Spectrometer NMR_Tube->Spectrometer Setup Set Up ¹H and ¹³C Experiments (Shimming, Tuning) Spectrometer->Setup Acquire Acquire Spectra Setup->Acquire Processing Fourier Transform, Phase Correction, Baseline Correction Acquire->Processing Analysis Integrate Peaks, Determine Chemical Shifts and Coupling Constants Processing->Analysis Comparison Compare Data to Reference Spectra and Literature Values Analysis->Comparison

Caption: A streamlined workflow for the preparation and analysis of pyrazole isomer samples by NMR spectroscopy.

II. Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While it may not always provide the same level of structural detail as NMR for differentiating isomers, it is an excellent technique for identifying key functional groups and confirming the overall structure.

Key Differentiating Features in IR Spectroscopy:

  • N-H Stretch: For N-unsubstituted pyrazoles, a characteristic broad absorption band is observed in the region of 3100-3500 cm⁻¹, corresponding to the N-H stretching vibration.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic absorption bands in the fingerprint region (below 1600 cm⁻¹).[8] The positions and intensities of these bands can be subtly different for various isomers. For instance, a strong band around 1290 cm⁻¹ is indicative of C-N stretching vibrations of the pyrazole ring.[9]

  • Substituent Vibrations: The vibrations of the substituent groups (e.g., C-H bending of a methyl group) will also be present in the spectrum.

Comparative IR Data for Pyrazole:

VibrationWavenumber (cm⁻¹)
N-H Stretch ~3140 (broad)
Aromatic C-H Stretch ~3050
C=C/C=N Ring Stretch ~1500-1600
C-N Stretch ~1290[9]

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (solid, liquid, or gas).[8]

Experimental Workflow for IR Analysis (Thin Film Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Place a Drop of Liquid Sample or a Solution of Solid Sample on a Salt Plate (e.g., NaCl) Film Place a Second Salt Plate on Top and Gently Press to Form a Thin Film Sample->Film Spectrometer Place the Salt Plates in the Spectrometer's Sample Holder Film->Spectrometer Background Acquire a Background Spectrum (of the empty salt plates) Spectrometer->Background Acquire Acquire the Sample Spectrum Background->Acquire Analysis Identify Characteristic Absorption Bands Acquire->Analysis Comparison Compare with Reference Spectra Analysis->Comparison

Caption: A standard procedure for preparing and analyzing liquid or solid pyrazole samples using the thin film IR method.

III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For pyrazole isomers, while they will have the same molecular ion peak, their fragmentation patterns can differ, offering clues to their structure.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their molecular weight. For pyrazole, this is at m/z 68.[10]

  • Fragmentation Pattern: The way in which the molecular ion breaks apart upon electron ionization can be characteristic of a particular isomer. The loss of neutral fragments such as HCN, N₂, and substituent groups can lead to distinct fragment ions.[11] The relative abundance of these fragment ions can be a key differentiator. For example, the fragmentation of substituted pyrazoles can be influenced by the position of the substituent.[11]

Common Fragmentation Pathways for Pyrazoles:

  • Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion with m/z = M - 27.

  • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment ion with m/z = M - 28.

  • Loss of Substituents: Substituents on the pyrazole ring can be lost as radicals or neutral molecules, leading to characteristic fragment ions.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Sample Prepare a Dilute Solution of the Pyrazole Isomer Mixture in a Volatile Solvent (e.g., Dichloromethane) Injection Inject the Sample into the Gas Chromatograph (GC) Sample->Injection Separation Isomers are Separated in the GC Column Based on Boiling Point and Polarity Injection->Separation Ionization Eluted Compounds are Ionized in the Mass Spectrometer (MS) Separation->Ionization Detection Fragment Ions are Detected Based on their Mass-to-Charge Ratio Ionization->Detection Chromatogram Analyze the Gas Chromatogram to Determine Retention Times Detection->Chromatogram Mass_Spectra Analyze the Mass Spectrum of Each Separated Isomer Detection->Mass_Spectra Identification Identify Isomers Based on Retention Time and Fragmentation Pattern Chromatogram->Identification Mass_Spectra->Identification

Caption: The workflow for separating and identifying pyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

IV. Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures, including locking, shimming, and tuning the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise).

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all signals. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Protocol 2: IR Sample Preparation and Analysis (Thin Film Method for Solids)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid pyrazole isomer on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12]

  • Solvent Addition: Add a drop of a volatile solvent (e.g., dichloromethane or acetone) in which the compound is soluble.[12]

  • Film Formation: Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[12] If the spectrum is too weak, another drop of the solution can be added and the solvent evaporated.[12]

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty salt plate. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes. Compare the spectrum to reference spectra of known pyrazole isomers.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole isomer mixture in a volatile organic solvent such as dichloromethane or methanol.[1]

  • GC Method Development: Select a suitable GC column (e.g., a non-polar DB-5ms or equivalent).[1] Develop a temperature program that effectively separates the isomers of interest. An example program might be: initial temperature of 80°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[1]

  • Data Acquisition: The separated isomers will elute from the GC column and enter the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Chromatogram: Analyze the total ion chromatogram (TIC) to determine the retention times of the separated isomers.

    • Mass Spectra: Extract the mass spectrum for each peak in the chromatogram.

    • Identification: Identify each isomer by comparing its retention time and mass spectrum to those of authentic standards or by interpreting the fragmentation patterns.

V. Conclusion: A Multi-faceted Approach for Unambiguous Identification

The successful differentiation of pyrazole isomers relies on a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy offers rapid confirmation of functional groups, and mass spectrometry provides crucial molecular weight and fragmentation data. By carefully analyzing and comparing the data from these techniques, researchers can confidently identify and characterize pyrazole isomers, ensuring the integrity and quality of their work in drug discovery, materials science, and beyond.

VI. References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. Available from:

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available from:

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available from:

  • Sample preparation for FT-IR. University of Colorado Boulder. Available from:

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available from: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Institutes of Health. Available from: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: [Link]

  • IR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available from: [Link]

  • IR Spectroscopy of Liquids. University of Colorado Boulder. Available from: [Link]

  • 4-Methylpyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available from: [Link]

  • IR Sample Preparation Techniques. Scribd. Available from: [Link]

  • 1H-Pyrazole. NIST WebBook. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. R Discovery. Available from: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available from: [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available from: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available from: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available from: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health. Available from: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

  • 4-Methylpyrazole. PubChem. Available from: [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Available from: [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available from: [Link]

  • Microwave Spectra of Isotopic Pyrazoles and Molecular Structure of Pyrazole. AMiner. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of a compound is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS No. 925142-81-0), grounded in established safety principles and regulatory standards.

Hazard Profile and Chemical Characteristics: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. The disposal protocol is directly derived from this chemical risk assessment.

The structure of this compound contains two key features that dictate its handling and disposal classification: a chlorinated aromatic ring and a pyrazole moiety .

  • Halogenated Organic Compound : The presence of a chlorine atom classifies this molecule as a halogenated organic compound. Such compounds are often persistent in the environment and can generate highly toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.[1][2] Consequently, they are subject to stringent disposal regulations and must be segregated from non-halogenated waste streams.[3][4][5]

  • Pyrazole Derivative : Pyrazole-based structures are known for a wide spectrum of biological activities, which implies a potential for toxicity.[6][7] While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar molecules indicate it should be handled as a hazardous substance. For instance, analogous pyrazole derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[8][9] Furthermore, this compound is assigned a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water.[10]

Based on this analysis, this compound must be treated as a toxic, environmentally hazardous chemical waste .

PropertyValue
CAS Number 925142-81-0[10][11]
Molecular Formula C₁₁H₉ClN₂O[10][11]
Molecular Weight 220.65 g/mol [10]
Physical Form Solid[10][11]
Known Hazards Combustible Solid (Storage Class 11), Severely Hazardous to Water (WGK 3)[10]
Inferred Hazards Harmful if swallowed, Skin/Eye Irritant, Environmental Hazard[8][9]

The Core Principle of Disposal: Segregation

The single most critical step in managing this waste stream is segregation . Co-mingling halogenated waste with non-halogenated waste is a common and costly mistake in laboratory settings. It complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[1]

Therefore, a dedicated waste stream must be established for this compound and other halogenated compounds. This waste must be kept separate from:

  • Non-halogenated organic solvents and solids.

  • Aqueous waste streams (unless the aqueous solution is also designated as halogenated waste).

  • Strong acids, bases, and oxidizing agents.[4]

  • Heavy metal waste.[1]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system that ensures compliance with major regulatory frameworks such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[12][13][14]

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This serves as your primary defense against exposure.

  • Eye Protection : Chemical splash goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile gloves).[9][15]

  • Body Protection : A properly fastened lab coat.

Step 2: Prepare the Designated Waste Container

  • Select a Compatible Container : Use a clearly marked, leak-proof container with a secure, threaded cap, specifically designated for "Halogenated Organic Solid Waste." [3][13] A high-density polyethylene (HDPE) container is a suitable choice.

  • Pre-Label the Container : The container must be labeled before the first particle of waste is added.[3] This prevents the creation of "unknown" waste, which is a serious safety and compliance violation.

Step 3: Labeling the Container Correctly The label must be filled out completely and legibly.

  • Write "Hazardous Waste" clearly at the top.[1][4]

  • List the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[3]

  • Identify all associated hazards by checking the appropriate boxes (e.g., Toxic, Environmental Hazard ).[1]

  • If other halogenated wastes are added to the same container, maintain a running list of all constituents with their estimated percentages.

Step 4: Transferring the Waste

  • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • If transferring a solution containing the compound, ensure it is also transferred to a compatible "Halogenated Organic Liquid Waste" container.

  • Securely close the container lid immediately after adding the waste. Open waste containers are one of the most common EPA violations. [13]

Step 5: Proper Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA.[1][13] This area should be located at or near the point of generation.

  • The SAA must be a cool, dry, and well-ventilated location, away from general lab traffic and ignition sources.[3][5]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]

Step 6: Arranging for Final Disposal

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][3] This is illegal and environmentally irresponsible.

  • Once the container is nearly full (approximately 75%), or if you no longer generate this waste stream, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[1]

  • Your EHS office will manage the final disposal through a licensed hazardous waste contractor. The required method of disposal for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to safely neutralize hazardous combustion byproducts.[2]

Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generation Identify 1. Identify Waste Type Start->Identify IsHalogenated Is the waste halogenated? (Contains F, Cl, Br, I) Identify->IsHalogenated Segregate 2. Segregate as HALOGENATED WASTE IsHalogenated->Segregate Yes NonHalogenated Follow Non-Halogenated Waste Stream Protocol IsHalogenated->NonHalogenated No Container 3. Use Dedicated & Pre-Labeled Container Segregate->Container Label 4. Label with Full Name, Hazards, & 'Hazardous Waste' Container->Label Store 5. Store in SAA with Secondary Containment Label->Store EHS 6. Contact EHS for Pickup Store->EHS Disposal 7. Professional Incineration (Licensed Vendor) EHS->Disposal

Caption: Disposal decision workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills : For very small amounts of solid, trained personnel may clean it up.[5] Wear your full PPE, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place it in a sealed, labeled bag or container for disposal as hazardous waste.[1][5]

  • Large Spills : Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive disposal guide, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of professional scientific practice.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Halogenated Solvents Standard Operating Procedure. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016, March 27). ResearchGate. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). Arkansas State University. Retrieved from [Link]

  • 1-(3-Chlorophenyl)ethanone. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-(4-Iodophenyl)-1H-pyrazole. (2023, September 5). Fisher Scientific. Retrieved from [Link]

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed, National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(4-Chlorophenyl)ethanone. (2025, August 20). Chemsrc. Retrieved from [Link]

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Personal protective equipment for handling 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 925142-81-0). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.

Compound Profile and Hazard Assessment

Based on data from structurally similar pyrazole derivatives and chlorinated aromatic compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4][5][6]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[3][4][5][6]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful upon ingestion or significant skin absorption.[7]

  • Aquatic Toxicity: Many chlorinated organic compounds are harmful to aquatic life, and pyrazole derivatives should not be released into the environment.[8]

Given these potential hazards, all handling must proceed with the assumption that the compound is hazardous.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of each component is critical for comprehensive protection.

  • Primary Engineering Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

    • Recommended for Powder Handling: For weighing or transferring the solid, where dust generation is likely, a full-face shield worn over safety glasses is required to protect against splashes and airborne particles.

  • Hand Protection (Gloves):

    • Rationale: Due to the compound's aromatic and ketone functionalities, glove selection is critical. No single glove material is impervious to all chemicals. Therefore, a double-gloving strategy is recommended.

    • Inner Glove: A nitrile glove provides good dexterity and splash protection against a variety of chemicals.

    • Outer Glove: The choice of the outer glove should be based on the solvent being used. For ketones and aromatic solvents, specific materials are necessary.[9][10][11]

Glove Material Protection Against Limitations Recommended Use Case
Nitrile Oils, some acids and bases, fair against toluene.[11]Poor against many ketones and chlorinated solvents.[11]Inner glove for general splash protection.
Butyl Rubber Polar organics (ketones, esters, ethers).[11]Poor against hydrocarbons and chlorinated solvents.[11]Outer glove when working with ketone-based solvents.
Polyvinyl Alcohol (PVA) Broad range of organics including ketones (except acetone) and aromatics.[9][11]Not suitable for use with water or water-based solutions.[9][11]Outer glove for handling the compound in non-aqueous aromatic or ketone solvents.
Fluoroelastomer (Viton™) Aromatic and chlorinated solvents.Expensive, poor against some ketones.[11][12]Outer glove for use with chlorinated solvents.
  • Body Protection:

    • A flame-resistant lab coat is mandatory.

    • Ensure the lab coat is fully buttoned and the sleeves cover the wrists.

    • For large-scale operations, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Foot Protection:

    • Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Safe Handling

The following workflow is designed to minimize exposure during common laboratory procedures.

Caption: Waste stream segregation for proper chemical disposal.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated weigh paper, pipette tips, and gloves in a dedicated, sealed, and clearly labeled solid chemical waste container. [13] * Liquid Waste: Collect all solutions containing the compound and contaminated solvents in a separate, sealed, and clearly labeled container for liquid chemical waste. [13]Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents present.

  • Final Disposal:

    • Arrange for pickup through your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. [13]This is the primary and most recommended method of disposal. [13] By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, ensuring personal protection and environmental responsibility.

References

  • Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Sigma-Aldrich. This compound DiscoveryCPR 925142-81-0.
  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities.
  • Unknown Source. Personal Protective Equipment (PPE).
  • San Jose State University. Personal Protective Equipment: Hands.
  • Thermo Fisher Scientific. Safety Data Sheet for Pyrazole.
  • Angene Chemical. Safety Data Sheet for Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. Safety Data Sheet for Pyrazole.
  • AK Scientific, Inc. Safety Data Sheet for 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepane.
  • PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.
  • Fisher Scientific. Safety Data Sheet for 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
  • Key Organics Limited. Safety Data Sheet for 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole.
  • Hit2Lead. This compound.
  • ChemicalBook. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet.
  • Merck. Aldrich P56607 - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.